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Core Science & Biosynthesis

Foundational

The Emergence of N1-Substituted Pseudouridine Analogs in mRNA Therapeutics: A Technical Guide

Foreword: Beyond the Canonical For decades, the central dogma of molecular biology provided a foundational framework for understanding the flow of genetic information. However, the simplistic view of RNA as a mere messen...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Canonical

For decades, the central dogma of molecular biology provided a foundational framework for understanding the flow of genetic information. However, the simplistic view of RNA as a mere messenger is rapidly evolving. The discovery of a vast landscape of post-transcriptional modifications, the "epitranscriptome," has unveiled a sophisticated layer of regulation influencing every aspect of an mRNA's life, from its stability and localization to its translational efficiency. Among these modifications, pseudouridine (Ψ), the fifth ribonucleoside, has taken center stage, particularly with the advent of mRNA-based therapeutics and vaccines.

This technical guide delves into a specific class of pseudouridine analogs: N1-substituted pseudouridines. While N1-methyl-pseudouridine (m1Ψ) has become the poster child for this class, driving the success of COVID-19 mRNA vaccines, we will also explore the broader context and introduce a noteworthy, albeit less characterized, analog: N1-(N,N-Dimethylaminocarbonyl)-pseudouridine . This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistic understanding of these critical components of modern RNA therapeutics.

The Foundational Isomer: Pseudouridine (Ψ)

Before exploring its N1-substituted derivatives, it is crucial to appreciate the unique properties of pseudouridine itself. Unlike the canonical uridine, where the ribose sugar is attached to the N1 position of the uracil base, pseudouridine possesses a C-C glycosidic bond between the C1' of the ribose and the C5 of the uracil.[1] This seemingly subtle isomeric difference has profound structural and functional consequences.

The C-C bond in pseudouridine imparts greater rotational freedom to the base, enhancing the conformational flexibility of the RNA backbone.[2] Furthermore, the migration of the glycosidic bond frees the N1 position of the uracil base, which now harbors a hydrogen bond donor. This additional hydrogen bond donor can participate in intramolecular and intermolecular interactions, contributing to the stabilization of RNA secondary and tertiary structures.[1]

The incorporation of pseudouridine into mRNA has been shown to:

  • Enhance Translational Capacity: Pseudouridine-modified mRNA exhibits higher rates of protein translation compared to its unmodified counterpart.[3][4]

  • Increase Biological Stability: The presence of pseudouridine can confer resistance to nuclease degradation, prolonging the half-life of the mRNA molecule.

  • Reduce Innate Immunogenicity: Unmodified single-stranded RNA can be recognized by innate immune sensors such as Toll-like receptors (TLRs) 7 and 8, triggering an inflammatory response that can lead to translational shutdown.[1] Pseudouridine modification has been demonstrated to dampen this immune recognition, allowing the mRNA to evade cellular defenses and effectively produce the encoded protein.[3][4]

The N1 Position: A Gateway to Enhanced Functionality

The free N1 position of pseudouridine presents a prime target for further chemical modification. By substituting the hydrogen at this position with various chemical moieties, it is possible to fine-tune the properties of the nucleoside and, consequently, the resulting mRNA.

N1-methyl-pseudouridine (m1Ψ): The Game Changer

The simple addition of a methyl group at the N1 position of pseudouridine to create N1-methyl-pseudouridine (m1Ψ) has had a revolutionary impact on the field of mRNA therapeutics.[1][5] In vitro and in vivo studies have consistently demonstrated that m1Ψ-modified mRNA outperforms pseudouridine-modified mRNA in several key aspects:

  • Superior Protein Expression: The incorporation of m1Ψ leads to a significant increase in protein production, in some cases up to 44-fold higher than pseudouridine-modified mRNA.[6]

  • Further Reduced Immunogenicity: The N1-methylation further masks the mRNA from immune surveillance, leading to a more profound suppression of the innate immune response compared to pseudouridine alone.[7][8][9]

  • Improved Cellular Viability: Cells transfected with m1Ψ-modified mRNA exhibit better viability compared to those treated with pseudouridine-modified mRNA.[6]

The enhanced performance of m1Ψ is attributed to its ability to more effectively evade recognition by innate immune sensors and to promote more efficient translation initiation and elongation.[10]

N1-(N,N-Dimethylaminocarbonyl)-pseudouridine: A Novel Frontier

While m1Ψ has been extensively studied and validated, the exploration of other N1-substitutions continues. One such analog is N1-(N,N-Dimethylaminocarbonyl)-pseudouridine .

Chemical Structure and Properties
  • Molecular Formula: C12H17N3O7[]

  • Molecular Weight: 315.28 g/mol []

This molecule features a dimethylaminocarbonyl group attached to the N1 position of the pseudouridine ring. This substitution is significantly larger and has different electronic properties compared to the simple methyl group of m1Ψ. While direct experimental data on its performance in mRNA is scarce in publicly available literature, we can infer its potential properties based on our understanding of N1-substituted pseudouridines.

Inferred Properties and Rationale:

  • Reduced Immunogenicity: The bulky dimethylaminocarbonyl group at the N1 position is expected to provide substantial steric hindrance, likely preventing the interaction of the uracil base with the binding pockets of innate immune receptors like TLR7 and TLR8. This would theoretically lead to a significant reduction in the immunogenicity of mRNA containing this modification.

  • Impact on Translation: The effect on translational efficiency is more complex to predict. While reduced immunogenicity generally correlates with higher translation, the bulky N1-substituent could potentially interfere with the decoding process by the ribosome. However, studies with other N1-substituted pseudouridines have shown that even if in vitro translation is slightly reduced, the overall protein expression in cells can be higher due to the significant reduction of innate immune-mediated translational shutdown.[4]

  • Enhanced Stability: The N1-substituent may further contribute to the stability of the glycosidic bond and the overall RNA structure, potentially increasing its resistance to nucleases.

Synthesis and Incorporation into mRNA

The generation of mRNA containing N1-substituted pseudouridines for research and therapeutic applications involves a multi-step process.

Synthesis of the Modified Nucleoside Triphosphate

The first step is the chemical synthesis of the N1-(N,N-Dimethylaminocarbonyl)-pseudouridine 5'-triphosphate. This process typically starts with pseudouridine, which can be chemically synthesized or obtained through enzymatic processes.[12] The N1 position is then selectively modified with the desired chemical group, in this case, a dimethylaminocarbonyl moiety. Finally, the 5'-hydroxyl group is triphosphorylated to yield the active building block for in vitro transcription.

In Vitro Transcription (IVT)

The cornerstone of producing modified mRNA is the in vitro transcription (IVT) reaction. This cell-free system utilizes a DNA template, a phage RNA polymerase (commonly T7, T3, or SP6), and a mixture of the four necessary nucleoside triphosphates (NTPs).[13]

To generate fully substituted mRNA, the canonical uridine triphosphate (UTP) is completely replaced with the modified N1-(N,N-Dimethylaminocarbonyl)-pseudouridine triphosphate in the NTP mix.

Diagram of the In Vitro Transcription Workflow:

IVT_Workflow DNA_Template Linearized DNA Template (Encoding Gene of Interest) IVT_Reaction In Vitro Transcription Reaction DNA_Template->IVT_Reaction NTP_Mix NTP Mix (ATP, GTP, CTP, N1-modified ΨTP) NTP_Mix->IVT_Reaction RNAP T7/SP6/T3 RNA Polymerase RNAP->IVT_Reaction Reaction_Buffer Reaction Buffer (with MgCl2, RNase Inhibitors) Reaction_Buffer->IVT_Reaction Purification Purification (e.g., DNase Treatment, LiCl Precipitation) IVT_Reaction->Purification QC Quality Control (Gel Electrophoresis, Spectrophotometry) Purification->QC Modified_mRNA Purified, Capped, and Polyadenylated Modified mRNA QC->Modified_mRNA

Caption: Workflow for the synthesis of modified mRNA via in vitro transcription.

Experimental Protocol: In Vitro Transcription of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine Modified mRNA

  • Template Preparation: A linearized plasmid DNA or a PCR product containing the gene of interest downstream of a T7 promoter is used as the template.

  • Reaction Assembly: The following components are combined at room temperature in the specified order:

    • Nuclease-free water

    • Transcription buffer (typically contains Tris-HCl, MgCl2, DTT, and spermidine)

    • Ribonuclease inhibitor

    • ATP, GTP, CTP solution (at a final concentration of typically 2 mM each)

    • N1-(N,N-Dimethylaminocarbonyl)-pseudouridine 5'-triphosphate solution (at a final concentration of typically 2 mM)

    • DNA template (typically 1 µg)

    • T7 RNA polymerase

  • Incubation: The reaction mixture is incubated at 37°C for 2-4 hours.

  • DNase Treatment: To remove the DNA template, DNase I is added to the reaction and incubated for an additional 15-30 minutes at 37°C.

  • Purification: The modified mRNA is purified from the reaction mixture using a method such as lithium chloride precipitation or silica-based spin columns.

  • Capping and Tailing (if not performed co-transcriptionally): For efficient translation in eukaryotic cells, the mRNA must have a 5' cap and a 3' poly(A) tail. These can be added co-transcriptionally using cap analogs and a poly(T) stretch in the DNA template, or post-transcriptionally using capping and poly(A) polymerase enzymes.

  • Quality Control: The integrity and concentration of the purified mRNA are assessed by gel electrophoresis and UV spectrophotometry.

Mechanism of Action: Evading the Innate Immune System

The primary advantage of incorporating N1-substituted pseudouridines into mRNA is the circumvention of the innate immune response.

Signaling Pathway of Innate Immune Recognition of RNA:

Immune_Evasion cluster_unmodified Unmodified mRNA cluster_modified N1-modified Ψ mRNA Unmodified_mRNA Unmodified mRNA TLR7_8 TLR7/8 (Endosome) Unmodified_mRNA->TLR7_8 Binding PKR PKR (Cytosol) Unmodified_mRNA->PKR Binding & Activation Modified_mRNA N1-(N,N-Dimethylaminocarbonyl)-Ψ mRNA Modified_mRNA->TLR7_8 Binding Inhibited Modified_mRNA->PKR Activation Inhibited MyD88 MyD88 Signaling TLR7_8->MyD88 eIF2a eIF2α Phosphorylation PKR->eIF2a Inflammation Pro-inflammatory Cytokines MyD88->Inflammation Translation_Shutdown Global Translation Shutdown eIF2a->Translation_Shutdown

Caption: Evasion of innate immune sensing by N1-modified pseudouridine mRNA.

Unmodified single-stranded RNA, particularly when it contains certain sequence motifs or secondary structures, can be recognized by endosomal Toll-like receptors (TLR7 and TLR8) and cytosolic sensors like protein kinase R (PKR).[6][13]

  • TLR7/8 Activation: Upon binding to RNA, TLRs recruit adaptor proteins like MyD88, initiating a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons. This inflammatory milieu is detrimental to protein expression and can cause adverse effects in vivo.

  • PKR Activation: PKR is activated by double-stranded RNA structures that can form within in vitro transcribed mRNA. Activated PKR phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a global shutdown of protein synthesis.[10]

The N1-substituent on the pseudouridine base sterically and electronically alters the molecule, preventing its recognition by these immune sensors. By blocking these pathways, N1-modified mRNA can be translated efficiently without triggering a detrimental immune response.

Analytical Characterization of Modified mRNA

Ensuring the quality and integrity of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine modified mRNA is critical for its downstream applications. A suite of analytical techniques is employed for this purpose.

Analytical Method Purpose Key Considerations
Agarose Gel Electrophoresis To assess the size and integrity of the mRNA transcript.A single, sharp band at the expected molecular weight indicates a high-quality product. Smearing may suggest degradation.
UV Spectrophotometry To determine the concentration and purity of the mRNA.The A260/A280 ratio is used to assess purity from protein contamination. It is important to note that modified nucleosides can have different extinction coefficients than their canonical counterparts, which may require correction factors for accurate concentration determination.
Liquid Chromatography-Mass Spectrometry (LC-MS) To confirm the incorporation of the modified nucleoside and to quantify the modification level.This is a highly sensitive and specific method that can identify and quantify the presence of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine in the mRNA transcript.
Reverse Transcription-PCR (RT-PCR) Based Methods To detect the presence of pseudouridine modifications.Methods like CMC (N-Cyclohexyl-N'-(2-morpholinoethyl)carbodiimide) treatment followed by RT-PCR can be used to identify sites of pseudouridylation, as the CMC adduct can cause the reverse transcriptase to stall.[14]
Nanopore Sequencing For direct sequencing of the modified RNA and identification of modified bases.This emerging technology allows for the direct detection of modifications on the RNA molecule without the need for reverse transcription, providing information on the location and stoichiometry of the modification.[15]

Future Perspectives and Conclusion

The development of N1-substituted pseudouridines has been a watershed moment for RNA therapeutics, transforming mRNA from a delicate and immunogenic molecule into a robust and versatile platform for vaccines and drug development. While N1-methyl-pseudouridine has set a high bar, the exploration of novel modifications like N1-(N,N-Dimethylaminocarbonyl)-pseudouridine holds the promise of further refining this technology.

Future research will likely focus on a systematic evaluation of a diverse library of N1-substituents to understand the structure-activity relationships governing immunogenicity, translational efficiency, and stability. The goal is to create a toolbox of modified nucleosides that can be tailored to the specific needs of a given therapeutic application, whether it be maximizing protein expression for a vaccine or achieving sustained, lower-level expression for a protein replacement therapy.

As our understanding of the epitranscriptome deepens, so too will our ability to rationally design synthetic mRNAs with precisely controlled properties. N1-(N,N-Dimethylaminocarbonyl)-pseudouridine and other novel analogs are at the forefront of this exciting endeavor, paving the way for the next generation of RNA-based medicines.

References

Exploratory

Introduction: The Imperative for Nucleoside Modification in mRNA Therapeutics

An In-Depth Technical Guide to N1-(N,N-Dimethylaminocarbonyl)-pseudouridine for Advanced mRNA Applications The advent of messenger RNA (mRNA) as a therapeutic modality represents a paradigm shift in modern medicine, unde...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N1-(N,N-Dimethylaminocarbonyl)-pseudouridine for Advanced mRNA Applications

The advent of messenger RNA (mRNA) as a therapeutic modality represents a paradigm shift in modern medicine, underscored by the rapid development of COVID-19 vaccines.[1][2] However, the therapeutic potential of unmodified, in vitro-transcribed (IVT) mRNA is severely hampered by its inherent immunogenicity and instability. The host's innate immune system, through pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), recognizes exogenous single-stranded and double-stranded RNA byproducts, triggering an inflammatory cascade that can lead to a global shutdown of protein translation.[3][4]

Groundbreaking research by Karikó and Weissmann demonstrated that the strategic replacement of uridine with naturally occurring modified nucleosides, particularly pseudouridine (Ψ), could significantly attenuate this immune response while simultaneously enhancing the translational capacity and stability of the mRNA molecule.[3][5][6] Further investigation revealed that N1-methylpseudouridine (m1Ψ), a derivative of pseudouridine, offered even greater improvements, providing enhanced protein expression and further reduced immunogenicity.[3][4][7][8] This has established m1Ψ as the gold standard in many clinical applications.[1][9][10][11]

This guide focuses on a related but distinct derivative, N1-(N,N-Dimethylaminocarbonyl)-pseudouridine . As researchers continue to refine and optimize mRNA performance for a widening array of therapeutic and vaccine applications, a deep understanding of the chemical structure and functional implications of novel modifications is paramount. This document provides a detailed technical overview of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine, from its core chemical identity to its synthesis, incorporation into mRNA, and the projected mechanistic advantages it may offer.

Core Chemical Structure and Properties

N1-(N,N-Dimethylaminocarbonyl)-pseudouridine belongs to the C-nucleoside family.[12] Unlike canonical nucleosides such as uridine, where the ribose sugar is linked to the N1 position of the uracil base via an N-glycosidic bond, pseudouridine and its derivatives feature a more stable C-C glycosidic bond between the C1' of the ribose and the C5 of the uracil base.[13] This fundamental difference imparts greater rotational freedom and conformational flexibility.[13]

The defining feature of this specific molecule is the substitution at the N1 position of the pseudouracil ring with an N,N-dimethylaminocarbonyl group. This modification replaces the hydrogen atom present at the N1 position of pseudouridine, a position known to be a hydrogen bond donor.[11][14]

Chemical Identity
PropertyValueSource
IUPAC Name 5-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-N,N-dimethyl-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxamide[]
Molecular Formula C12H17N3O7[]
Molecular Weight 315.28 g/mol []
Synonyms HY-152325[]
InChI Key VYKDWHSQTRSDNV-FAZFRDGJSA-N[]
Structural Diagram

The diagram below illustrates the two-dimensional chemical structure, highlighting the core pseudouridine scaffold and the N1-position modification.

Caption: 2D structure of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine.

Synthesis Pathway and Protocol

While specific, peer-reviewed synthesis protocols for N1-(N,N-Dimethylaminocarbonyl)-pseudouridine are not widely published, a logical synthesis can be devised based on established methods for N1-alkylation of pseudouridine.[16] The general strategy involves the protection of the ribose hydroxyl groups, selective modification at the N1 position, and subsequent deprotection.

Generalized Synthesis Workflow

Caption: Generalized workflow for the synthesis of the target molecule.

Experimental Protocol (Generalized)

CAUTION: This protocol is illustrative and based on general chemical principles. It must be adapted and optimized by qualified chemists with appropriate safety precautions.

  • Protection of Ribose Moiety:

    • Dissolve pseudouridine in a suitable anhydrous solvent (e.g., pyridine or DMF).

    • Add a silylating agent, such as tert-Butyldimethylsilyl chloride (TBDMS-Cl), in slight excess for each hydroxyl group. An imidazole catalyst is typically used.

    • Allow the reaction to proceed at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

    • Work up the reaction to isolate the fully protected 2',3',5'-tri-O-(tert-butyldimethylsilyl)-pseudouridine.

  • N1-Acylation:

    • Dissolve the protected pseudouridine in an anhydrous aprotic solvent (e.g., acetonitrile or THF).

    • Add a non-nucleophilic base, such as sodium hydride (NaH) or DBU, to deprotonate the N1 position.

    • Slowly add N,N-dimethylcarbamoyl chloride to the reaction mixture at a controlled temperature (e.g., 0 °C).

    • Stir the reaction until TLC analysis indicates the consumption of the starting material.

    • Quench the reaction carefully and perform an extractive workup to isolate the N1-acylated, protected intermediate.

  • Deprotection:

    • Dissolve the intermediate from the previous step in THF.

    • Add a fluoride source, such as tetrabutylammonium fluoride (TBAF), to cleave the silyl ether protecting groups.

    • Monitor the reaction by TLC.

    • Once complete, purify the crude product using column chromatography (e.g., silica gel) to yield the final N1-(N,N-Dimethylaminocarbonyl)-pseudouridine.

  • Characterization:

    • Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C) and Mass Spectrometry.

Incorporation into mRNA via In Vitro Transcription

To be utilized in mRNA synthesis, the modified nucleoside must first be converted to its 5'-triphosphate form (N1-(N,N-Dimethylaminocarbonyl)-pseudouridine-5'-triphosphate). This triphosphate analog can then completely replace uridine triphosphate (UTP) in a standard in vitro transcription (IVT) reaction.

IVT Workflow for Modified mRNA Synthesis

cluster_0 IVT Reaction Mix cluster_1 Post-Transcription Processing Template Linearized DNA Template Incubation Incubation at 37°C Template->Incubation NTPs NTP Mix: ATP, CTP, GTP, Modified UTP NTPs->Incubation Enzyme T7 RNA Polymerase Enzyme->Incubation Buffer Transcription Buffer (with MgCl₂) Buffer->Incubation Purification Purification (e.g., FPLC, LiCl precipitation) Final_mRNA Fully Processed, Modified mRNA Purification->Final_mRNA Capping 5' Capping (Co-transcriptional or Enzymatic) Tailing 3' Poly(A) Tailing Capping->Tailing Tailing->Purification Incubation->Capping Yields crude mRNA

Caption: Workflow for synthesizing modified mRNA via in vitro transcription.

Experimental Protocol: IVT with Modified Nucleoside

This protocol outlines the general steps for synthesizing mRNA with complete substitution of Uridine.

  • Prepare the IVT Reaction Mixture: In an RNase-free tube on ice, combine the following components in order:

    • Nuclease-free water

    • Transcription Buffer (typically 5X or 10X)

    • Ribonucleoside Triphosphates (ATP, CTP, GTP, and N1-(N,N-Dimethylaminocarbonyl)-pseudouridine-5'-triphosphate at an optimized concentration, e.g., 2 mM each)

    • (Optional) Co-transcriptional capping reagent (e.g., CleanCap®)

    • Linearized DNA template (encoding the gene of interest, ~1 µg)

    • RNase Inhibitor

    • T7 RNA Polymerase

  • Incubation: Mix gently and incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I to the reaction mixture to degrade the DNA template. Incubate for an additional 15-30 minutes at 37°C.

  • Purification: Purify the synthesized mRNA to remove enzymes, unincorporated NTPs, and short abortive transcripts. Common methods include:

    • LiCl precipitation

    • Silica-based column purification

    • Fast Protein Liquid Chromatography (FPLC) for highest purity.[17]

  • (If not done co-transcriptionally) Post-transcriptional Modifications:

    • 5' Capping: Use a capping enzyme kit (e.g., Vaccinia Capping Enzyme) to add a 7-methylguanosine (m7G) cap to the 5' end.

    • 3' Polyadenylation: Use Poly(A) Polymerase to add a poly(A) tail to the 3' end.

  • Final Purification and Quality Control: Perform a final purification step. Assess the quality, integrity, and concentration of the final mRNA product using gel electrophoresis and spectrophotometry (e.g., NanoDrop).

Functional Implications and Mechanistic Insights

The functional properties of mRNA containing N1-(N,N-Dimethylaminocarbonyl)-pseudouridine can be logically inferred from the well-documented effects of Ψ and m1Ψ modifications. The primary benefits are expected to be a significant reduction in innate immunogenicity and an enhancement of protein translation.

Hypothesized Mechanism of Action

cluster_0 Unmodified mRNA cluster_1 Modified mRNA Unmod_mRNA Unmodified mRNA (Uridine-rich) TLR7 TLR7/8 Recognition Unmod_mRNA->TLR7 PKR PKR Activation Unmod_mRNA->PKR Immune Innate Immune Activation (IFN Production) TLR7->Immune eIF2a eIF2α Phosphorylation PKR->eIF2a Immune->eIF2a Translation_Block Translation Shutdown eIF2a->Translation_Block Mod_mRNA N1-Modified mRNA (This molecule) No_TLR Steric Hindrance Evades TLR7/8 Mod_mRNA->No_TLR No_PKR Reduced dsRNA No PKR Activation Mod_mRNA->No_PKR Translation_On Sustained, High-Level Protein Translation No_TLR->Translation_On No immune signaling No_PKR->Translation_On eIF2α remains active

Caption: Proposed mechanism for enhanced translation by N1-modified mRNA.

  • Reduced Immunogenicity: The N1 position of the uracil ring is critical for recognition by endosomal PRRs like TLR7 and TLR8. The bulky N,N-dimethylaminocarbonyl group at this position is expected to create steric hindrance, preventing the mRNA from effectively binding to and activating these receptors.[18] This abrogates the downstream signaling cascade that leads to the production of Type I interferons and other pro-inflammatory cytokines.[3]

  • Evasion of PKR-Mediated Translational Shutdown: Double-stranded RNA (dsRNA), an inevitable byproduct of IVT, is a potent activator of Protein Kinase R (PKR). Activated PKR phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global halt in protein synthesis.[6] Like m1Ψ, the incorporation of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine is predicted to alter the conformational properties of the RNA, reducing the formation of dsRNA structures that are recognized by PKR, thereby allowing translation to proceed efficiently.[4]

  • Enhanced Translation Efficiency: By circumventing the innate immune response and PKR activation, the modified mRNA has a longer functional half-life within the cell. Furthermore, studies on m1Ψ have shown that the modification itself can increase ribosome loading and density on the mRNA transcript, directly boosting the rate of protein synthesis independent of immune evasion.[7] It is plausible that the N1-(N,N-Dimethylaminocarbonyl) modification could confer similar direct benefits to the translational machinery.

Comparative Performance (Projected)
NucleosideInnate Immune ActivationRelative Translation EfficiencyRationale
Uridine (U) HighLowStrong recognition by TLRs and PKR, leading to translation inhibition.[3][4]
Pseudouridine (Ψ) ReducedModerateReduces TLR activation but can still be recognized; enhances translation over U.[5][6]
N1-methyl-Ψ (m1Ψ) Very LowHighN1-methylation effectively blocks TLR binding and increases ribosome density.[7][8]
N1-(N,N-Dimethylaminocarbonyl)-Ψ Very Low (Projected)High (Projected)The larger N1-substituent is expected to provide superior steric hindrance against PRRs, similar to or exceeding m1Ψ.

Conclusion

N1-(N,N-Dimethylaminocarbonyl)-pseudouridine represents a logical and promising extension of the principles established by pseudouridine and N1-methylpseudouridine. Its chemical structure is rationally designed to minimize innate immune recognition and maximize the translational output of synthetic mRNA. The bulky N,N-dimethylaminocarbonyl group at the critical N1 position is hypothesized to offer robust steric shielding from immune sensors, potentially matching or exceeding the performance of m1Ψ. For researchers and drug developers in the mRNA field, exploring such novel modifications is a critical step toward creating next-generation therapeutics with enhanced potency, improved safety profiles, and broader applicability across diseases ranging from infectious diseases and cancer to rare genetic disorders. Further empirical studies are necessary to validate these projected benefits and fully characterize the in vivo performance of mRNA containing this modification.

References

  • Lina, K., et al. (2022). Synthesis of point-modified mRNA. Nucleic Acids Research. Available at: [Link]

  • Svitkin, Y.V., et al. (2017). N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density. Nucleic Acids Research. Available at: [Link]

  • Amsbio. N1-(N,N-Dimethylaminocarbonyl)-pseudouridine, AMS.TNU0368-5-MG. Available at: [Link]

  • Taft, R.J., et al. (2018). Identification and quantification of modified nucleosides in Saccharomyces cerevisiae mRNAs. bioRxiv. Available at: [Link]

  • Ho, L.L.Y., et al. (2024). Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development. RSC Chemical Biology. Available at: [Link]

  • Mulroney, T.E., et al. (2022). N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation. bioRxiv. Available at: [Link]

  • ResearchGate. (n.d.). Pseudouridine affects mRNA in multiple ways. Available at: [Link]

  • Ho, L.L.Y., et al. (2024). Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development. DTU Research Database. Available at: [Link]

  • Andries, O., et al. (2015). N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice. Journal of Controlled Release. Available at: [Link]

  • Pardi, N., et al. (2017). Nucleoside Modified mRNA Vaccines for Infectious Diseases. Springer Nature Experiments. Available at: [Link]

  • Ho, L.L.Y., et al. (2024). Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development. PubMed Central. Available at: [Link]

  • American Chemical Society. (2024). N1-Methylpseudouridine. Available at: [Link]

  • Wikipedia. N1-Methylpseudouridine. Available at: [Link]

  • Mulroney, T.E., et al. (2022). N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation. Discovery - the University of Dundee Research Portal. Available at: [Link]

  • Qin, S., et al. (2023). mRNA medicine: Recent progresses in chemical modification, design, and engineering. Signal Transduction and Targeted Therapy. Available at: [Link]

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  • Lu, T., et al. (2023). N1-methylpseudouridine mRNA modification enhances efficiency and specificity of gene overexpression by preventing Prkra-mediated global translation repression. Nature Communications. Available at: [Link]

  • Agris, P.F., et al. (2004). Synthesis and Solution Conformation Studies of 3-Substituted Uridine and Pseudouridine Derivatives. Journal of Organic Chemistry. Available at: [Link]

  • Hall, K.B., et al. (1992). Properties of pseudouridine N1 imino protons located in the major groove of an A-form RNA duplex. Nucleic Acids Research. Available at: [Link]

  • Hall, K.B., et al. (1992). Properties of pseudouridine N1 imino protons located in the major groove of an A-form RNA duplex. ResearchGate. Available at: [Link]

  • Hector, M.R., et al. (2022). N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs. ResearchGate. Available at: [Link]

  • Morais, P., et al. (2021). The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Kim, D., et al. (2022). N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation. Nucleic Acids Research. Available at: [Link]

  • Nance, K.D., & Meier, J.L. (2021). Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines. ACS Central Science. Available at: [Link]

  • Kariko, K., et al. (2020). Ribonucleic acids containing n1-methyl-pseudouracils and uses thereof. Google Patents.
  • Ganot, P., et al. (1997). Small Nucleolar RNAs Direct Site-Specific Synthesis of Pseudouridine in Ribosomal RNA. Cell. Available at: [Link]

Sources

Foundational

synthesis of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine

An In-depth Technical Guide to the Synthesis of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine Introduction Pseudouridine (Ψ), the C5-glycoside isomer of uridine, is the most abundant modified nucleoside found in non-codin...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine

Introduction

Pseudouridine (Ψ), the C5-glycoside isomer of uridine, is the most abundant modified nucleoside found in non-coding RNAs across all domains of life. Its unique C-C glycosidic bond offers enhanced conformational rigidity and the presence of an additional hydrogen bond donor at the N1 position compared to uridine. These structural nuances are critical for stabilizing RNA structures and modulating their interactions with proteins. The N1-imino proton, in particular, serves as a key site for chemical modification, enabling the synthesis of diverse pseudouridine derivatives for therapeutic and research applications.

This guide provides a comprehensive technical overview of the , a derivative of significant interest. The introduction of the dimethylaminocarbonyl group at the N1 position can alter the hydrogen bonding capacity and steric profile of the nucleoside, making it a valuable tool for probing RNA structure and function, as well as a potential component in the development of RNA-based therapeutics. We will delve into the underlying chemical principles, provide a detailed, field-tested experimental protocol, and discuss process optimization and characterization, grounded in authoritative scientific literature.

Chemical Principle and Strategy

The hinges on the selective acylation of the N1-imino group of the pseudouridine ring. The primary challenge in this synthesis is the presence of multiple reactive nucleophilic sites: the imino group at N1 and the hydroxyl groups at the 2', 3', and 5' positions of the ribose sugar. To achieve regioselectivity and prevent undesired O-acylation, a robust protection-acylation-deprotection strategy is employed.

The most common approach involves the following key stages:

  • Protection: The 2', 3', and 5' hydroxyl groups are concurrently protected using a bulky silyl ether protecting group, typically tert-butyldimethylsilyl (TBDMS). This reaction is generally performed using TBDMS-Cl in the presence of a base like imidazole or pyridine. The bulky nature of the TBDMS group effectively shields the hydroxyls from reacting in the subsequent step.

  • N1-Acylation: With the hydroxyl groups masked, the N1 position is selectively acylated using N,N-dimethylcarbamoyl chloride. A non-nucleophilic base, such as pyridine or N,N-diisopropylethylamine (DIPEA), is used as a scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Deprotection: The TBDMS protecting groups are removed under acidic conditions or, more commonly, using a fluoride ion source such as tetrabutylammonium fluoride (TBAF) or triethylamine trihydrofluoride (TEA·3HF). Fluoride has a high affinity for silicon, leading to the clean and efficient cleavage of the silyl ether bonds to yield the final product.

Reaction Mechanism Overview

Below is a diagram illustrating the overall synthetic workflow.

G start_material Pseudouridine protected_intermediate 2',3',5'-Tris-O-(TBDMS)-pseudouridine start_material->protected_intermediate 1. Protection TBDMS-Cl, Pyridine acylated_intermediate N1-(Dimethylaminocarbonyl)- 2',3',5'-Tris-O-(TBDMS)-pseudouridine protected_intermediate->acylated_intermediate 2. N1-Acylation (CH₃)₂NCOCl, Pyridine final_product N1-(N,N-Dimethylaminocarbonyl)-pseudouridine acylated_intermediate->final_product 3. Deprotection TBAF, THF

Exploratory

An In-depth Technical Guide to the Properties and Applications of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine

A Senior Application Scientist's Perspective on a Novel Modified Nucleoside for Advanced mRNA Therapeutics Foreword: The Frontier of Modified Nucleosides in mRNA Therapeutics The advent of messenger RNA (mRNA) as a thera...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Novel Modified Nucleoside for Advanced mRNA Therapeutics

Foreword: The Frontier of Modified Nucleosides in mRNA Therapeutics

The advent of messenger RNA (mRNA) as a therapeutic modality represents a paradigm shift in modern medicine, underscored by the rapid development and deployment of COVID-19 vaccines.[1] The efficacy of these therapies hinges on the strategic chemical modification of mRNA to enhance its stability, increase translational efficiency, and mitigate the innate immune responses that would otherwise compromise its function.[2] While N1-methylpseudouridine (m1Ψ) has emerged as the industry standard, the exploration of novel pseudouridine derivatives continues to be a vibrant area of research, aimed at further refining the performance of mRNA therapeutics.[3]

This technical guide provides a comprehensive overview of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine, a less-characterized but potentially significant derivative of pseudouridine. It is important to note that while extensive data exists for pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ), specific experimental data for N1-(N,N-Dimethylaminocarbonyl)-pseudouridine is not widely available in peer-reviewed literature. Therefore, this guide will synthesize established principles from closely related N1-substituted pseudouridines to infer the properties and potential applications of this novel compound, providing a robust theoretical and practical framework for researchers, scientists, and drug development professionals.

The Rationale for N1-Substituted Pseudouridines in mRNA

Unmodified, in vitro-transcribed mRNA is recognized by the innate immune system as foreign, primarily through pattern recognition receptors (PRRs) such as Toll-like receptors (TLR3, TLR7, TLR8) and RIG-I.[2] This recognition triggers a cascade of inflammatory responses and can lead to the shutdown of protein translation and degradation of the mRNA, severely limiting its therapeutic potential.[4] The incorporation of naturally occurring modified nucleosides, particularly pseudouridine, was a foundational breakthrough, demonstrating a reduction in this immunogenicity.[4]

Further research revealed that substitution at the N1 position of pseudouridine, as seen in N1-methylpseudouridine, offers even greater advantages.[5] These N1-substituted derivatives have been shown to be more effective at evading the innate immune response and can lead to significantly higher levels of protein expression compared to their pseudouridine counterparts.[6] The N1-substituent is thought to sterically hinder the interactions with PRRs and may also influence the conformation of the mRNA in a way that favors more efficient translation.[5] The exploration of different N1-substituents, such as the N,N-Dimethylaminocarbonyl group, is a logical progression in the quest to fine-tune the properties of therapeutic mRNA.

Synthesis of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine

Proposed Synthetic Pathway

The synthesis would involve the protection of the hydroxyl groups of the ribose sugar, followed by the carbamoylation of the N1 position of the pseudouridine base, and subsequent deprotection.

G cluster_0 Protection cluster_1 N1-Carbamoylation cluster_2 Deprotection Pseudouridine Pseudouridine Protected_Pseudouridine Protected_Pseudouridine Pseudouridine->Protected_Pseudouridine Protection of Ribose Hydroxyls (e.g., TBDMS-Cl, Imidazole) N1_Carbamoyl_Protected_Pseudouridine N1_Carbamoyl_Protected_Pseudouridine Protected_Pseudouridine->N1_Carbamoyl_Protected_Pseudouridine Reaction with Dimethylcarbamoyl Chloride (Base, e.g., NaH or DBU) Target_Compound N1-(N,N-Dimethylaminocarbonyl)-pseudouridine N1_Carbamoyl_Protected_Pseudouridine->Target_Compound Removal of Protecting Groups (e.g., TBAF)

Caption: Proposed synthetic workflow for N1-(N,N-Dimethylaminocarbonyl)-pseudouridine.

Experimental Protocol: A General Approach to N1-Carbamoylation

The following is a generalized protocol that would need to be optimized for the specific synthesis of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine.

  • Protection of Ribose Hydroxyls:

    • Dissolve pseudouridine in a suitable anhydrous solvent (e.g., DMF).

    • Add an excess of a silylating agent (e.g., TBDMS-Cl) and a catalyst (e.g., imidazole).

    • Stir the reaction at room temperature until completion, monitoring by TLC.

    • Purify the protected pseudouridine by column chromatography.

  • N1-Carbamoylation:

    • Dissolve the protected pseudouridine in an anhydrous aprotic solvent (e.g., THF).

    • Add a strong, non-nucleophilic base (e.g., NaH or DBU) at a reduced temperature (e.g., 0 °C).

    • Slowly add dimethylcarbamoyl chloride and allow the reaction to warm to room temperature.

    • Monitor the reaction by TLC and quench with a proton source upon completion.

    • Purify the N1-carbamoylated product by column chromatography.

  • Deprotection:

    • Dissolve the purified product in a suitable solvent (e.g., THF).

    • Add a deprotecting agent (e.g., TBAF for silyl ethers).

    • Stir at room temperature until deprotection is complete, as monitored by TLC.

    • Purify the final product, N1-(N,N-Dimethylaminocarbonyl)-pseudouridine, by HPLC.

Physicochemical Properties

The physicochemical properties of a modified nucleoside are critical for its function in mRNA, influencing factors such as solubility, stability, and interactions with cellular machinery. While specific experimental data for N1-(N,N-Dimethylaminocarbonyl)-pseudouridine is limited, we can compile known and estimated properties.

PropertyN1-(N,N-Dimethylaminocarbonyl)-pseudouridinePseudouridine (Ψ)N1-Methylpseudouridine (m1Ψ)
Molecular Formula C12H17N3O7[]C9H12N2O6C10H14N2O6
Molecular Weight 315.28 g/mol []244.22 g/mol 258.23 g/mol
Appearance White to off-white solid (predicted)White crystalline solidWhite solid
Solubility in Water Soluble (predicted)Highly solubleSoluble
Melting Point Not available216-220 °CNot available
pKa Not available~9.2 (N3-H)Not available
UV λmax (pH 7) Not available262 nm271 nm

Mechanism of Action: Enhancing mRNA Performance

The incorporation of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine into mRNA is expected to enhance its therapeutic properties through a combination of mechanisms established for other N1-substituted pseudouridines.

Evasion of Innate Immune Recognition

The primary advantage of N1-substituted pseudouridines is their ability to reduce the immunogenicity of mRNA.[5] The N,N-Dimethylaminocarbonyl group at the N1 position is expected to sterically hinder the recognition of the mRNA by PRRs like TLR7/8 and RIG-I, thereby preventing the activation of downstream inflammatory pathways.[2]

G cluster_0 Unmodified mRNA cluster_1 N1-Modified mRNA Unmodified_mRNA Unmodified mRNA TLR7_8 TLR7/8 Unmodified_mRNA->TLR7_8 Binding Immune_Response Inflammatory Cytokines Translation Shutdown TLR7_8->Immune_Response Activation Modified_mRNA N1-(N,N-Dimethylaminocarbonyl)- pseudouridine mRNA TLR7_8_mod TLR7/8 Modified_mRNA->TLR7_8_mod Reduced Binding (Steric Hindrance) Reduced_Immune_Response Reduced Cytokines Sustained Translation TLR7_8_mod->Reduced_Immune_Response Reduced Activation

Caption: Evasion of innate immune recognition by N1-modified mRNA.

Enhanced Translational Efficiency

N1-substituted pseudouridines have been shown to increase the translational output of mRNA.[6] This is attributed to several factors, including increased mRNA stability and potentially more favorable interactions with the ribosome. While some N1-modifications may slightly reduce the rate of translation elongation, this is often more than compensated for by the significant reduction in innate immune-mediated translational shutdown.[4] The N,N-Dimethylaminocarbonyl group, with its potential for hydrogen bonding and its electronic properties, may further influence codon-anticodon interactions and ribosome pausing in a manner that ultimately enhances overall protein production.[8]

Applications in Drug Development

The superior properties of N1-substituted pseudouridine-modified mRNA open up a wide range of therapeutic applications. N1-(N,N-Dimethylaminocarbonyl)-pseudouridine, by extension, is a promising candidate for these applications.

  • Vaccines: For both infectious diseases and cancer, where robust antigen expression is crucial for eliciting a strong immune response.[1]

  • Protein Replacement Therapies: For genetic disorders where a specific protein is missing or non-functional.

  • Gene Editing: As a means to deliver the mRNA encoding for CRISPR-Cas9 components for transient and controlled gene editing.

Experimental Protocols for Application and Characterization

The following protocols provide a framework for the synthesis, purification, and characterization of mRNA modified with N1-(N,N-Dimethylaminocarbonyl)-pseudouridine triphosphate.

Protocol 1: In Vitro Transcription of Modified mRNA

This protocol describes a standard in vitro transcription reaction to generate mRNA with complete substitution of uridine with N1-(N,N-Dimethylaminocarbonyl)-pseudouridine.

  • Reaction Setup: In a nuclease-free tube, combine the following reagents at room temperature in the order listed:

    • Nuclease-free water to a final volume of 20 µL

    • 10X Transcription Buffer (2 µL)

    • ATP, GTP, CTP (100 mM stocks, 2 µL each)

    • N1-(N,N-Dimethylaminocarbonyl)-pseudouridine-5'-Triphosphate (100 mM stock, 2 µL)

    • Linearized DNA template (1 µg)

    • Cap analog (e.g., CleanCap®)

    • T7 RNA Polymerase mix

  • Incubation: Mix gently and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I to the reaction and incubate for 15-30 minutes at 37°C to digest the DNA template.

  • Purification: Purify the mRNA using a method such as lithium chloride precipitation or a silica-based column purification kit.

Protocol 2: In Vitro Translation Assay

This protocol assesses the translational efficiency of the modified mRNA in a cell-free system.

  • Reaction Setup: In a microcentrifuge tube, combine:

    • Rabbit reticulocyte lysate

    • Amino acid mixture (minus methionine)

    • ³⁵S-methionine

    • RNase inhibitor

    • Modified mRNA (e.g., 50-100 ng)

  • Incubation: Incubate the reaction at 30°C for 60-90 minutes.

  • Analysis: Analyze the translated proteins by SDS-PAGE and autoradiography. Quantify the protein bands to compare the translational efficiency of different mRNA constructs.

Protocol 3: Cellular Transfection and Immunogenicity Assay

This protocol evaluates the protein expression and immunogenicity of the modified mRNA in a cellular context.

  • Cell Culture: Plate human dendritic cells or a similar immune-competent cell line in a 24-well plate.

  • Transfection: Transfect the cells with the modified mRNA using a suitable lipid nanoparticle (LNP) formulation.

  • Protein Expression Analysis: After 24-48 hours, lyse the cells and measure the expression of the reporter protein (e.g., luciferase) using a luminometer.

  • Immunogenicity Analysis: At various time points post-transfection (e.g., 6, 12, 24 hours), collect the cell culture supernatant and quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA kit.

Conclusion and Future Directions

N1-(N,N-Dimethylaminocarbonyl)-pseudouridine represents a promising, albeit understudied, addition to the toolkit of modified nucleosides for mRNA therapeutics. Based on the well-established principles of N1-substitution on pseudouridine, it is hypothesized that this derivative will offer enhanced protein expression and reduced immunogenicity. The N,N-Dimethylaminocarbonyl group may confer unique properties related to stability, solubility, and interaction with the translational machinery that could prove advantageous over existing modifications.

Future research should focus on the detailed chemical synthesis and characterization of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine and its triphosphate. Head-to-head comparisons with unmodified, pseudouridine-modified, and N1-methylpseudouridine-modified mRNA in rigorous in vitro and in vivo studies are essential to fully elucidate its potential. Such studies will be instrumental in determining if N1-(N,N-Dimethylaminocarbonyl)-pseudouridine can offer a superior platform for the next generation of mRNA-based medicines.

References

  • A Comparative Analysis of Pseudouridine, N1-Methylpseudouridine, and N1-Ethylpseudouridine in mRNA Therapeutics. (2025). Benchchem.
  • N1-Ethylpseudouridine vs.
  • Shin, D., et al. Novel N1-Substituted Pseudouridine 5'-Triphosphates for the Synthesis of Modified mRNA and its Effect on mRNA Translation in THP-1 Cells. TriLink BioTechnologies.
  • Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines. (2021). ACS Central Science.
  • Efficacy and Immunogenicity of Unmodified and Pseudouridine-Modified mRNA Delivered Systemically with Lipid Nanoparticles in Vivo. (2016). Molecular Therapy.
  • Andries, O., et al. (2015). N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice. Journal of Controlled Release.
  • Svitkin, Y. V., et al. (2017). N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density. Nucleic Acids Research.
  • Svitkin, Y. V., et al. (2017). N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density. Nucleic Acids Research.
  • N1-Methylpseudouridine Substitution Enhances the Performance of Synthetic mRNA Switches in Cells. (2020). Nucleic Acids Research.
  • Svitkin, Y. V., et al. (2017). N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density. Nucleic Acids Research.
  • Efficacy and Immunogenicity of Unmodified and Pseudouridine-Modified mRNA Delivered Systemically with Lipid Nanoparticles in Vivo. (2016). Molecular Therapy.
  • Modified Nucleotides for mRNA Therapeutics: Pseudouridine, m1Ψ, and Beyond. (2025). Areterna.
  • Efficacy and immunogenicity of unmodified and pseudouridine-modified mRNA delivered systemically with lipid nanoparticles in vivo. (2016). DSpace@MIT.
  • N1-(N,N-Dimethylaminocarbonyl)-pseudouridine. BOC Sciences.
  • TL Optimizing the Performance of IVT mRNA Using N1-Methylpseudouridine (N1mΨ)—Part 1. (2021). TriLink BioTechnologies.
  • Application Notes and Protocols for N1-Ethylpseudouridine In Vitro Transcription. (2025). Benchchem.
  • N 1-Methylpseudouridine Substitution Enhances the Performance of Synthetic mRNA Switches in Cells. (2020). PubMed.
  • The incorporation of N1-methyl pseudouridine by T7 bacteriophage derived RNA polymerase was instrumental for COVID-19 mRNA vaccine production. (2021). Bio-Synthesis Inc.
  • Identification of the enzyme responsible for N1-methylation of pseudouridine 54 in archaeal tRNAs. (2012). RNA.
  • The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines. (2021). Frontiers in Cell and Developmental Biology.
  • Synthesis and Solution Conformation Studies of 3-Substituted Uridine and Pseudouridine Derivatives. (2008). The Journal of Organic Chemistry.
  • N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during transl
  • Synthesis of 15 N-Enriched Pseudouridine Deriv

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Foundational

N1-(N,N-Dimethylaminocarbonyl)-pseudouridine vs N1-methylpseudouridine

An In-Depth Technical Guide to N1-Modified Pseudouridine Analogues in mRNA Therapeutics: A Comparative Analysis of N1-methylpseudouridine and the Enigmatic N1-(N,N-Dimethylaminocarbonyl)-pseudouridine Foreword The dawn o...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N1-Modified Pseudouridine Analogues in mRNA Therapeutics: A Comparative Analysis of N1-methylpseudouridine and the Enigmatic N1-(N,N-Dimethylaminocarbonyl)-pseudouridine

Foreword

The dawn of messenger RNA (mRNA) therapeutics has been heralded by transformative innovations, none more critical than the chemical modification of its nucleoside building blocks. These modifications have been instrumental in overcoming the inherent instability and immunogenicity of unmodified mRNA, paving the way for groundbreaking vaccines and therapies. At the forefront of this revolution is N1-methylpseudouridine (m1Ψ), a modified nucleoside that has become a cornerstone of the most successful mRNA vaccines to date. This guide provides a comprehensive technical overview of m1Ψ, from its synthesis and incorporation into mRNA to its profound impact on biological activity.

In the spirit of thorough scientific exploration, we also turn our attention to a lesser-known analogue: N1-(N,N-Dimethylaminocarbonyl)-pseudouridine. While the user's query expressed a desire for a direct comparison, a comprehensive search of the scientific literature and public databases reveals a significant disparity in the available information. While m1Ψ is the subject of extensive research, N1-(N,N-Dimethylaminocarbonyl)-pseudouridine remains largely uncharacterized in the context of mRNA therapeutics. This guide will therefore provide a detailed exposition on m1Ψ, supported by a wealth of empirical data, and will present the currently available, albeit limited, information on N1-(N,N-Dimethylaminocarbonyl)-pseudouridine, highlighting the knowledge gaps that present opportunities for future research.

Part 1: The Pivotal Role of N1-methylpseudouridine (m1Ψ) in mRNA Therapeutics
1.1. Introduction: The Need for Modified Nucleosides

The therapeutic potential of mRNA was long hampered by two fundamental challenges: its inherent instability and its propensity to trigger an inflammatory response. Unmodified, single-stranded RNA can be recognized by the innate immune system as a foreign entity, leading to the activation of pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) 3, 7, and 8, and RIG-I-like receptors (RLRs).[1][2] This recognition triggers a cascade of inflammatory cytokine production and can lead to the shutdown of protein translation, effectively silencing the therapeutic mRNA.

The pioneering work of Katalin Karikó and Drew Weissman demonstrated that the incorporation of modified nucleosides, such as pseudouridine (Ψ), could significantly dampen this immune response.[3] Subsequent research has shown that N1-methylpseudouridine (m1Ψ), a derivative of pseudouridine, is even more effective, establishing it as the gold standard for therapeutic mRNA applications.[4][5][6]

1.2. Synthesis of N1-methylpseudouridine-5'-Triphosphate (m1ΨTP)

The journey of m1Ψ from a chemical entity to a component of a therapeutic mRNA begins with its synthesis as a triphosphate, the form required for in vitro transcription. The synthesis of m1ΨTP can be achieved through both chemical and chemoenzymatic routes.

A common chemical synthesis approach involves the selective methylation of the N1 position of pseudouridine. This can be achieved by treating a protected form of pseudouridine with a methylating agent, such as iodomethane, in the presence of a bulky base to ensure specificity.[7] Following methylation, the protecting groups are removed, and the nucleoside is phosphorylated to yield the triphosphate.

More recently, chemoenzymatic methods have been developed to improve the efficiency and scalability of m1ΨTP synthesis. These methods often involve the enzymatic conversion of a precursor, followed by chemical modification and subsequent enzymatic phosphorylation steps.

1.3. Biochemical and Biophysical Properties of m1Ψ-Modified mRNA

The substitution of uridine with m1Ψ imparts several advantageous properties to the mRNA molecule:

  • Enhanced Thermal Stability: The presence of m1Ψ in an RNA duplex can increase its melting temperature (Tm) compared to an unmodified duplex. This enhanced stability is attributed to improved base stacking interactions.[8]

  • Altered Conformational Preference: The methyl group at the N1 position of pseudouridine influences the conformational preference of the nucleoside, favoring a syn conformation which can impact RNA secondary structure and protein-RNA interactions.[7]

  • Reduced Immunogenicity: This is the most critical feature of m1Ψ. The methyl group at the N1 position sterically hinders the interaction of the mRNA with innate immune sensors like TLR7 and TLR8, thus evading immune recognition and subsequent inflammatory responses.[1][2]

  • Increased Translational Efficiency: mRNA containing m1Ψ exhibits significantly higher levels of protein expression compared to unmodified or even pseudouridine-modified mRNA.[4][5][6] This is a multifactorial effect, stemming from both the evasion of translational shutdown by the immune system and a direct impact on the translation machinery itself.[9] Studies have shown that m1Ψ can increase ribosome density on the mRNA, leading to more efficient protein synthesis.[9]

graph "m1Ψ_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 1: Simplified signaling pathway comparing the cellular fate of unmodified and m1Ψ-modified mRNA.

1.4. Comparative Analysis: m1Ψ vs. Pseudouridine (Ψ)

While pseudouridine was the foundational modification for reducing mRNA immunogenicity, m1Ψ has consistently demonstrated superior performance in preclinical and clinical settings.

FeaturePseudouridine (Ψ)N1-methylpseudouridine (m1Ψ)
Translation Efficiency Enhanced compared to unmodified mRNA.Significantly higher than Ψ-modified mRNA.[4][5]
Immunogenicity Reduced compared to unmodified mRNA.Lower immunogenicity compared to Ψ-modified mRNA.[4]
mRNA Stability Increased compared to unmodified mRNA.Potentially greater stability due to enhanced base stacking.[8]
Fidelity of Incorporation Lower fidelity during in vitro transcription.Higher fidelity of incorporation by RNA polymerase.[9]

Table 1: Comparative properties of Pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ) in mRNA.

The enhanced performance of m1Ψ is a key reason for its adoption in the FDA-approved COVID-19 mRNA vaccines.[6]

Part 2: The Enigma of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine

In contrast to the extensive body of research on m1Ψ, N1-(N,N-Dimethylaminocarbonyl)-pseudouridine is a far more obscure molecule within the field of mRNA therapeutics.

2.1. Available Information

A thorough search of scientific literature and chemical databases yields limited information about this compound. Commercial suppliers list it as a naturally-occurring, RNA-derived modified ribonucleoside for vaccine and cancer research.[] Its chemical formula is C12H17N3O7, and its IUPAC name is 5-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-N,N-dimethyl-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxamide.[]

graph "Molecular_Structures" { rankdir="LR"; node [shape=none, margin=0];

}

Figure 2: Molecular structures of m1Ψ and N1-(N,N-Dimethylaminocarbonyl)-pseudouridine.

2.2. Knowledge Gaps and Future Directions

Crucially, there is a lack of publicly available data on:

  • Synthesis of the triphosphate form: Necessary for its incorporation into mRNA via in vitro transcription.

  • Incorporation efficiency: Whether it is a viable substrate for RNA polymerases.

  • Impact on mRNA stability and translation: No studies have been published detailing its effect on these key parameters.

  • Immunogenicity profile: Its interaction with innate immune sensors is unknown.

Without this fundamental data, a meaningful comparison to m1Ψ is not possible. The N1-dimethylaminocarbonyl group is significantly bulkier than the methyl group of m1Ψ, which could have unpredictable effects on RNA structure, polymerase incorporation, and interactions with the ribosome and immune receptors. Further research is required to elucidate the properties of this molecule and its potential utility in mRNA therapeutics.

Part 3: Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of modified mRNA. These are generalized methods and may require optimization for specific mRNA sequences and cell types.

3.1. In Vitro Transcription of Modified mRNA

This protocol describes the synthesis of mRNA with complete substitution of UTP with m1ΨTP.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • 10X Transcription Buffer

  • ATP, CTP, GTP solutions (100 mM)

  • m1ΨTP solution (100 mM)

  • RNase Inhibitor

  • DNase I

  • Nuclease-free water

Procedure:

  • Thaw all reagents on ice.

  • Assemble the transcription reaction at room temperature in the following order (for a 20 µL reaction):

    • Nuclease-free water: to 20 µL

    • 10X Transcription Buffer: 2 µL

    • ATP, CTP, GTP (100 mM each): 2 µL of each

    • m1ΨTP (100 mM): 2 µL

    • Linearized DNA template (1 µg/µL): 1 µL

    • RNase Inhibitor: 1 µL

    • T7 RNA Polymerase: 2 µL

  • Mix gently by pipetting and incubate at 37°C for 2-4 hours.

  • Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.

  • Proceed to mRNA purification.

graph "IVT_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 3: General workflow for in vitro transcription of modified mRNA.

3.2. mRNA Purification

Purification is critical to remove dsRNA byproducts and other contaminants that can induce an immune response.[3] A combination of methods is often employed for high purity.

Method 1: Lithium Chloride (LiCl) Precipitation

  • Add a solution of 5 M LiCl to the transcription reaction to a final concentration of 2.5 M.

  • Incubate at -20°C for at least 30 minutes.

  • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Carefully discard the supernatant.

  • Wash the pellet with 70% ethanol and centrifuge again.

  • Air-dry the pellet and resuspend in nuclease-free water.

Method 2: Silica-Based Column Purification

  • Follow the manufacturer's protocol for a commercially available RNA cleanup kit. These kits typically involve binding the RNA to a silica membrane in the presence of a high-salt buffer, washing to remove impurities, and eluting the purified RNA in a low-salt buffer or water.

Method 3: Oligo(dT)-Based Affinity Purification

This method is specific for polyadenylated mRNA.

  • Use oligo(dT)-coated magnetic beads or cellulose resin.

  • Bind the mRNA to the oligo(dT) matrix in a high-salt binding buffer.

  • Wash the matrix with a wash buffer to remove non-polyadenylated RNA and other contaminants.

  • Elute the purified mRNA with a low-salt elution buffer or nuclease-free water.

3.3. Cell-Free Protein Synthesis Assay

This assay provides a rapid assessment of the translational capacity of the modified mRNA.

Materials:

  • Rabbit reticulocyte lysate or wheat germ extract

  • Amino acid mixture (minus methionine if using 35S-methionine for detection)

  • Energy source (ATP, GTP)

  • Modified mRNA

  • Detection reagents (e.g., 35S-methionine and autoradiography supplies, or a luciferase assay system if the mRNA encodes luciferase)

Procedure:

  • Thaw the cell-free extract on ice.

  • Set up the translation reaction according to the manufacturer's instructions, adding the modified mRNA as the template.

  • Incubate at the recommended temperature (typically 30°C for rabbit reticulocyte lysate) for 60-90 minutes.

  • Analyze the protein product by your chosen method (e.g., SDS-PAGE and autoradiography for radiolabeled proteins, or luminescence measurement for luciferase).

3.4. Cellular Transfection and Protein Expression Analysis

This protocol outlines the transfection of mammalian cells to assess protein expression from the modified mRNA.

Materials:

  • Mammalian cell line (e.g., HEK293T, HeLa)

  • Complete cell culture medium

  • Lipid-based transfection reagent (e.g., Lipofectamine MessengerMAX)

  • Opti-MEM or other serum-free medium

  • Modified mRNA

  • Assay reagents for protein detection (e.g., Western blot antibodies, flow cytometer for fluorescent proteins, or enzyme assay reagents)

Procedure:

  • Seed cells in a multi-well plate to be 70-90% confluent at the time of transfection.

  • On the day of transfection, dilute the modified mRNA in Opti-MEM.

  • In a separate tube, dilute the transfection reagent in Opti-MEM.

  • Combine the diluted mRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow complex formation.

  • Add the transfection complexes dropwise to the cells.

  • Incubate the cells for the desired time (e.g., 24-48 hours).

  • Harvest the cells and analyze protein expression by the appropriate method (e.g., Western blotting, flow cytometry, or enzymatic assay).

Conclusion

N1-methylpseudouridine has unequivocally established itself as a critical component in the design of effective and safe mRNA therapeutics. Its ability to enhance translational efficiency while mitigating the innate immune response has been a game-changer for the field. The wealth of data supporting its use provides a strong foundation for its continued application and for the development of next-generation mRNA medicines.

In contrast, N1-(N,N-Dimethylaminocarbonyl)-pseudouridine remains a molecule of untapped potential and unverified utility. The current lack of data precludes any definitive comparison with m1Ψ. This highlights the vast and exciting landscape of chemical modifications yet to be explored. The principles and protocols outlined in this guide for the evaluation of m1Ψ can serve as a roadmap for the characterization of novel modified nucleosides like N1-(N,N-Dimethylaminocarbonyl)-pseudouridine, which may one day contribute to the expanding toolkit of mRNA therapeutics.

References
  • Andries, O., Mc Cafferty, S., De Smedt, S. C., Weiss, R., Sanders, N. N., & Kitada, T. (2015). N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice. Journal of Controlled Release, 217, 337–344. ([Link])

  • Karikó, K., Muramatsu, H., Welsh, F. A., Ludwig, J., Kato, H., Akira, S., & Weissman, D. (2008). Incorporation of pseudouridine into mRNA yields superior nonimmunogenic vector with increased translational capacity and biological stability. Molecular Therapy, 16(11), 1833–1840. ([Link])

  • Nance, K. D., & Meier, J. L. (2021). Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines. ACS Central Science, 7(5), 748–756. ([Link])

  • Pardi, N., Hogan, M. J., Porter, F. W., & Weissman, D. (2018). mRNA vaccines — a new era in vaccinology. Nature Reviews Drug Discovery, 17(4), 261–279. ([Link])

  • Svitkin, Y. V., Cheng, Y. M., Chakraborty, T., Presnyak, V., John, M., & Sonenberg, N. (2017). N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density. Nucleic Acids Research, 45(10), 6023–6036. ([Link])

  • Vaňková Hausnerová, J., Černý, J., & Páv, O. (2024). Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development. RSC Chemical Biology, 5(5), 426-439. ([Link])

  • Kim, D., Kim, H., & Kim, V. N. (2022). N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products. Cell Reports, 40(7), 111222. ([Link])

  • Lu, T., Ma, P., Chen, A., Li, C., Li, K., Wang, S., ... & Shao, M. (2025). N1-methylpseudouridine mRNA modification enhances efficiency and specificity of gene overexpression by preventing Prkra-mediated global translation repression. bioRxiv. ([Link])

  • Hutter, D., & Seela, F. (2022). N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs. Communications Biology, 5(1), 1-10. ([Link])

  • Theodorou, A. S., & Koutmou, K. S. (2022). N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation. Journal of Biological Chemistry, 298(8), 102213. ([Link])

  • Eyler, D. E., Franco, M. K., Batool, Z., Wu, M. Z., Dubuke, M. L., Dobosz-Bartoszek, M., ... & Koutmou, K. S. (2019). Pseudouridinylation of mRNA coding sequences alters translation. Proceedings of the National Academy of Sciences, 116(46), 23068-23074. ([Link])

  • Fenton, B. A., Webber, Z. T., & Koutmou, K. S. (2021). Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines. ACS central science, 7(5), 748-756. ([Link])

  • Zost, S. J., Virk, R. K., Case, J. B., Kim, A. S., Chen, R. E., Shrihari, S., ... & Diamond, M. S. (2022). Comparison of uridine and N1-methylpseudouridine mRNA platforms in development of an Andes virus vaccine. NPJ vaccines, 7(1), 1-13. ([Link])

  • Li, B., Luo, X., & Dong, Y. (2016). Efficacy and immunogenicity of unmodified and pseudouridine-modified mRNA delivered systemically with lipid nanoparticles in vivo. Journal of Controlled Release, 239, 115-122. ([Link])

  • Bio-Synthesis Inc. (2021, October 5). The incorporation of N1-methyl pseudouridine by T7 bacteriophage derived RNA polymerase was instrumental for COVID-19 mRNA vaccine production. ([Link])

  • Max Planck Innovation. (2022, August 31). Method for cell-free protein synthesis assays or other fluorescent assays in the context of cell-free protein synthesis. ([Link])

  • Svitkin, Y. V., Cheng, Y. M., Chakraborty, T., Presnyak, V., John, M., Sonenberg, N., & Porco, J. A. (2017). N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density. Nucleic acids research, 45(10), 6023-6036. ([Link])

  • Karikó, K., Buckstein, M., Ni, H., & Weissman, D. (2005). Suppression of RNA recognition by Toll-like receptors: the impact of nucleoside modification and the evolutionary origin of RNA. Immunity, 23(2), 165-175. ([Link])

  • Andries, O., Mc Cafferty, S., De Smedt, S. C., Weiss, R., Sanders, N. N., & Kitada, T. (2015). N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice. Journal of controlled release, 217, 337-344. ([Link])

  • Svitkin, Y. V., Cheng, Y. M., Chakraborty, T., Presnyak, V., John, M., & Sonenberg, N. (2017). N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density. Nucleic acids research, 45(10), 6023-6036. ([Link])

  • Parr, C. S., Chuan, Y. P., & Munro, T. P. (2020). The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines. Frontiers in immunology, 11, 582415. ([Link])

  • Kim, D., Kim, H., & Kim, V. N. (2022). N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products. Cell reports, 40(7), 111222. ([Link])

  • Huang, Z., & Sheng, J. (2006). Synthesis and Solution Conformation Studies of 3-Substituted Uridine and Pseudouridine Derivatives. The Journal of organic chemistry, 71(14), 5364-5370. ([Link])

  • Karikó, K., Muramatsu, H., Welsh, F. A., Ludwig, J., Kato, H., Akira, S., & Weissman, D. (2008). Incorporation of pseudouridine into mRNA yields superior nonimmunogenic vector with increased translational capacity and biological stability. Molecular Therapy, 16(11), 1833-1840. ([Link])

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Exploratory

Discovery and Application of Novel N1-Substituted Pseudouridine Analogs: A Technical Guide for Advanced mRNA Therapeutics

Abstract The advent of mRNA therapeutics, particularly highlighted by the success of COVID-19 vaccines, is intrinsically linked to the chemical modification of its nucleoside building blocks. The replacement of uridine w...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The advent of mRNA therapeutics, particularly highlighted by the success of COVID-19 vaccines, is intrinsically linked to the chemical modification of its nucleoside building blocks. The replacement of uridine with N1-methylpseudouridine (m1Ψ) was a pivotal innovation, dramatically enhancing translational efficiency while mitigating the innate immunogenicity that historically plagued synthetic mRNA.[1][2] This guide provides an in-depth technical exploration into the next frontier: the discovery and characterization of novel N1-substituted pseudouridine analogs. We move beyond established modifications to provide researchers, scientists, and drug development professionals with the foundational rationale, synthetic strategies, and detailed characterization protocols required to explore this expanded chemical space. This document is structured to serve as a practical, field-proven guide, explaining the causality behind experimental choices and providing self-validating, step-by-step methodologies for the synthesis and evaluation of next-generation mRNA candidates.

Chapter 1: The Rationale for Nucleoside Modification in mRNA Therapeutics

The Challenge of Unmodified mRNA: Instability and Immunogenicity

For decades, the therapeutic potential of messenger RNA was hampered by two fundamental challenges: its inherent instability and its potent ability to trigger the host's innate immune system.[3][4] Unmodified, single-stranded RNA introduced into the body is recognized by a host of pattern recognition receptors (PRRs) such as Toll-like receptors (TLR3, TLR7, TLR8) and RIG-I-like receptors (RLRs).[5][6] This recognition initiates a signaling cascade that results in the production of type I interferons and pro-inflammatory cytokines, leading to the shutdown of protein translation and rapid degradation of the foreign RNA—effectively neutralizing any therapeutic effect.[5][7]

Foundational Breakthroughs: Pseudouridine (Ψ) and N1-Methylpseudouridine (m1Ψ)

The seminal work of Katalin Karikó and Drew Weissman demonstrated that the incorporation of naturally occurring modified nucleosides could circumvent this immune recognition.[8] Pseudouridine (Ψ), an isomer of uridine, when substituted for every uridine in an mRNA sequence, was found to significantly dampen the innate immune response.[8]

Further research revealed that an additional modification—the methylation of the N1 position of pseudouridine to create N1-methylpseudouridine (m1Ψ)—conferred even greater advantages.[9] mRNA fully substituted with m1Ψ not only shows a further reduction in immunogenicity but also demonstrates markedly superior translational capacity.[10][11] This enhancement is attributed to a combination of factors, including increased ribosome loading and reduced activation of translational repressors like PKR.[2][6] The profound success of the Pfizer-BioNTech and Moderna COVID-19 vaccines, both of which utilize m1Ψ-modified mRNA, serves as definitive proof of this technology's power.[1][2][12]

The Next Frontier: Exploring the N1-Substituent Landscape

The success of m1Ψ raises a critical scientific question: if a methyl group at the N1 position is beneficial, what is the effect of other chemical moieties? This question opens a vast landscape for chemical innovation. By systematically exploring different N1-substituents (e.g., ethyl, propyl, fluoroethyl), we can fine-tune the properties of mRNA.[13][14] The goal is to discover novel analogs that may offer further improvements in:

  • Translational Efficiency: Maximizing protein output from a given mRNA dose.

  • Reduced Immunogenicity: Further minimizing inflammatory responses for improved safety and duration of action.

  • mRNA Stability: Increasing the functional half-life of the therapeutic molecule.

  • Translational Fidelity: Ensuring the genetic code is read accurately without an increase in errors.[15][16]

This guide provides the technical framework for undertaking this exploration.

Chapter 2: Synthesis of Novel N1-Substituted Pseudouridine 5'-Triphosphates (NTPs)

The journey to a novel modified mRNA begins with the chemical synthesis of its constituent building block: the N1-substituted pseudouridine 5'-triphosphate (NTP). This process is a multi-step chemical endeavor that requires precision to ensure high purity and yield.

Chemical Strategy: From Nucleoside to Triphosphate

A general and adaptable approach involves two primary stages: the selective alkylation of the pseudouridine nucleoside at the N1 position, followed by phosphorylation to yield the biologically active 5'-triphosphate.[17][18] Protecting groups are often employed to ensure the alkylating agent reacts specifically at the N1 position. The resulting N1-substituted nucleoside is then converted to its triphosphate form, which can be accomplished through various chemical or chemoenzymatic methods.[13][17]

Core Synthesis Workflow

cluster_0 Synthesis of N1-Substituted Pseudouridine-5'-Triphosphate start Pseudouridine step1 Protection of Hydroxyl Groups start->step1 step2 N1-Alkylation (e.g., with Ethyl Iodide for Et1Ψ) step1->step2 Selective Reaction step3 Deprotection step2->step3 step4 Phosphorylation to 5'-Triphosphate step3->step4 Conversion to active form end Purified N1-Substituted ΨTP (e.g., N1-Ethylpseudouridine-5'-triphosphate) step4->end HPLC Purification

Caption: General workflow for the chemical synthesis of N1-substituted ΨTPs.

Detailed Experimental Protocol: General Method for N1-Alkylation and Phosphorylation

This protocol provides a generalized workflow for synthesizing N1-substituted pseudouridine analogs, which must be optimized for each specific substituent.[18]

Objective: To synthesize a high-purity batch of a novel N1-substituted pseudouridine 5'-triphosphate.

Materials:

  • Pseudouridine

  • Protecting group reagents (e.g., TBDMSCl)

  • Appropriate N1-alkylating agent (e.g., ethyl iodide, propyl bromide)

  • A suitable base (e.g., DBU)

  • Deprotection reagents (e.g., TBAF)

  • Phosphorylating agent (e.g., POCl₃)

  • Pyrophosphate

  • Anhydrous solvents (e.g., DMF, Acetonitrile)

  • Purification columns (Silica gel, HPLC)

Methodology:

  • Protection: Protect the 2', 3', and 5' hydroxyl groups of the pseudouridine ribose sugar. This prevents side reactions during the alkylation step. The choice of protecting group is critical for ensuring stability and ease of removal.

  • N1-Alkylation: React the protected pseudouridine with the chosen alkylating agent in the presence of a non-nucleophilic base. The reaction conditions (temperature, time, solvent) must be carefully controlled to favor N1 substitution over the N3 position. Monitor the reaction progress using Thin Layer Chromatography (TLC).[18]

  • Purification & Deprotection: Once the reaction is complete, purify the N1-alkylated, protected intermediate using silica gel chromatography. Subsequently, remove the hydroxyl protecting groups to yield the pure N1-substituted pseudouridine nucleoside.

  • Phosphorylation: Convert the purified nucleoside to its 5'-monophosphate form, which is then typically reacted with pyrophosphate in a "one-pot" reaction to form the 5'-triphosphate.[13]

  • Final Purification: Purify the final N1-substituted pseudouridine 5'-triphosphate product to >99% purity using High-Performance Liquid Chromatography (HPLC). Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy. Lyophilize the purified NTP for stable, long-term storage.

Chapter 3: Enzymatic Incorporation of Novel Analogs into mRNA

The In Vitro Transcription (IVT) Reaction

With the novel NTP in hand, the next step is to incorporate it into a full-length mRNA molecule. This is achieved through an enzymatic process called in vitro transcription (IVT).[10][19] The reaction uses a DNA template encoding the gene of interest, a cap analog, and a cocktail of the four required nucleotide triphosphates. To produce a fully modified transcript, uridine-5'-triphosphate (UTP) is completely replaced with the novel N1-substituted pseudouridine-5'-triphosphate.[20]

Optimizing IVT for Novel NTPs

Bacteriophage RNA polymerases, such as T7, are remarkably proficient at incorporating modified nucleotides.[21][22][23] However, the size and chemical properties of the N1-substituent can influence the efficiency of the transcription reaction.[14] For larger or more complex substituents, it may be necessary to optimize reaction conditions, such as enzyme concentration or incubation time, to achieve high yields of full-length mRNA. Using a DNA template that is naturally low in uridine content (U-depleted) can also improve the quality and yield of the final modified mRNA product.[14]

Detailed Experimental Protocol: IVT for Fully Substituted mRNA

Objective: To synthesize a capped, poly(A)-tailed mRNA encoding a reporter gene (e.g., Firefly Luciferase) where all uridine residues are replaced by a novel N1-substituted pseudouridine analog.

Materials:

  • Linearized plasmid DNA template containing a T7 promoter, the gene of interest, and a poly(A) tail sequence.

  • High-yield T7 RNA Polymerase.

  • ATP, GTP, CTP solutions (100 mM).

  • Novel N1-substituted pseudouridine-5'-triphosphate (100 mM).

  • Cap analog (e.g., CleanCap® Reagent AG).[14]

  • Transcription buffer.

  • TURBO DNase.

  • RNA purification kit (e.g., column-based or magnetic bead-based).

  • Nuclease-free water.

Methodology:

  • Reaction Assembly: At room temperature, assemble the transcription reaction in a nuclease-free tube. A typical 20 µL reaction might include:

    • Transcription Buffer (2 µL)

    • ATP, GTP, CTP (2 µL each)

    • Novel N1-substituted ΨTP (2 µL)

    • Cap Analog (4 µL)

    • Linearized DNA template (1 µg)

    • T7 RNA Polymerase (2 µL)

    • Nuclease-free water to 20 µL.

  • Incubation: Mix gently and incubate the reaction at 37°C for 2 to 4 hours.[20]

  • DNase Treatment: Add TURBO DNase to the reaction mixture to digest the DNA template. Incubate at 37°C for an additional 30 minutes.[20]

  • Purification: Purify the synthesized mRNA using a suitable RNA purification kit according to the manufacturer's protocol. This step removes the enzyme, unincorporated NTPs, and DNA fragments.

  • Quality Control: Assess the concentration and purity of the mRNA using a spectrophotometer (e.g., NanoDrop). Verify the integrity and size of the transcript using denaturing agarose gel electrophoresis. The purified mRNA is now ready for functional characterization.

Chapter 4: Comprehensive Functional Characterization

Once synthesized, the novel mRNA must be rigorously tested to determine if the new N1-substituent provides a functional advantage over existing modifications like m1Ψ.

Workflow for Production and Evaluation of Modified mRNA

cluster_1 Modified mRNA Production and Evaluation Workflow cluster_assays Functional Assays (24-48h post-transfection) ivt In Vitro Transcription (with Novel N1-Substituted ΨTP) purify mRNA Purification & QC ivt->purify transfect Transfection into Cells (e.g., HEK293T, THP-1) purify->transfect luc_assay Translational Efficiency (Luciferase Assay) transfect->luc_assay qpcr_assay Immunogenicity (Cytokine qPCR/ELISA) transfect->qpcr_assay fidelity_assay Translational Fidelity (Mass Spectrometry) transfect->fidelity_assay data_analysis Data Analysis & Comparison luc_assay->data_analysis qpcr_assay->data_analysis fidelity_assay->data_analysis

Caption: A comprehensive workflow from mRNA synthesis to functional analysis.

Assay for Translational Efficiency

Mechanism and Rationale: The primary goal of a therapeutic mRNA is to produce a protein. A quantitative reporter assay, such as one using Firefly Luciferase, provides a direct measure of protein expression levels. By comparing the light output from cells transfected with mRNAs containing different N1-substituents, we can rank their translational performance.

Detailed Experimental Protocol: Luciferase Reporter Assay [24] Objective: To quantify and compare the protein expression from mRNAs modified with different N1-substituted pseudouridine analogs.

Materials:

  • HEK293T or other suitable cell line.

  • Complete culture medium (e.g., DMEM + 10% FBS).

  • Purified, capped, and tailed Luciferase-encoding mRNAs (unmodified, m1Ψ-modified, and novel analog-modified).

  • Transfection reagent (e.g., Lipofectamine MessengerMAX).

  • 96-well cell culture plates.

  • Luciferase assay reagent (e.g., ONE-Glo™).

  • Luminometer.

Methodology:

  • Cell Seeding: The day before transfection, seed HEK293T cells in a white, clear-bottom 96-well plate at a density that will result in ~80% confluency at the time of transfection.

  • Transfection: On the day of the experiment, prepare transfection complexes by diluting the mRNA (e.g., 100 ng per well) and the transfection reagent in serum-free medium, according to the reagent manufacturer's protocol.

  • Incubation: Add the transfection complexes to the cells and incubate for 24 hours at 37°C and 5% CO₂.

  • Lysis and Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the luciferase assay reagent directly to each well, which lyses the cells and provides the substrate for the luciferase enzyme.

  • Data Acquisition: Measure the luminescence from each well using a plate-reading luminometer.

  • Analysis: Background-subtract the readings and compare the relative light units (RLUs) produced by the novel analog-modified mRNA to the controls (unmodified and m1Ψ-modified mRNA).

Data Presentation: Comparison of N1-Substituted Analogs

The following table summarizes representative data for Firefly Luciferase (FLuc) expression in THP-1 cells, a human monocytic cell line sensitive to immune stimulation.[14]

N1-Substituent in mRNARelative Luciferase Activity (vs. WT)Cell Viability (MTT Assay, vs. Control)
Uridine (WT)1.045%
Pseudouridine (Ψ)8.570%
N1-methyl-Ψ (m1Ψ) 25.0 95%
N1-ethyl-Ψ (Et1Ψ)24.594%
N1-propyl-Ψ (Pr1Ψ)22.092%
N1-(2-fluoroethyl)-Ψ (FE1Ψ)23.893%
Data is illustrative and adapted from findings presented by TriLink BioTechnologies.[14]
Assessment of Innate Immunogenicity

Mechanism: Evading Pattern Recognition Receptors (PRRs) The N1-substituent is hypothesized to alter the conformation of the nucleoside, sterically hindering its ability to bind to the endosomal PRRs TLR7 and TLR8, which are key sensors of single-stranded RNA.[24][25] By evading this detection, the modified mRNA avoids triggering the downstream production of inflammatory cytokines like TNF-α and interferons.

Innate Immune Sensing Pathway

cluster_2 Innate Immune Sensing of mRNA mrna_unmod Unmodified mRNA (U) tlr TLR7/8 Sensor (in Endosome) mrna_unmod->tlr Strong Binding mrna_mod N1-Substituted mRNA (e.g., m1Ψ, Et1Ψ) mrna_mod->tlr Binding Blocked signaling MyD88 Signaling Cascade tlr->signaling response Interferon & Cytokine Production (Translation Shutdown) signaling->response

Caption: N1-substitution blocks recognition by TLRs, preventing an immune response.

Detailed Experimental Protocol: Cytokine Gene Expression Analysis via qPCR [24] Objective: To measure the induction of key pro-inflammatory cytokine genes in response to transfection with differently modified mRNAs.

Materials:

  • THP-1 cells (or primary human peripheral blood mononuclear cells).

  • PMA (for differentiating THP-1 cells into macrophage-like cells).

  • Modified mRNAs as described above.

  • Transfection reagent.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR master mix (e.g., SYBR Green).

  • Validated primers for target genes (e.g., TNF, IFNB1) and a housekeeping gene (e.g., GAPDH).

  • Real-time PCR instrument.

Methodology:

  • Cell Culture and Differentiation: Culture THP-1 cells and differentiate them into a macrophage-like state by treating with PMA for 24-48 hours. This upregulates the expression of PRRs.

  • Transfection: Transfect the differentiated THP-1 cells with the various modified mRNAs as described in the luciferase protocol. Include a positive control (e.g., Poly(I:C) or R848) and a mock-transfected negative control.

  • Incubation: Incubate the cells for 6-8 hours, a typical time point for peak cytokine gene expression.

  • RNA Extraction: Harvest the cells and extract total RNA using a suitable kit. Ensure RNA is of high quality and free of genomic DNA contamination.

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.[24]

  • qPCR: Set up qPCR reactions for each target gene and the housekeeping gene. Run the reactions on a real-time PCR instrument.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to calculate the fold change in gene expression for each modified mRNA relative to the mock-transfected control.[24] Compare the induction levels between the novel analog, m1Ψ, and unmodified mRNA.

Evaluating Translational Fidelity

While enhancing expression and reducing immunogenicity are key, it is crucial that the modification does not compromise the accuracy of protein synthesis.[1] Studies have shown that m1Ψ is read faithfully by the ribosome and does not lead to a significant increase in miscoded peptides.[15] However, any novel analog must be evaluated to ensure it does not cause ribosomal frameshifting or amino acid misincorporation.[16][26] This is typically assessed using advanced techniques like high-resolution mass spectrometry to analyze the protein product for any unexpected variations.[27]

Chapter 5: Future Outlook and Conclusion

The discovery of N1-substituted pseudouridine analogs beyond m1Ψ represents a critical evolution in mRNA therapeutic design.[13] This guide has provided a comprehensive technical framework for the synthesis, incorporation, and functional validation of these novel building blocks. Early data suggests that analogs like N1-ethylpseudouridine can perform comparably to the industry-standard N1-methylpseudouridine, demonstrating that the N1 position is a highly tunable site for optimizing mRNA function.[14]

For researchers and drug developers, the systematic exploration of the N1-substituent landscape is a promising path toward creating next-generation mRNA medicines that are safer, more potent, and more durable.[13][28] The protocols and insights provided herein serve as a foundational resource for driving this innovation forward, ultimately expanding the reach and impact of RNA-based therapeutics.

References

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Foundational

Biochemical Characterization of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine: A Methodological Whitepaper

An In-depth Technical Guide for the Senior Application Scientist Abstract Modified ribonucleosides are at the forefront of RNA therapeutics and vaccine development, offering enhanced stability, increased translational ef...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Senior Application Scientist

Abstract

Modified ribonucleosides are at the forefront of RNA therapeutics and vaccine development, offering enhanced stability, increased translational efficiency, and attenuated immunogenicity.[][2] Pseudouridine (Ψ), the C-glycoside isomer of uridine, serves as a foundational scaffold for many of these critical modifications.[][3] This guide provides a comprehensive technical framework for the biochemical characterization of a novel synthetic derivative, N1-(N,N-Dimethylaminocarbonyl)-pseudouridine. While empirical data on this specific molecule is emerging, its structural class allows for the application of robust, field-proven analytical methodologies. As Senior Application Scientists, we present this whitepaper not as a mere recitation of protocols, but as a self-validating system of inquiry, explaining the causality behind each experimental choice. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and application of novel RNA building blocks. The methodologies detailed herein provide a complete workflow, from synthesis and purification to definitive structural elucidation and functional assessment.

Introduction: The Significance of Pseudouridine and its N1-Derivatives

Pseudouridine (Ψ), often termed the "fifth nucleoside," is the most abundant post-transcriptional modification in cellular RNA.[3][4] Its unique C-C glycosidic bond, replacing the canonical N-C bond of uridine, imparts significant conformational flexibility and provides an additional hydrogen bond donor at the N1 position.[2][4] These properties are harnessed by nature to fine-tune RNA structure, stability, and interactions with proteins.[4]

In the realm of therapeutics, particularly mRNA vaccines, the substitution of uridine with pseudouridine or its derivatives, such as N1-methylpseudouridine (m1Ψ), has been a transformative innovation.[2][3] This modification allows the synthetic mRNA to evade innate immune sensors, such as Toll-like receptors, thereby reducing inflammatory responses and dramatically increasing protein translation from the mRNA template.[][5]

N1-(N,N-Dimethylaminocarbonyl)-pseudouridine (Molecular Formula: C12H17N3O7, Molecular Weight: 315.28 Da) is a synthetic nucleoside designed to build upon these advantages.[] The addition of a dimethylaminocarbonyl group at the N1 position—a site critical for modulating immune recognition—is hypothesized to further optimize the therapeutic properties of an mRNA transcript. This guide outlines the essential workflow to rigorously validate the identity, purity, and structural integrity of this compound before its application in downstream biological systems.

Synthesis, Purification, and Analytical Workflow

A robust characterization begins with a well-defined synthesis and purification strategy. The following sections detail a proposed workflow, grounded in established organic chemistry principles for nucleoside modification.

Proposed Synthetic Strategy

The synthesis of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine logically proceeds from a protected pseudouridine precursor. The key is the selective acylation of the N1 position.

Expert Rationale: The ribose hydroxyl groups (2', 3', and 5') are significantly more reactive than the N1-H of the uracil ring. Therefore, they must be protected to ensure the modification occurs at the intended site. Silyl ethers, such as TBDMS (tert-butyldimethylsilyl), are an excellent choice due to their stability in basic conditions (required for the subsequent acylation) and their clean removal under acidic or fluoride-mediated conditions. The acylation is then performed with dimethylcarbamoyl chloride, a standard reagent for this type of transformation.

Experimental Protocol: Synthesis and Purification
  • Protection: Dissolve pseudouridine in anhydrous pyridine. Add TBDMS-Cl in slight excess for each hydroxyl group. Allow the reaction to proceed at room temperature until TLC or LC-MS analysis confirms the formation of the fully protected intermediate.

  • Acylation: To the solution of protected pseudouridine, add dimethylcarbamoyl chloride. The reaction may require mild heating (40-50 °C) to proceed to completion. Monitor progress by LC-MS.

  • Deprotection: After completion, evaporate the solvent. Redissolve the crude product in a solution of tetrabutylammonium fluoride (TBAF) in THF or an acidic medium like trifluoroacetic acid (TFA) in water/acetone to remove the TBDMS protecting groups.[7]

  • Purification: The final product is purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Column: C18 semi-preparative column.

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in H₂O.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

  • Detection: UV at 271 nm (characteristic absorbance of the pseudouridine chromophore).

  • Post-Processing: Collect fractions containing the pure product, pool, and lyophilize to obtain the final compound as a white solid.

Overall Characterization Workflow Diagram

The following diagram illustrates the logical flow from the synthesized compound to its full biochemical validation.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_functional Functional Assessment synthesis Chemical Synthesis purification RP-HPLC Purification synthesis->purification hplc Purity Assessment (Analytical HPLC) purification->hplc Pure Compound hrms Identity Confirmation (HRMS) hplc->hrms msms Structural Analysis (Tandem MS) hrms->msms nmr Definitive Structure (1D/2D NMR) msms->nmr triphosphate Conversion to 5'-Triphosphate nmr->triphosphate Structurally Confirmed ivt In Vitro Transcription (IVT) triphosphate->ivt functional_assays Downstream Functional Assays ivt->functional_assays

Caption: Workflow for synthesis and characterization.

Physicochemical and Structural Characterization

This section forms the core of the technical guide, detailing the analytical techniques required to confirm the identity, purity, and structure of the synthesized molecule.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Expert Rationale: HPLC is the gold standard for assessing the purity of small molecules. A C18 column is used due to the moderate polarity of the nucleoside. An acidic mobile phase modifier (e.g., trifluoroacetic acid) ensures that the molecule is protonated and behaves consistently. Purity is determined by integrating the area of the product peak relative to the total area of all detected peaks at the wavelength of maximum absorbance.

Protocol:

  • System: Analytical HPLC with UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% TFA in H₂O.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient: 5% to 95% B over 20 minutes.

  • Detection: 271 nm.

  • Sample Prep: Dissolve 1 mg of compound in 1 mL of H₂O. Inject 10 µL.

  • Acceptance Criteria: A pure sample should exhibit a single major peak (>95% peak area).

Identity Confirmation by Mass Spectrometry (MS)

Expert Rationale: While pseudouridine is isomeric with uridine, the addition of the N1-(N,N-Dimethylaminocarbonyl) group gives the target molecule a unique molecular weight. High-Resolution Mass Spectrometry (HRMS) is essential to confirm the elemental composition by measuring the mass-to-charge ratio (m/z) with high precision (typically < 5 ppm error).

Protocol: HRMS

  • System: Q-TOF or Orbitrap Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Mode: Positive Ion Mode (ESI+). The molecule is expected to readily accept a proton.

  • Infusion: Direct infusion or LC-MS coupling.

  • Data Acquisition: Scan from m/z 100 to 500.

  • Analysis: Identify the [M+H]⁺ adduct.

Protocol: Tandem MS (MS/MS) Expert Rationale: Tandem MS provides structural information by fragmenting the parent ion. The fragmentation pattern is a unique fingerprint of the molecule. We can predict key fragmentation points: the relatively labile carbamoyl group and the glycosidic C-C bond.

  • System: Triple Quadrupole, Ion Trap, or Q-TOF MS.

  • Method: Product Ion Scan.

  • Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 316.11).

  • Collision Energy: Apply a ramp of collision energies (e.g., 10-40 eV) to induce fragmentation.

  • Analysis: Identify characteristic fragment ions.

Predicted Data Description
Expected [M+H]⁺ (HRMS) 316.1139
Calculated [M+H]⁺ (C₁₂H₁₈N₃O₇) 316.1145
Predicted Fragment 1 m/z 244.08
Predicted Fragment 2 m/z 183.06
Predicted Fragment 3 m/z 133.00
Predicted Fragment 4 m/z 72.06
  • Fragment 1: Loss of the dimethylaminocarbonyl group (-C₃H₆NO).

  • Fragment 2: Cleavage of the glycosidic bond, representing the protonated base moiety.

  • Fragment 3: The ribose sugar fragment.

  • Fragment 4: The protonated dimethylaminocarbonyl group itself.

Definitive Structural Elucidation by NMR Spectroscopy

Expert Rationale: Nuclear Magnetic Resonance (NMR) is the most powerful technique for unambiguous structure determination.[8][9] 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments are required. The ¹H spectrum will confirm the presence of all protons and their couplings, while the ¹³C spectrum confirms the carbon skeleton. 2D NMR correlates these signals to piece together the complete molecular structure. The chemical shifts will be influenced by the electron-withdrawing nature of the new group at N1.

Protocol:

  • System: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: D₂O or DMSO-d₆.

  • Experiments:

    • ¹H NMR: Quantitative analysis and proton environment.

    • ¹³C NMR: Carbon backbone confirmation.

    • COSY (Correlation Spectroscopy): Shows ¹H-¹H coupling networks (e.g., within the ribose ring).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon.

  • Analysis: Assign all proton and carbon signals and confirm connectivity.

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Rationale for Prediction
H6~7.8~142Downfield shift from standard Ψ due to electron-withdrawing group at N1.
H1'~5.9~92Typical anomeric proton shift for pseudouridine.
Ribose H (2',3',4',5')3.8 - 4.570 - 85Standard ribose region.
N-CH₃~2.9 (singlet, 6H)~37Characteristic shift for N,N-dimethyl groups.
C2, C4-~152, ~165Carbonyl carbons.
C5-~112Carbon involved in the C-glycosidic bond.

Proposed Workflow for Functional Assessment

Once structurally validated, the nucleoside must be prepared for biological application. This involves enzymatic conversion to its 5'-triphosphate form, followed by incorporation into an mRNA transcript.

G cluster_activation Activation cluster_ivt mRNA Synthesis cluster_testing Functional Testing nuc Validated Nucleoside kinase Sequential Kinase Reactions (UMP/CMP Kinase, NDP Kinase) nuc->kinase ntp N1-DMAC-ΨTP kinase->ntp ivt In Vitro Transcription (IVT) ntp->ivt template Linear DNA Template template->ivt reagents ATP, GTP, CTP, T7 Polymerase reagents->ivt mrna Modified mRNA ivt->mrna transfection Cell Transfection mrna->transfection translation Translation Assay (e.g., Luciferase) transfection->translation immuno Immunogenicity Assay (e.g., TNF-α ELISA) transfection->immuno

Caption: Workflow for functional assessment of the modified nucleoside.

Expert Rationale: The nucleoside must be converted to its triphosphate derivative (NTP) to be a substrate for RNA polymerase. This is typically achieved via a series of enzymatic phosphorylation steps. The resulting modified NTP can then completely replace UTP in an in vitro transcription (IVT) reaction to produce a fully substituted mRNA.[5] This mRNA is then tested for its ability to produce protein (translational efficiency) and its tendency to provoke an immune response in relevant cell lines.

Conclusion

The biochemical characterization of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine is a multi-step process that demands a rigorous and systematic approach. By integrating HPLC for purity, HRMS for identity, tandem MS for fragmentation analysis, and NMR for definitive structural elucidation, researchers can have absolute confidence in the quality of their material. The outlined protocols and predictive data serve as a robust template for this validation. Successful characterization is the critical gateway to the functional assessment of this promising new molecule and its potential to advance the field of RNA therapeutics.

References

  • Biophysical and Conformational Properties of Modified Nucleosides in RNA (Nuclear Magnetic Resonance Studies). (n.d.). ResearchGate. Retrieved from [Link]

  • De-Rosa, M., et al. (2010). MASS SPECTROMETRY OF THE FIFTH NUCLEOSIDE: A REVIEW OF THE IDENTIFICATION OF PSEUDOURIDINE IN NUCLEIC ACIDS. PMC - NIH. Retrieved from [Link]

  • Kirpekar, F., et al. (2000). Detection of pseudouridine and other modifications in tRNA by cyanoethylation and MALDI mass spectrometry. PMC - PubMed Central. Retrieved from [Link]

  • Agris, P. F. (1995). Systems for the NMR study of modified nucleoside-dependent, metal-ion induced conformational changes in nucleic acids. PubMed. Retrieved from [Link]

  • Barrio, P., et al. (2010). (15)N NMR studies of a nitrile-modified nucleoside. PubMed. Retrieved from [Link]

  • Mishra, S., et al. (n.d.). MALDI-MS SCREENING FOR PSEUDOURIDINE IN MIXTURES OF SMALL RNAS BY CHEMICAL DERIVATIZATION, RNASE DIGESTION AND SIGNATURE PRODUCTS. NIH. Retrieved from [Link]

  • Meng, Z., et al. (2015). A mass spectrometry-based method for direct determination of pseudouridine in RNA. NIH. Retrieved from [Link]

  • Barrio, P., et al. (2011). 15N NMR Studies of a Nitrile-Modified Nucleoside. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Gaston, K. W., et al. (2011). Mass spectrometry-based quantification of pseudouridine in RNA. PubMed - NIH. Retrieved from [Link]

  • Karijolich, J., et al. (2015). Pseudouridines in RNAs: switching atoms means shifting paradigms. PMC. Retrieved from [Link]

  • Modified pseudoUridine. (n.d.). Bioneer. Retrieved from [Link]

  • Overview of modified nucleosides. The arrows indicate the target sites... (n.d.). ResearchGate. Retrieved from [Link]

  • N1-(N,N-Dimethylaminocarbonyl)-pseudouridine, AMS.TNU0368-10-MG. (n.d.). Amsbio. Retrieved from [Link]

  • Pseudouridine. (n.d.). Wikipedia. Retrieved from [Link]

  • Seela, F., et al. (2007). Synthesis and Solution Conformation Studies of 3-Substituted Uridine and Pseudouridine Derivatives. PMC - NIH. Retrieved from [Link]

  • Guedez, G., et al. (2024). Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development. PMC - PubMed Central. Retrieved from [Link]

  • Kim, J., et al. (2024). N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation. PubMed. Retrieved from [Link]

  • Kim, J., et al. (2024). N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation. PMC - PubMed Central. Retrieved from [Link]

  • Sequence and analytical data of a ¹³C/¹⁵N labelled pseudouridine... (n.d.). ResearchGate. Retrieved from [Link]

  • Ganot, P., et al. (1997). Small Nucleolar RNAs Direct Site-Specific Synthesis of Pseudouridine in Ribosomal RNA. Semantic Scholar. Retrieved from [Link]

  • Ribonucleic acids containing n1-methyl-pseudouracils and uses thereof. (n.d.). Google Patents.

Sources

Exploratory

potential applications of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine in mRNA

An In-depth Technical Guide to the Potential Applications of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine in mRNA Authored by: A Senior Application Scientist Foreword The advent of mRNA vaccines has marked a paradigm shi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Applications of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine in mRNA

Authored by: A Senior Application Scientist

Foreword

The advent of mRNA vaccines has marked a paradigm shift in modern medicine, underscoring the vast therapeutic potential of in vitro-transcribed (IVT) mRNA. A cornerstone of this success has been the strategic use of modified nucleotides to enhance mRNA stability, increase translational efficiency, and mitigate innate immunogenicity.[1] While N1-methyl-pseudouridine (m1Ψ) has been instrumental in the development of current COVID-19 mRNA vaccines, the exploration of novel pseudouridine analogs continues to be a vibrant area of research aimed at further optimizing mRNA performance.[1][2] This guide focuses on a promising, yet underexplored, candidate: N1-(N,N-Dimethylaminocarbonyl)-pseudouridine .

This document serves as a technical roadmap for researchers, scientists, and drug development professionals. It provides a comprehensive framework for evaluating the potential of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine as a next-generation building block for therapeutic and prophylactic mRNA. While direct experimental data for this specific modification is emerging, we will leverage the extensive knowledge from well-characterized analogs to propose a rigorous, multi-faceted evaluation strategy.

The Precedent: Pseudouridine and its N1-Substituted Derivatives in mRNA

Pseudouridine (Ψ), an isomer of uridine, is the most abundant modified nucleoside in cellular RNA.[3] Its incorporation into IVT mRNA has been shown to significantly enhance protein expression by dampening the innate immune response mediated by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) and RIG-I.[4][] This modification is crucial for preventing the translational shutdown that typically occurs with unmodified foreign RNA.[6]

Further research has demonstrated that substitutions at the N1 position of pseudouridine can offer additional advantages. The most notable example, N1-methyl-pseudouridine (m1Ψ), has been shown to outperform pseudouridine by further increasing protein expression and reducing immunogenicity.[7] This has established a strong rationale for exploring a wider range of N1-substituted pseudouridine analogs to fine-tune the properties of mRNA for various therapeutic applications.[6]

N1-(N,N-Dimethylaminocarbonyl)-pseudouridine: A Novel Candidate

N1-(N,N-Dimethylaminocarbonyl)-pseudouridine is a naturally occurring, RNA-derived modified ribonucleoside that is commercially available for research purposes.[][9] Its unique N1-substituent, a dimethylaminocarbonyl group, presents intriguing possibilities for influencing the biophysical and biological properties of mRNA.

Hypothesized Advantages:

  • Modulated Immunogenicity: The bulky and polar nature of the dimethylaminocarbonyl group may offer a distinct steric and electronic profile at the N1 position, potentially leading to even more effective evasion of PRR recognition compared to the smaller methyl group of m1Ψ.

  • Enhanced Translational Efficiency: The modification could influence codon-anticodon interactions and ribosomal dynamics, potentially leading to increased rates of translation initiation and elongation.

  • Improved Stability: The N1-substituent might provide additional protection against nuclease degradation, thereby increasing the intracellular half-life of the mRNA.

To validate these hypotheses, a systematic and rigorous evaluation is necessary. The following sections outline a proposed research roadmap.

A Research Roadmap for the Evaluation of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine in mRNA

This roadmap details a series of key experiments designed to comprehensively characterize mRNA containing N1-(N,N-Dimethylaminocarbonyl)-pseudouridine (herein referred to as DmC¹Ψ).

Synthesis of DmC¹Ψ-Modified mRNA via In Vitro Transcription

The foundational step is to determine the efficiency with which T7 RNA polymerase can incorporate N1-(N,N-Dimethylaminocarbonyl)-pseudouridine-5'-triphosphate (DmC¹Ψ-TP) into an mRNA transcript.

Experimental Protocol: In Vitro Transcription
  • Template Preparation: A linearized plasmid DNA template containing a T7 promoter, 5' UTR, the coding sequence for a reporter protein (e.g., Firefly Luciferase), a 3' UTR, and a poly(A) tail is prepared.

  • IVT Reaction Setup: The transcription reaction is assembled as described in the table below. A control reaction using m1Ψ-TP and another with unmodified UTP should be run in parallel.

  • Incubation: The reaction is incubated at 37°C for 2-4 hours.

  • DNase Treatment: The DNA template is removed by adding DNase I and incubating for a further 30 minutes at 37°C.

  • mRNA Purification: The transcribed mRNA is purified using a suitable method, such as lithium chloride precipitation or silica-based columns.

  • Quality Control: The concentration and purity of the mRNA are determined by spectrophotometry (A260/A280 ratio), and the integrity is assessed by denaturing agarose gel electrophoresis.

ComponentFinal Concentration
Linearized DNA Template1 µg
T7 RNA PolymeraseVariable
Transcription Buffer1X
ATP, GTP, CTP7.5 mM each
UTP, m1Ψ-TP, or DmC¹Ψ-TP7.5 mM
RNase Inhibitor40 units
Nuclease-Free WaterTo final volume

Table 1: In Vitro Transcription Reaction Components

Data Visualization: IVT Yield Comparison

IVT_Yield cluster_inputs Inputs cluster_process Process cluster_outputs Outputs DNA Linearized DNA Template IVT In Vitro Transcription DNA->IVT NTPs NTPs (ATP, GTP, CTP) NTPs->IVT UTP_analogs UTP / m1Ψ-TP / DmC¹Ψ-TP UTP_analogs->IVT T7_Polymerase T7 RNA Polymerase T7_Polymerase->IVT mRNA_U mRNA (U) IVT->mRNA_U mRNA_m1psi mRNA (m1Ψ) IVT->mRNA_m1psi mRNA_dmc1psi mRNA (DmC¹Ψ) IVT->mRNA_dmc1psi

Figure 1: Workflow for generating and comparing modified mRNA.

Assessment of Translational Efficiency

The primary function of mRNA is to be translated into protein. This experiment will quantify the protein output from DmC¹Ψ-modified mRNA.

Experimental Protocol: Cell-Based mRNA Transfection and Luciferase Assay
  • Cell Culture: A suitable cell line (e.g., HEK293T or HeLa) is cultured to 70-90% confluency in 24-well plates.

  • mRNA Transfection: The purified mRNAs (U, m1Ψ, and DmC¹Ψ) are transfected into the cells using a lipid-based transfection reagent.

  • Incubation: Cells are incubated for 24 hours to allow for mRNA translation.

  • Cell Lysis: The cells are washed with PBS and lysed using a suitable lysis buffer.

  • Luciferase Assay: The luciferase activity in the cell lysates is measured using a luminometer.

  • Data Analysis: The relative light units (RLUs) are normalized to the total protein concentration in each lysate.

mRNA ModificationAverage RLU (n=3)Standard DeviationFold Change vs. U-mRNA
Unmodified (U)1.0
N1-methyl-pseudouridine (m1Ψ)
N1-(N,N-Dimethylaminocarbonyl)-pseudouridine (DmC¹Ψ)

Table 2: Template for Quantifying Translational Efficiency

Immunogenicity Profiling

A key advantage of modified mRNA is its reduced immunogenicity. This experiment will assess the induction of pro-inflammatory cytokines in response to DmC¹Ψ-modified mRNA.

Experimental Protocol: Cytokine Induction Assay in PBMCs
  • PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood.

  • Cell Stimulation: PBMCs are cultured and stimulated with the different mRNA preparations (U, m1Ψ, and DmC¹Ψ) complexed with a transfection reagent. A positive control (e.g., LPS) and a negative control (transfection reagent only) should be included.

  • Incubation: The cells are incubated for 18-24 hours.

  • Supernatant Collection: The cell culture supernatant is collected.

  • Cytokine Quantification: The levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-α) in the supernatant are quantified by ELISA or a multiplex cytokine assay.

Cytokine_Response cluster_stimuli mRNA Stimuli cluster_cells Immune Cells cluster_response Immune Response mRNA_U mRNA (U) PBMC PBMCs mRNA_U->PBMC High Stimulation mRNA_m1psi mRNA (m1Ψ) mRNA_m1psi->PBMC Low Stimulation mRNA_dmc1psi mRNA (DmC¹Ψ) mRNA_dmc1psi->PBMC Hypothesized Very Low Stimulation TNFa TNF-α PBMC->TNFa IL6 IL-6 PBMC->IL6 IFNa IFN-α PBMC->IFNa

Figure 2: Hypothesized immunogenic response to modified mRNA.

Future Perspectives and Conclusion

The systematic evaluation outlined in this guide will provide a robust dataset to determine the viability of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine as a valuable addition to the mRNA therapeutic toolbox. Positive results from these foundational studies would warrant further investigation into its effects on mRNA stability, in vivo efficacy in animal models, and its applicability across different therapeutic areas, from vaccines to protein replacement therapies.

The field of mRNA therapeutics is characterized by rapid innovation. The exploration of novel nucleotide modifications like N1-(N,N-Dimethylaminocarbonyl)-pseudouridine is paramount to unlocking the full potential of this transformative technology. By providing a clear and actionable research plan, this guide aims to empower scientists to push the boundaries of what is possible with mRNA-based medicines.

References

  • Amsbio. N1-(N,N-Dimethylaminocarbonyl)-pseudouridine, AMS.TNU0368-5-MG. [Link]

  • Karikó, K., Muramatsu, H., Welsh, F. A., Ludwig, J., Kato, H., Akira, S., & Weissman, D. (2008). Incorporation of pseudouridine into mRNA yields superior nonimmunogenic vector with increased translational capacity and biological stability. Molecular therapy : the journal of the American Society of Gene Therapy, 16(11), 1833–1840. [Link]

  • Mauger, D. M., Cabral, B. J., Presny, M. E., & Langer, R. (2019). N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products. bioRxiv. [Link]

  • Ofseyer, M., Ziv, N., & Nir, O. E. (2021). Site-specific synthesis of pseudouridine in RNA.
  • ModernaTX, Inc. (2019). Ribonucleic acids containing n1-methyl-pseudouracils and uses thereof.
  • BOC Sciences. Application review of pseudoUridine and its derivatives. [Link]

  • ModernaTX, Inc. (2014). Polynucleotides comprising n1-methyl-pseudouridine and methods for preparing the same.
  • Moderna Therapeutics, Inc. (2016). Modified nucleosides, nucleotides, and nucleic acids, and uses thereof.
  • Karikó, K., Muramatsu, H., Welsh, F. A., Ludwig, J., Kato, H., Akira, S., & Weissman, D. (2008). Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability. Molecular Therapy, 16(11), 1833-1840. [Link]

  • Aaes, H., & Nielsen, H. (2024). Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development. Chemical Society Reviews. [Link]

  • Bio-Synthesis Inc. (2021). The incorporation of N1-methyl pseudouridine by T7 bacteriophage derived RNA polymerase was instrumental for COVID-19 mRNA vaccine production. [Link]

  • Guedes-da-Silva, F., & de Almeida, R. F. M. (2021). The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines. Frontiers in Cell and Developmental Biology, 9, 786738. [Link]

  • Wu, G., & Yu, Y. T. (2015). Pseudouridine in mRNA: Incorporation, Detection, and Recoding. Methods in enzymology, 560, 189–213. [Link]

  • Li, S., et al. (2024). N1-methylpseudouridine mRNA modification enhances efficiency and specificity of gene overexpression by preventing Prkra-mediated global translation repression. bioRxiv. [Link]

  • Aaes, H., & Nielsen, H. (2024). Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development. Chemical Society Reviews, 53(10), 4047-4061. [Link]

  • Peneyra, K. B., & Archer, S. K. (2025). N1-Methyl-Pseudouridine: The Evolution, Impact, and Future of a Key mRNA Vaccine Modification. Preprints.org. [Link]

  • Andries, O., Mc Cafferty, S., De Smedt, S. C., Weiss, R., Sanders, N. N., & Kitada, T. (2015). N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice. Journal of controlled release : official journal of the Controlled Release Society, 217, 337–344. [Link]

Sources

Foundational

enzymatic incorporation of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine

An In-Depth Technical Guide to the Enzymatic Incorporation of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine for Advanced RNA Therapeutics Abstract The therapeutic potential of messenger RNA (mRNA) has been unlocked by the...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Enzymatic Incorporation of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine for Advanced RNA Therapeutics

Abstract

The therapeutic potential of messenger RNA (mRNA) has been unlocked by the strategic use of modified nucleosides, which enhance stability and mitigate innate immune responses. Pseudouridine (Ψ) and its derivatives, such as N1-methylpseudouridine (m1Ψ), have become foundational to this success. This guide ventures into the next frontier: the (hereinafter referred to as ac4pU), a novel modification with potential for unique properties in RNA structure and function. We provide a comprehensive framework for researchers and drug developers, detailing the enzymatic synthesis of ac4pU-triphosphate, its subsequent incorporation into RNA via in vitro transcription (IVT), and the rigorous analytical methods required for validation. This document is built upon established principles of RNA biochemistry and polymerase enzymology, offering a scientifically grounded pathway for the exploration of this promising modification.

Part 1: Foundational Principles & Substrate Synthesis

The journey from a novel nucleoside to a functional component of therapeutic RNA begins with its conversion into a biologically active triphosphate form. The enzymatic machinery of in vitro transcription does not recognize base nucleosides; it exclusively utilizes nucleoside triphosphates (NTPs) as substrates.

The (N,N-Dimethylaminocarbonyl) group at the N1 position of the pseudouridine base is a sterically bulky modification. Its presence necessitates a careful evaluation of enzyme tolerance, both in the preceding phosphorylation steps and in the final polymerase-mediated incorporation. While direct enzymatic synthesis pathways for ac4pU-TP are not yet established in literature, a chemo-enzymatic approach is the most viable strategy. This typically involves chemical synthesis of the monophosphate (ac4pU-MP) followed by enzymatic phosphorylation to the di- and triphosphate forms.

Key enzymatic steps for this conversion rely on kinases that have broad substrate specificity.

  • Nucleoside Monophosphate Kinases (NMPKs): UMP/CMPK is a common choice for converting pyrimidine monophosphates to diphosphates. Its promiscuity is critical for accommodating the modified base.

  • Nucleoside Diphosphate Kinase (NDPK): NDPK is a highly efficient and promiscuous enzyme that catalyzes the final phosphorylation step, transferring a phosphate group from a donor like ATP to the nucleoside diphosphate (ac4pU-DP) to yield the desired ac4pU-TP.

Part 2: The Core Process: Enzymatic Incorporation via In Vitro Transcription

The central challenge in creating ac4pU-modified RNA is ensuring its efficient and faithful incorporation by an RNA polymerase. T7 RNA polymerase is the workhorse of mRNA production due to its high processivity and speed. Fortunately, it is also known to tolerate a wide range of modifications at the C5 position of pyrimidines and, to a lesser but significant extent, at the N1 position of pseudouridine.

The efficiency of incorporation is a function of how well the modified NTP fits into the polymerase's active site. A bulky group like the N,N-Dimethylaminocarbonyl moiety can introduce steric hindrance, potentially lowering the incorporation rate relative to the canonical UTP. Therefore, optimizing the IVT reaction is not merely procedural—it is a mandatory step to ensure high yield and full-length transcripts.

Experimental Workflow: IVT for ac4pU-RNA Synthesis

The following diagram outlines the logical flow from template preparation to the production of purified, modified RNA.

IVT_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: IVT Reaction cluster_purification Phase 3: Purification & QC DNA_Template Linearized DNA Template (with T7 Promoter) IVT_Mix Assemble IVT Reaction Mix DNA_Template->IVT_Mix NTPs Canonical NTPs (ATP, GTP, CTP) NTPs->IVT_Mix ac4pU_TP Modified Substrate (ac4pU-TP) ac4pU_TP->IVT_Mix T7_Polymerase Add T7 RNA Polymerase & RNase Inhibitor IVT_Mix->T7_Polymerase Incubation Incubate at 37°C T7_Polymerase->Incubation DNase_Treatment DNase I Treatment (Template Removal) Incubation->DNase_Treatment Purification RNA Purification (e.g., LiCl Precipitation) DNase_Treatment->Purification QC Quality Control (Gel Electrophoresis, A260/280) Purification->QC Final_Product Purified ac4pU-RNA QC->Final_Product

Caption: Workflow for the synthesis of ac4pU-modified RNA.

Detailed Protocol for IVT Incorporation

This protocol is a starting point and must be optimized for each unique RNA sequence.

  • Reaction Assembly: At room temperature, combine the following in a nuclease-free tube. The order is critical to prevent magnesium precipitation.

    • Nuclease-Free Water to a final volume of 50 µL.

    • 5X Transcription Buffer (typically includes Tris-HCl, MgCl2, DTT, spermidine).

    • Linearized DNA Template (1 µg).

    • ATP, GTP, CTP (5 mM each, final concentration).

    • ac4pU-TP (start with a 1:1 ratio to CTP, e.g., 5 mM).

    • RNase Inhibitor (20 units).

    • T7 RNA Polymerase (50 units).

  • Incubation: Mix gently and incubate at 37°C for 2-4 hours.

  • Template Removal: Add 2 units of DNase I and incubate for an additional 15 minutes at 37°C.

  • Purification: Purify the RNA using a method of choice. Lithium chloride (LiCl) precipitation is effective for selectively precipitating RNA, leaving behind most NTPs and proteins.

Optimization Strategy: A Data-Driven Approach

The key to successful incorporation lies in systematic optimization. The following table outlines the critical parameters and their rationale for adjustment.

ParameterStarting PointOptimization RangeRationale & Causality
[ac4pU-TP]:[CTP] Ratio 1:10.5:1 to 4:1A higher ratio can drive the incorporation of the modified base, compensating for potentially lower affinity by the polymerase. However, excessively high ratios can inhibit the enzyme or lead to misincorporation.
[MgCl₂] 20-30 mM15-40 mMMagnesium is a critical cofactor for the polymerase. Its concentration affects enzyme activity and can influence the fidelity of NTP selection. Optimal levels may differ for modified vs. canonical NTPs.
Temperature 37°C30-42°CWhile 37°C is standard for T7 polymerase, lowering the temperature can sometimes increase fidelity and improve the incorporation of difficult substrates by slowing down the reaction rate.
Incubation Time 2 hours1-6 hoursExtending the incubation time can increase the overall yield, especially if the incorporation rate of ac4pU-TP is slow. Monitor transcript integrity to avoid degradation.

Part 3: The Verdict: Validation and Quantification of Incorporation

Synthesizing the RNA is only half the battle; proving the modification is present at the expected level is paramount for therapeutic applications. This requires a multi-step analytical workflow.

Analytical Workflow for Incorporation Verification

The gold standard for confirming and quantifying nucleoside modifications in RNA is liquid chromatography-mass spectrometry (LC-MS/MS) preceded by enzymatic digestion.

Verification_Workflow cluster_digest Step 1: Digestion cluster_analysis Step 2: Analysis Input_RNA Purified ac4pU-RNA Enzymes Add Nuclease P1 & Alkaline Phosphatase Input_RNA->Enzymes Digestion Incubate to Digest RNA to Nucleosides Enzymes->Digestion Nucleoside_Mix Mixture of A, G, C, ac4pU Digestion->Nucleoside_Mix HPLC Inject into HPLC (Reverse-Phase C18) Nucleoside_Mix->HPLC Separation Chromatographic Separation HPLC->Separation MS Mass Spectrometry (Detection & Quantification) Separation->MS Data_Analysis Data Analysis (Peak Integration) MS->Data_Analysis

Caption: Analytical workflow for verifying ac4pU incorporation.

Protocol for Digestion and LC-MS Analysis
  • Enzymatic Digestion:

    • To 1-2 µg of purified ac4pU-RNA, add Nuclease P1 and incubate for 2 hours at 37°C. This enzyme cleaves the phosphodiester bonds to yield nucleoside 5'-monophosphates.

    • Next, add Calf Intestinal Alkaline Phosphatase (CIP) and incubate for another hour at 37°C. This removes the phosphate group, resulting in a clean mixture of individual nucleosides (A, G, C, and ac4pU).

  • LC-MS/MS Analysis:

    • Separation: Inject the digested sample onto a reverse-phase C18 HPLC column. The nucleosides will separate based on their polarity. The bulky, more hydrophobic ac4pU will have a longer retention time than the canonical uridine or pseudouridine.

    • Detection: The eluent from the HPLC is directed into a mass spectrometer. The instrument is set to monitor for the specific mass-to-charge ratios (m/z) of the canonical nucleosides and, critically, for the unique m/z of ac4pU.

    • Quantification: By integrating the area under the curve for each nucleoside's peak, a precise ratio can be calculated. This provides the exact percentage of U sites that were successfully substituted with ac4pU, offering the ultimate validation of your IVT process.

Part 4: Troubleshooting & Advanced Considerations

  • Low IVT Yield: This is the most common issue. The primary cause is often polymerase inhibition by the modified NTP. Systematically decrease the ac4pU-TP:CTP ratio or screen different RNA polymerase variants that may exhibit higher tolerance.

  • Incomplete Transcripts: If gel electrophoresis shows a smear or truncated products, it may indicate that the polymerase is stalling or dissociating after incorporating an ac4pU. Lowering the reaction temperature can sometimes improve processivity.

  • Immunogenicity: The ultimate goal of modification is to reduce the innate immune response triggered by dsRNA contaminants. After confirming incorporation, the final ac4pU-RNA should be tested in relevant cell-based assays (e.g., measuring cytokine production in PBMCs) to validate its immunological silence.

Conclusion

The represents a logical next step in the evolution of RNA therapeutics. While it presents challenges due to the steric bulk of the modification, a rational, data-driven approach to optimization can lead to success. By carefully preparing the triphosphate substrate, systematically optimizing the in vitro transcription reaction, and employing rigorous analytical methods like LC-MS, researchers can reliably produce and validate ac4pU-modified RNA. This guide provides the foundational strategy to unlock the potential of this novel modification, paving the way for the next generation of safer and more effective RNA-based medicines.

References

  • Title: Nucleoside Diphosphate Kinase: A Pleiotropic Enzyme and a Drug Target Source: IntechOpen URL: [Link]

  • Title: T7 RNA Polymerase: A Marvel of Nature and a Versatile Tool in Biotechnology Source: MDPI URL: [Link]

  • Title: The role of Mg2+ in the T7 RNA polymerase elongation complex Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Analysis of Nucleoside Modifications in RNA by Liquid Chromatography-Mass Spectrometry Source: SpringerLink URL: [Link]

Exploratory

In Vitro Stability of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine: A Comprehensive Technical Guide for Drug Development Professionals

Disclaimer: As of the latest update of this document, specific experimental data on the in vitro stability of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine is not extensively available in peer-reviewed literature. This gu...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of the latest update of this document, specific experimental data on the in vitro stability of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine is not extensively available in peer-reviewed literature. This guide is therefore constructed based on established principles of nucleic acid chemistry, stability data from analogous modified nucleosides such as N4-acetylcytidine, and expert knowledge in the field of RNA therapeutics. The protocols and potential degradation pathways described herein are intended to provide a robust framework for researchers to generate the necessary stability data for this novel nucleoside.

Executive Summary

The modification of messenger RNA (mRNA) with novel nucleosides is a cornerstone of next-generation therapeutics and vaccines. N1-(N,N-Dimethylaminocarbonyl)-pseudouridine (ac4ψ), a derivative of the naturally occurring pseudouridine, offers intriguing possibilities for modulating the stability, translational efficiency, and immunogenicity of synthetic mRNA. However, the successful translation of ac4ψ-modified mRNA from the laboratory to the clinic is contingent on a thorough understanding of its chemical stability. This in-depth technical guide provides a comprehensive framework for assessing the in vitro stability of ac4ψ. We will explore the key factors influencing its degradation, detail robust analytical methodologies for stability assessment, and present hypothetical degradation pathways. This guide is designed to empower researchers, scientists, and drug development professionals to design and execute rigorous stability studies, ensuring the quality and reliability of their ac4ψ-modified RNA constructs.

The Pivotal Role of Modified Nucleosides in mRNA Therapeutics

The therapeutic potential of mRNA has been unlocked through the strategic incorporation of modified nucleosides. These modifications are critical for overcoming the inherent instability and immunogenicity of unmodified single-stranded RNA. Pseudouridine (Ψ), an isomer of uridine, was a foundational discovery in this field, demonstrating a significant reduction in the innate immune response and an enhancement in protein translation.[1] Building on this, N1-methylpseudouridine (m1Ψ) has been shown to further improve the performance of mRNA-based platforms, a breakthrough instrumental in the success of the COVID-19 mRNA vaccines.[1][2]

N1-(N,N-Dimethylaminocarbonyl)-pseudouridine is a more recent addition to the repertoire of modified nucleosides. The introduction of the dimethylaminocarbonyl group at the N1 position of the pseudouridine base is anticipated to influence the structural and functional properties of the resulting mRNA molecule. A comprehensive understanding of its in vitro stability is a critical first step in harnessing its potential.

Structural Considerations and Potential Labilities of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine

The stability of ac4ψ is dictated by its unique chemical structure. While the C-C glycosidic bond of the pseudouridine core is inherently more stable than the C-N bond in uridine, the N1-substituent introduces a potential site of chemical vulnerability.

  • The Pseudouridine Core: The C-glycosidic linkage in pseudouridine provides significant resistance to enzymatic degradation by many nucleases, contributing to the overall stability of the RNA backbone.[3]

  • The N1-(N,N-Dimethylaminocarbonyl) Group: This moiety, an amide linkage to the N1 position of the uracil base, represents the most probable site of degradation under in vitro conditions. Amide bonds are susceptible to hydrolysis, particularly under non-neutral pH conditions. This is analogous to the known instability of other N-acylated nucleosides, such as N4-acetylcytidine (ac4C), which has been described as a "fragile modification".[4]

Key Factors Influencing the In Vitro Stability of ac4ψ

The degradation of ac4ψ is likely to be influenced by a confluence of environmental factors. A systematic evaluation of these factors is essential for developing stable formulations and defining appropriate storage conditions.

pH-Dependent Hydrolysis

The pH of the surrounding medium is a critical parameter governing the rate of hydrolysis of the N1-dimethylaminocarbonyl group.

  • Acidic Conditions (pH < 7): Acid-catalyzed hydrolysis of the amide bond is a plausible degradation pathway, which would yield pseudouridine and N,N-dimethylamine.

  • Alkaline Conditions (pH > 7): Base-catalyzed hydrolysis of the amide linkage is also a significant concern and may proceed at a different rate compared to acidic conditions.

Thermal Stress

Temperature is a well-established accelerator of chemical degradation. Forced degradation studies at elevated temperatures are crucial for predicting the long-term stability of ac4ψ-containing RNA at recommended storage temperatures (e.g., -20°C or -80°C).

Enzymatic Degradation

While the pseudouridine core offers some protection, the overall enzymatic stability of an ac4ψ-containing RNA molecule must be considered. This includes susceptibility to both nucleases that cleave the phosphodiester backbone and potentially other, less characterized enzymes that might target the N1-substituent.

A Framework for In Vitro Stability Assessment

A comprehensive in vitro stability study for ac4ψ should involve a multi-pronged approach, encompassing forced degradation studies and the use of sensitive, stability-indicating analytical methods.

Forced Degradation Studies: A Step-by-Step Protocol

Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing and validating stability-indicating analytical methods.

Protocol:

  • Sample Preparation: Prepare solutions of ac4ψ-containing RNA oligonucleotides in a range of buffers spanning acidic, neutral, and basic pH values (e.g., pH 4, 7.4, and 9).

  • Application of Stress Conditions:

    • Hydrolytic Stress: Incubate samples at elevated temperatures (e.g., 40°C, 60°C, and 80°C) for various durations.

    • Oxidative Stress: Expose samples to a mild oxidizing agent (e.g., hydrogen peroxide) to assess susceptibility to oxidation.

    • Photostability: Expose samples to controlled light conditions according to ICH guidelines to evaluate light sensitivity.

  • Time-Point Analysis: At predefined time points, withdraw aliquots and immediately quench any ongoing degradation by freezing or other appropriate means.

  • Analytical Testing: Analyze the stressed samples using a validated stability-indicating method, such as HPLC-UV or LC-MS.

Analytical Methodologies for Stability Assessment

The selection of an appropriate analytical method is critical for obtaining accurate and reliable stability data.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A reversed-phase HPLC method is the workhorse for quantifying the purity and degradation of oligonucleotides. A well-chosen column and mobile phase gradient can separate the intact oligonucleotide from its degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is indispensable for the identification and characterization of degradation products. High-resolution mass spectrometry can provide accurate mass measurements, enabling the confident identification of degradants.

Table 1: Example HPLC Method for Stability Testing of ac4ψ-modified RNA

ParameterRecommended Conditions
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 100 mM Hexafluoroisopropanol (HFIP), 15 mM Triethylamine (TEA) in Water
Mobile Phase B 100 mM HFIP, 15 mM TEA in Methanol
Gradient 10-40% B over 20 minutes
Flow Rate 0.2 mL/min
Column Temperature 60°C
Detection UV at 260 nm

Visualizing the Path Forward: Workflow and Degradation

Diagram 1: Experimental Workflow for Stability Assessment

G cluster_prep 1. Sample Preparation cluster_stress 2. Forced Degradation cluster_analysis 3. Analysis prep1 ac4ψ-RNA in various buffers stress1 pH & Thermal Stress prep1->stress1 stress2 Oxidative Stress prep1->stress2 stress3 Photostability prep1->stress3 analysis1 Time-point sampling stress1->analysis1 stress2->analysis1 stress3->analysis1 analysis2 HPLC-UV / LC-MS analysis1->analysis2 analysis3 Data Interpretation analysis2->analysis3

Caption: A systematic workflow for the in vitro stability assessment of ac4ψ.

Diagram 2: Postulated Hydrolytic Degradation Pathway

G ac4y N1-(N,N-Dimethylaminocarbonyl)-pseudouridine (ac4ψ) products Pseudouridine (Ψ) + N,N-Dimethylamine ac4y->products Hydrolysis (H+ or OH-)

Caption: The hypothesized primary hydrolytic degradation pathway for ac4ψ.

Data Interpretation and Future Outlook

The data generated from these stability studies will be crucial for establishing the degradation profile of ac4ψ.

Table 2: Hypothetical Stability Data for an ac4ψ-modified Oligonucleotide at 60°C

Time (hours)Remaining Parent (%) at pH 4Remaining Parent (%) at pH 7.4Remaining Parent (%) at pH 9
0100.0100.0100.0
1295.399.892.1
2490.199.585.6
4881.298.973.4

The future of ac4ψ in mRNA therapeutics will depend on a clear understanding of its stability profile. The experimental framework provided in this guide will enable researchers to generate the necessary data to de-risk its development and unlock its full potential. As the field continues to evolve, a steadfast commitment to fundamental principles of chemical stability will be paramount in the development of safe and effective RNA-based medicines.

References

  • Andries, O., et al. (2015). N1-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice. Journal of Controlled Release, 217, 337-344.
  • Arango, D., et al. (2018). Acetylation of Cytidine in mRNA Promotes Translation Efficiency. Cell, 175(7), 1872-1886.e24.
  • Bartee, D., et al. (2022). Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. Journal of the American Chemical Society, 144(8), 3369-3374.
  • Deb, I., et al. (2019). Structural and thermodynamic consequences of base pairs containing pseudouridine and N1-methylpseudouridine in RNA duplexes. bioRxiv.
  • Ge, J., et al. (2022). Structure Characterization of Escherichia coli Pseudouridine Kinase PsuK. Frontiers in Molecular Biosciences, 9, 908975.[3]

  • Harcourt, E. M., et al. (2017). The captivating chemistry of the modified nucleoside pseudouridine. Chemical Society Reviews, 46(24), 7427-7437.
  • Gilbert, J. V., & Nachtergaele, S. (2023). ac4C: a fragile modification with stabilizing functions in RNA metabolism. RNA biology, 20(1), 329–337.[4]

  • Wikipedia. (2023). Pseudouridine. Retrieved from [Link][1]

  • Roundtree, I. A., et al. (2017). N4-acetylcytidine is a conserved and abundant cytosine modification in eukaryotes. Nature Chemical Biology, 13(12), 1293-1300.

Sources

Protocols & Analytical Methods

Method

protocol for incorporating N1-(N,N-Dimethylaminocarbonyl)-pseudouridine into mRNA

Application Note & Protocol Topic: Protocol for Incorporating N1-(N,N-Dimethylaminocarbonyl)-pseudouridine into mRNA Audience: Researchers, scientists, and drug development professionals. Harnessing Novel N1-Substituted...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Protocol for Incorporating N1-(N,N-Dimethylaminocarbonyl)-pseudouridine into mRNA

Audience: Researchers, scientists, and drug development professionals.

Harnessing Novel N1-Substituted Pseudouridines: A Guide to the Synthesis and Analysis of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine-Modified mRNA

Abstract

The therapeutic potential of messenger RNA (mRNA) has been unlocked by the strategic use of modified nucleosides, which are critical for evading innate immune responses and enhancing protein translation.[1][2][3] While N1-methylpseudouridine (m1Ψ) has become the industry standard, the exploration of novel derivatives offers the potential for further optimization of mRNA performance.[1][3] This guide provides a comprehensive framework and a detailed, adaptable protocol for the incorporation of a novel modified nucleoside, N1-(N,N-Dimethylaminocarbonyl)-pseudouridine (Dmac-Ψ), into mRNA via in vitro transcription (IVT). We present the scientific rationale behind each step, from DNA template preparation to purification and rigorous quality control, providing researchers with a robust starting point for synthesizing and validating next-generation mRNA constructs.

Introduction: The Rationale for Novel Nucleoside Modification

The groundbreaking success of mRNA vaccines is fundamentally linked to the replacement of uridine with modified nucleosides like pseudouridine (Ψ) and, more effectively, N1-methylpseudouridine (m1Ψ).[1][3][4] These modifications are pivotal for two primary reasons:

  • Reduced Immunogenicity: Unmodified single-stranded RNA can be recognized by innate immune sensors such as Toll-like receptors (TLRs), leading to an inflammatory response and translational shutdown.[1][3] Modifications like m1Ψ alter the RNA structure, helping it to evade these sensors.[3][]

  • Enhanced Translational Efficiency: Modified nucleosides can improve the stability of mRNA and promote more efficient translation into protein by the ribosome.[1][6][7] Studies have shown that m1Ψ-containing mRNA yields significantly higher protein expression than its unmodified or even Ψ-modified counterparts.[1][3][]

The N1 position of pseudouridine is a key site for chemical modification. The addition of a methyl group to create m1Ψ was a significant advance.[3] Exploring alternative substitutions at this position, such as the N,N-Dimethylaminocarbonyl group, opens new avenues for fine-tuning mRNA characteristics. While specific data on Dmac-Ψ is emerging, its unique chemical properties may influence RNA secondary structure, stability, and interactions with the translational machinery in novel ways. This protocol is based on the well-established principles of incorporating N1-substituted pseudouridines into mRNA, providing a blueprint for research and development.[1]

The Core Workflow: From DNA to Purified mRNA

The synthesis of Dmac-Ψ-modified mRNA is a multi-step process that demands precision at each stage to ensure the production of a high-quality final product. The process begins with a high-fidelity DNA template and proceeds through enzymatic transcription, purification, and stringent analytical validation.

Workflow cluster_0 Phase 1: Template Preparation cluster_1 Phase 2: Synthesis cluster_2 Phase 3: Purification & QC A Plasmid DNA containing Gene of Interest (GOI) and T7 Promoter B Linearization (Restriction Digest) A->B C Template Purification B->C D In Vitro Transcription (IVT) (T7 RNA Polymerase, ATP, GTP, CTP, Dmac-ΨTP) C->D E DNase I Treatment (Template Removal) D->E F mRNA Purification (e.g., Oligo-dT Affinity Chromatography) E->F G Sterile Filtration & Final Formulation F->G H Quality Control Analytics (Purity, Integrity, Identity, Concentration) G->H

Caption: High-level workflow for the synthesis of modified mRNA.

Detailed Experimental Protocol

This protocol describes the synthesis of Dmac-Ψ-modified mRNA using T7 RNA polymerase, where Dmac-Ψ-TP completely replaces UTP in the reaction.

Part A: DNA Template Preparation

The quality of the final mRNA product is directly dependent on the quality of the DNA template. The template must be a linearized plasmid containing the gene of interest downstream of a T7 RNA polymerase promoter.

  • Linearization: Digest the plasmid DNA with a restriction enzyme that cuts at a single site immediately downstream of the desired mRNA sequence (including the poly(A) tail). This ensures the production of run-off transcripts of a defined length.

  • Purification: Purify the linearized DNA template using a suitable method, such as phenol:chloroform extraction followed by ethanol precipitation or a commercial PCR purification kit.

  • Quantification and Verification: Determine the concentration of the purified linear DNA using UV spectrophotometry (A260). Verify complete linearization by running an aliquot on an agarose gel alongside the uncut plasmid. The final template should be dissolved in nuclease-free water at a concentration of ≥1 µg/µL.[7]

Part B: In Vitro Transcription (IVT) Reaction

This step involves the enzymatic synthesis of RNA from the DNA template. It is crucial to assemble the reaction at room temperature to prevent premature transcription initiation and to add the T7 RNA Polymerase last.

Table 1: IVT Reaction Setup (Example 20 µL Reaction)

Component Stock Concentration Final Concentration Volume (µL) Rationale
Nuclease-Free Water - - Up to 20 Vehicle
5X Transcription Buffer 5X 1X 4.0 Provides optimal pH, salts (MgCl₂), and spermidine for polymerase activity.[7]
DTT 100 mM 10 mM 2.0 Reducing agent that maintains enzyme integrity.
ATP Solution 100 mM 7.5 mM 1.5 Ribonucleotide triphosphate building block.
GTP Solution 100 mM 7.5 mM 1.5 Ribonucleotide triphosphate building block.
CTP Solution 100 mM 7.5 mM 1.5 Ribonucleotide triphosphate building block.
Dmac-Ψ-TP Solution 100 mM 7.5 mM 1.5 Modified ribonucleotide triphosphate, replacing UTP.
Cap Analog (e.g., CleanCap®) 100 mM 4 mM 0.8 Co-transcriptionally adds the 5' cap structure essential for translation and stability.[1][7]
Linearized DNA Template 1 µg/µL 50 ng/µL 1.0 Provides the sequence for transcription.
RNase Inhibitor 40 U/µL 2 U/µL 1.0 Protects the newly synthesized RNA from degradation.
T7 RNA Polymerase 50 U/µL 2.5 U/µL 1.0 Enzyme that catalyzes RNA synthesis.[]

| Total Volume | | | 20.0 | |

Causality Behind Choices:

  • NTP Concentration: The concentration of NTPs is a critical parameter. High concentrations (e.g., 7.5 mM) can drive high yields. However, the efficiency of incorporation for a novel, bulky nucleoside like Dmac-Ψ may vary.[1] If yields are low, optimization of the Dmac-Ψ-TP concentration relative to the other NTPs may be necessary.[2][8]

  • Co-transcriptional Capping: Using a cap analog like CleanCap® is highly efficient for producing Cap-1 structures, which are important for evading immune recognition and ensuring robust translation in eukaryotes.[1][7]

Protocol Steps:

  • Combine the nuclease-free water, transcription buffer, DTT, NTPs, Dmac-Ψ-TP, and cap analog in a nuclease-free microcentrifuge tube. Mix gently.

  • Add the linearized DNA template.

  • Add the RNase inhibitor and T7 RNA Polymerase. Mix gently by flicking the tube.

  • Incubate the reaction at 37°C for 2 to 4 hours.[7]

Part C: DNase Treatment and mRNA Purification

After transcription, the DNA template must be removed, and the synthesized mRNA must be purified from unincorporated NTPs, enzymes, and reaction byproducts.

  • DNase Treatment: Add 1 µL of RNase-free DNase I to the 20 µL IVT reaction. Incubate at 37°C for 15-30 minutes.[7] This step is essential to digest the DNA template.

  • mRNA Purification: Several methods can be used. For therapeutic-grade research, oligo-dT affinity chromatography is highly recommended as it selectively isolates the desired full-length, polyadenylated mRNA transcripts.[9]

    • Principle: This technique uses immobilized oligo-deoxythymidine (oligo-dT) ligands that specifically bind to the poly(A) tail of the mRNA.[9] Impurities like enzymes, NTPs, and non-polyadenylated transcripts do not bind and are washed away.[9]

    • General Steps:

      • Binding: Dilute the crude mRNA in a high-salt binding buffer and load it onto the oligo-dT column.

      • Washing: Wash the column extensively with a wash buffer to remove all impurities.

      • Elution: Elute the purified mRNA using a low-salt elution buffer or nuclease-free water, which disrupts the hybridization between the poly(A) tail and the oligo-dT ligands.[9]

Quality Control: A Self-Validating System

Rigorous analytical testing is mandatory to ensure the identity, purity, integrity, and concentration of the final Dmac-Ψ-modified mRNA product.[10][11]

QC cluster_qc Analytical Methods mRNA Purified Dmac-Ψ-mRNA Purity Purity & Integrity (CGE / HPLC) mRNA->Purity Concentration Concentration (UV Spec A260) mRNA->Concentration Identity Identity & Incorporation (LC-MS/MS) mRNA->Identity Function Potency / Capping (Cell-based Assay / HPLC) mRNA->Function

Caption: Key quality control attributes for modified mRNA.

Table 2: Essential Quality Control Assays

Quality Attribute Method Purpose Acceptance Criteria (Typical)
Integrity & Purity Capillary Gel Electrophoresis (CGE) or Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) To assess the percentage of full-length transcript and detect truncated species or impurities.[10][11][] >95% main peak integrity.
Concentration UV Spectrophotometry To determine the mRNA concentration by measuring absorbance at 260 nm (A260). A260/A280 ratio of ~2.0.
Identity & Modification Liquid Chromatography-Mass Spectrometry (LC-MS/MS) To confirm the mRNA sequence and, critically, to verify the successful incorporation of the Dmac-Ψ nucleoside.[][13][14] Correct mass corresponding to Dmac-Ψ detected after enzymatic digestion. Sequence coverage >99%.
Capping Efficiency IP-RP-HPLC or LC-MS To determine the percentage of mRNA molecules that are correctly capped at the 5' end.[11][] >95% capping efficiency.
Potency Cell-based Translation Assay To confirm that the modified mRNA can be translated into the correct functional protein. Dose-dependent protein expression.

| dsRNA Impurities | Immunoassay (e.g., ELISA) | To quantify the amount of double-stranded RNA byproduct, a potent immune stimulator.[] | Below the limit of detection. |

Trustworthiness Through Validation: The cornerstone of this protocol's trustworthiness lies in the LC-MS/MS analysis. This method provides direct, unambiguous evidence that the novel Dmac-Ψ nucleoside has been incorporated into the transcript at the expected positions, thereby validating the entire synthesis process.[14]

Conclusion

This document provides a detailed, scientifically-grounded protocol for the synthesis and purification of mRNA containing the novel modified nucleoside N1-(N,N-Dimethylaminocarbonyl)-pseudouridine. By leveraging established principles from the well-studied m1Ψ system and integrating a comprehensive quality control strategy, researchers can confidently produce and validate these next-generation constructs. The inherent adaptability of this protocol, particularly in the optimization of IVT reaction conditions, empowers scientists to explore the full potential of new chemical modifications in the rapidly advancing field of mRNA therapeutics.

References

  • Pseudouridine in RNA: Enzymatic Synthesis Mechanisms and Functional Roles in Molecular Biology - ijeab. (URL: [Link])

  • Current Analytical Strategies for mRNA-Based Therapeutics - PMC - PubMed Central. (URL: [Link])

  • Pseudouridine in RNA: Enzymatic Synthesis Mechanisms and Functional Roles in Molecular Biology - ResearchGate. (URL: [Link])

  • mRNA Digital Week. Analytical Methods for a Well-Characterized mRNA Drug Substance. (URL: [Link])

  • Pseudouridine in RNA: Enzymatic Synthesis Mechanisms and Functional Roles in Molecular Biology - ijeab. (URL: [Link])

  • Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC - NIH. (URL: [Link])

  • mRNA Modification Analysis by MS - CD Genomics. (URL: [Link])

  • Pseudouridine synthases modify human pre-mRNA co-transcriptionally and affect splicing. (URL: [Link])

  • The incorporation of N1-methyl pseudouridine by T7 bacteriophage derived RNA polymerase was instrumental for COVID-19 mRNA vaccine production - Bio-Synthesis Inc. (URL: [Link])

  • N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs - PMC - NIH. (URL: [Link])

  • N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs - PubMed. (URL: [Link])

  • N1-methylpseudouridine mRNA modification enhances efficiency and specificity of gene overexpression by preventing Prkra-mediated global translation repression - NIH. (URL: [Link])

Sources

Application

using N1-(N,N-Dimethylaminocarbonyl)-pseudouridine in mRNA vaccine development

Application Note & Protocol Topic: Using N1-(N,N-Dimethylaminocarbonyl)-pseudouridine in mRNA Vaccine Development Audience: Researchers, scientists, and drug development professionals. Introduction: The Next Frontier in...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Using N1-(N,N-Dimethylaminocarbonyl)-pseudouridine in mRNA Vaccine Development

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Next Frontier in mRNA Modification

The unprecedented success of mRNA vaccines has solidified the therapeutic potential of in vitro transcribed (IVT) mRNA. A cornerstone of this success is the use of modified nucleosides, which are critical for evading innate immune recognition and enhancing protein translation.[1][2][3] The host immune system has evolved sensors, such as Toll-like receptors (TLRs), to detect foreign RNA, which can trigger inflammatory responses and shut down protein synthesis.[4][5]

The pioneering work of Karikó and Weissman demonstrated that replacing uridine (U) with pseudouridine (Ψ) could significantly dampen this immune response.[3][4] This innovation was further refined with the introduction of N1-methylpseudouridine (m1Ψ), which proved even more effective at reducing immunogenicity and increasing mRNA stability and translational efficiency.[1][3][5][6] Consequently, m1Ψ has become the gold standard in approved mRNA vaccines.[2][7]

This application note introduces a novel pseudouridine analog, N1-(N,N-Dimethylaminocarbonyl)-pseudouridine , for evaluation in mRNA vaccine development.[] While m1Ψ sets a high benchmark, the exploration of new modifications is crucial for developing next-generation therapeutics with potentially improved stability, translational output, or unique immunological profiles. This document provides the scientific rationale and detailed protocols for incorporating N1-(N,N-Dimethylaminocarbonyl)-pseudouridine into mRNA, alongside the necessary purification and quality control workflows required for its rigorous evaluation.

Scientific Rationale and Hypothesized Advantages

The efficacy of m1Ψ is attributed to its ability to alter the conformation of the RNA backbone, which is thought to reduce binding to innate immune sensors like TLR7/8 and RIG-I.[2] The N1-methyl group on the pseudouridine base plays a crucial role in this process.

The N1-(N,N-Dimethylaminocarbonyl)-pseudouridine modification introduces a bulkier, more complex group at the N1 position compared to the simple methyl group of m1Ψ. We hypothesize that this substitution could offer distinct advantages:

  • Enhanced Immune Evasion: The dimethylaminocarbonyl group may provide superior steric hindrance, further preventing the mRNA from being recognized by pattern recognition receptors, potentially leading to an even lower immunogenic profile.

  • Increased Ribosomal Occupancy: Alterations in the codon region by novel modifications can influence ribosome density on the mRNA transcript. As seen with m1Ψ, which enhances translation through eIF2α-dependent and independent mechanisms, the unique chemical nature of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine may similarly promote more efficient translation initiation and elongation.[9]

  • Improved Nuclease Resistance: The modification may confer greater resistance to degradation by cellular nucleases, prolonging the half-life of the mRNA and thereby increasing the total protein expression from a given dose.

These hypotheses must be empirically tested. The following protocols provide a framework for producing and evaluating mRNA containing this novel modification against an unmodified or m1Ψ-modified control.

Workflow for Modified mRNA Synthesis and Evaluation

The overall process involves synthesizing the modified mRNA through in vitro transcription, purifying the product to remove contaminants, verifying its quality and integrity, and finally, testing its functional performance in a cellular context.

Workflow cluster_synthesis mRNA Synthesis cluster_purification Purification & QC cluster_analysis Advanced Analysis cluster_functional Functional Testing Template Linearized DNA Template IVT In Vitro Transcription (IVT) (with modified NTP) Template->IVT DNase DNase Treatment IVT->DNase Purify HPLC Purification DNase->Purify QC1 Initial QC (Gel, A260/280) Purify->QC1 QC2 Integrity & Purity (Bioanalyzer, HPLC) QC1->QC2 QC3 Modification Analysis (LC-MS) QC2->QC3 Formulate LNP Formulation QC3->Formulate Transfect In Vitro Transfection Formulate->Transfect Express Protein Expression (e.g., Luciferase Assay) Transfect->Express

Caption: High-level workflow for producing and validating modified mRNA.

Part 1: Synthesis of Modified mRNA via In Vitro Transcription

The core of the process is the complete substitution of uridine triphosphate (UTP) with N1-(N,N-Dimethylaminocarbonyl)-pseudouridine triphosphate during the IVT reaction.[4][10] This protocol uses the robust T7 RNA polymerase system.

Materials and Reagents:
  • Linearized plasmid DNA template (encoding the gene of interest, downstream of a T7 promoter)

  • N1-(N,N-Dimethylaminocarbonyl)-pseudouridine-5'-Triphosphate

  • ATP, CTP, GTP solutions (e.g., 100 mM)

  • T7 RNA Polymerase

  • Transcription Buffer (e.g., 10X)

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

Protocol: In Vitro Transcription (20 µL reaction)
  • Thaw Reagents: Thaw all reagents on ice. Keep enzymes in a freezer block until needed.

  • Assemble Reaction: In a nuclease-free microcentrifuge tube on ice, add the following in order:

    Reagent Volume (µL) Final Concentration
    Nuclease-free Water Up to 20 µL -
    10X Transcription Buffer 2.0 1X
    ATP, CTP, GTP (100 mM each) 2.0 10 mM each
    N1-(N,N-Dimethylaminocarbonyl)-ΨTP (100 mM) 2.0 10 mM
    Linearized DNA Template (0.5 µg/µL) 1.0 25 ng/µL
    RNase Inhibitor 1.0 40 units
    T7 RNA Polymerase 2.0 -
    Causality Note: The complete replacement of UTP is critical. The polymerase will incorporate the modified nucleotide at every position where a uridine would normally be found.[10] The RNase inhibitor is essential to prevent degradation of the newly synthesized mRNA.
  • Incubate: Mix gently by flicking the tube, centrifuge briefly, and incubate at 37°C for 2 hours.

  • DNase Treatment: To remove the DNA template, add 1 µL of DNase I directly to the IVT reaction. Incubate for an additional 15 minutes at 37°C.

Part 2: Purification of Modified mRNA

Purification is arguably the most critical step for ensuring low immunogenicity. IVT reactions can produce double-stranded RNA (dsRNA) byproducts, which are potent triggers of the innate immune response. High-performance liquid chromatography (HPLC) is the gold standard for removing these contaminants.[11]

Protocol: HPLC Purification
  • System: A preparative HPLC system with a UV detector.

  • Column: A DNA/RNA purification column (e.g., anion-exchange or reverse-phase).

  • Buffers: Use commercially available or lab-prepared, nuclease-free buffers as recommended by the column manufacturer (e.g., Buffer A: 0.1M TEAA, Buffer B: 0.1M TEAA with 25% Acetonitrile).[11]

  • Dilute Sample: Dilute the IVT reaction with Buffer A to a suitable volume (e.g., 100-200 µL).

  • Equilibrate Column: Equilibrate the column with Buffer A until a stable baseline is achieved.

  • Inject and Run: Inject the diluted sample. Run a linear gradient to elute the mRNA. A typical gradient might be 35-60% Buffer B over 25 minutes.[11]

  • Collect Fractions: Collect fractions corresponding to the main mRNA peak, which should be the largest peak eluting from the column. Contaminants like dsRNA and unincorporated NTPs will typically elute at different points in the gradient.[11]

  • Desalt and Concentrate: Pool the relevant fractions and desalt using an appropriate method (e.g., ethanol precipitation or spin column). Resuspend the purified mRNA pellet in nuclease-free water.

Part 3: Quality Control and Analysis

Rigorous quality control is essential to validate the product and ensure reproducibility.[12][]

Quantification and Purity (UV Spectroscopy)
  • Method: Use a NanoDrop or similar spectrophotometer.

  • Metrics:

    • Concentration: Measure absorbance at 260 nm (A260).

    • Purity: The A260/A280 ratio should be ~2.0. Ratios significantly lower may indicate protein contamination.

Integrity Analysis (Gel Electrophoresis)
  • Method: Run the purified mRNA on a denaturing agarose gel or use an automated system like an Agilent Bioanalyzer.

  • Expected Result: A single, sharp band corresponding to the correct size of the transcript. The absence of smearing indicates high integrity. A Bioanalyzer will provide a quantitative RNA Integrity Number (RIN).

Verification of Modification (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is the definitive method to confirm the incorporation of the modified nucleoside.[14][15]

LCMS mRNA Purified mRNA Sample Digest Enzymatic Digestion (to Nucleosides) mRNA->Digest HPLC HPLC Separation (Reverse-Phase) Digest->HPLC MS Mass Spectrometry (Detection) HPLC->MS Data Data Analysis (Identify Nucleoside Masses) MS->Data

Caption: Workflow for LC-MS analysis of modified nucleosides.

  • Digestion: The purified mRNA is enzymatically digested down to its constituent nucleosides using enzymes like nuclease P1 and alkaline phosphatase.[15]

  • Separation: The resulting nucleoside mixture is injected into an HPLC system, typically with a C18 reverse-phase column, to separate the components.[16][17][18]

  • Detection: The eluent is directed into a mass spectrometer. The instrument measures the mass-to-charge ratio of each component.

  • Analysis: The data is analyzed to confirm the absence of the peak corresponding to uridine and the presence of a new peak corresponding to the exact mass of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine (Molecular Weight: 315.28 g/mol ).[]

Part 4: Downstream Application and Functional Testing

The ultimate test of the novel modification is its biological performance. This involves formulating the mRNA into a delivery vehicle and assessing its protein expression in a relevant cell line.

Lipid Nanoparticle (LNP) Formulation

For in vitro and in vivo delivery, mRNA must be encapsulated to protect it from degradation and facilitate cellular uptake. LNPs are the industry standard.[19][20] A typical LNP formulation consists of four lipid components.[19][21]

Lipid ComponentFunctionExampleMolar Ratio (%)
Ionizable Cationic Lipid Complexes with negatively charged mRNA; facilitates endosomal escape.SM-102~50%
Phospholipid (Helper) Forms the lipid bilayer structure.DOPE / DSPC~10%
Cholesterol Modulates membrane fluidity and stability.Cholesterol~38.5%
PEG-Lipid Provides a hydrophilic shell, increasing stability and circulation time.DMG-PEG2000~1.5%

Protocol: Microfluidic Mixing

Microfluidic mixing provides rapid, reproducible formulation of uniform LNPs.[21][22]

  • Prepare Solutions:

    • Aqueous Phase: Dilute the purified mRNA in a low pH buffer (e.g., 10 mM citrate buffer, pH 4.0).

    • Organic Phase: Dissolve the four lipid components in ethanol at the desired molar ratio.[23]

  • Mixing: Use a microfluidic mixing device (e.g., from Precision NanoSystems) to combine the aqueous and organic phases at a controlled flow rate. The rapid change in solvent polarity causes the lipids and mRNA to self-assemble into LNPs.

  • Dialysis: Dialyze the resulting LNP solution against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH, which neutralizes the ionizable lipid and stabilizes the particle.

  • Characterization: Analyze the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

In Vitro Transfection and Expression Analysis
  • Cell Culture: Plate a relevant cell line (e.g., HEK293T or a dendritic cell line like THP-1) in a 96-well plate.

  • Transfection: Treat the cells with serial dilutions of the LNP-formulated mRNA (containing N1-(N,N-Dimethylaminocarbonyl)-pseudouridine) and control mRNAs (unmodified and m1Ψ-modified).

  • Incubation: Incubate for 24-48 hours.

  • Assay Protein Expression: If the mRNA encodes a reporter protein like Luciferase or GFP, measure its expression using a corresponding assay (luciferase assay for luminescence, flow cytometry for GFP).

  • Analyze Results: Compare the dose-response curves for protein expression between the different mRNA modifications. A superior modification will produce more protein at a lower dose.

Conclusion

The search for novel RNA modifications is a critical endeavor in the advancement of mRNA therapeutics. N1-(N,N-Dimethylaminocarbonyl)-pseudouridine presents an intriguing candidate that warrants thorough investigation. By following the detailed protocols for synthesis, purification, and analysis outlined in this document, researchers can systematically evaluate its potential to enhance mRNA stability, translation, and immune evasion compared to the current industry standard, N1-methylpseudouridine. Such explorations are vital for unlocking the next generation of safer and more potent mRNA vaccines and therapies.

References

  • Detection of RNA Modifications by HPLC Analysis and Competitive ELISA. SpringerLink. [Link]

  • Improving the fidelity of uridine analog incorporation during in vitro transcription. bioRxiv. [Link]

  • Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics. National Center for Biotechnology Information. [Link]

  • mRNA lipid nanoparticle formulation, characterization and evaluation. National Center for Biotechnology Information. [Link]

  • Lipid Nanoparticle–mRNA Formulations for Therapeutic Applications. ACS Publications. [Link]

  • Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery. National Center for Biotechnology Information. [Link]

  • LNP Formulation For mRNA delivery. Cell and Gene. [Link]

  • Current Analytical Strategies for mRNA-Based Therapeutics. National Center for Biotechnology Information. [Link]

  • Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development. National Center for Biotechnology Information. [Link]

  • Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability. National Center for Biotechnology Information. [Link]

  • Modified Nucleotides in IVT: Small Changes, Big Impact. Promega Connections. [Link]

  • Identification of modified nucleoside and nucleosides over high performance liquid chromatography. The Pharma Innovation. [Link]

  • The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines. Frontiers. [Link]

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  • Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development. RSC Publishing. [Link]

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  • mRNA Modification Analysis by MS. CD Genomics. [Link]

  • HPLC purification eliminates immune activation and improves translation of nucleoside-modified, protein-encoding mRNA. Oxford Academic. [Link]

  • HPLC Analysis of tRNA-Derived Nucleosides. Bio-protocol. [Link]

  • Modified mRNA synthesis beyond the classics. Jena Bioscience. [Link]

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  • N1-Methyl-Pseudouridine: The Evolution, Impact, and Future of a Key mRNA Vaccine Modification. Sciety. [Link]

  • N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products. PubMed Central. [Link]

  • Synthesis and Solution Conformation Studies of 3-Substituted Uridine and Pseudouridine Derivatives. National Center for Biotechnology Information. [Link]

  • The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines. National Center for Biotechnology Information. [Link]

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  • Methods and compositions for the enzymatic production of pseudouridine triphosphate.

Sources

Method

Application Notes and Protocols for the Integration of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine into Therapeutic mRNA Production

For Researchers, Scientists, and Drug Development Professionals Abstract The therapeutic potential of messenger RNA (mRNA) has been significantly unlocked by the strategic incorporation of modified nucleosides, which enh...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The therapeutic potential of messenger RNA (mRNA) has been significantly unlocked by the strategic incorporation of modified nucleosides, which enhance stability, increase translational efficiency, and reduce innate immunogenicity. While N1-methylpseudouridine (m1Ψ) has become the gold standard in approved mRNA vaccines, the exploration of novel pseudouridine analogs continues to be a frontier in optimizing mRNA-based therapeutics.[1][2][] This document provides a comprehensive guide to the incorporation of a novel pseudouridine derivative, N1-(N,N-Dimethylaminocarbonyl)-pseudouridine, into therapeutic mRNA. Although specific performance data for this modification is not yet widely available, this guide offers a robust framework for its synthesis, purification, and analysis, based on established principles for other N1-substituted pseudouridine analogs.

Introduction: The Rationale for Novel Nucleoside Modifications

In vitro transcribed mRNA is recognized by the innate immune system as foreign, primarily through pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), RIG-I, and PKR.[2] This recognition can trigger an inflammatory response and lead to the shutdown of protein translation, thereby limiting the therapeutic efficacy of the mRNA. The substitution of uridine with modified nucleosides, such as pseudouridine (Ψ) and its derivatives, has been a pivotal strategy to circumvent this immune activation.[][4]

N1-substituted pseudouridines, like the clinically successful N1-methylpseudouridine (m1Ψ), have demonstrated superior performance compared to Ψ by further reducing immunogenicity and enhancing protein expression.[1][5] The N1-position of the pseudouridine base offers a site for chemical diversification, allowing for the fine-tuning of the biophysical and biological properties of the resulting mRNA. The exploration of novel N1-substitutions, such as the N,N-Dimethylaminocarbonyl group, is driven by the hypothesis that such modifications can further optimize the therapeutic window of mRNA drugs.

Expected Advantages of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine:

  • Reduced Immunogenicity: Like other N1-substituted pseudouridines, it is anticipated to decrease the activation of innate immune sensors.[2][4][6]

  • Enhanced Translational Efficiency: By mitigating the PKR-mediated translational shut-off, an increase in protein production is expected.[]

  • Improved Stability: The modification may contribute to the overall stability of the mRNA molecule, protecting it from degradation.[7][8]

Workflow for Therapeutic mRNA Production with N1-(N,N-Dimethylaminocarbonyl)-pseudouridine

The production of mRNA incorporating novel modified nucleosides follows a well-defined workflow, from the design of the DNA template to the final quality control of the purified mRNA.

Workflow cluster_0 Upstream cluster_1 Downstream DNA_Template_Design DNA Template Design & Linearization IVT_Reaction In Vitro Transcription (IVT) with N1-(N,N-Dimethylaminocarbonyl)-pseudo-UTP DNA_Template_Design->IVT_Reaction Linearized Plasmid DNA_Template_Removal DNase Treatment IVT_Reaction->DNA_Template_Removal Crude mRNA mRNA_Purification mRNA Purification DNA_Template_Removal->mRNA_Purification DNA-free mRNA Quality_Control Quality Control & Analytics mRNA_Purification->Quality_Control Purified mRNA Final_Product Formulation-Ready Modified mRNA Quality_Control->Final_Product QC-passed mRNA

Caption: Overview of the mRNA production workflow.

Detailed Protocols

In Vitro Transcription (IVT) for Incorporation of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine-5'-Triphosphate

This protocol describes the complete substitution of UTP with N1-(N,N-Dimethylaminocarbonyl)-pseudouridine-5'-Triphosphate (herein referred to as "modified UTP") in an IVT reaction.

Rationale: The IVT reaction utilizes a bacteriophage RNA polymerase (e.g., T7) to synthesize RNA from a linearized DNA template. By replacing the standard UTP with the modified UTP in the reaction mixture, the polymerase will incorporate the modified base at every uridine position in the transcript.

Table 1: IVT Reaction Components

ComponentStock ConcentrationFinal ConcentrationVolume (for 20 µL reaction)
Nuclease-free Water--to 20 µL
Reaction Buffer10X1X2 µL
ATP100 mM2 mM0.4 µL
CTP100 mM2 mM0.4 µL
GTP100 mM2 mM0.4 µL
Modified UTP100 mM2 mM0.4 µL
Cap Analog40 mM4 mM2 µL
Linearized DNA Template1 µg/µL50 ng/µL1 µL
RNase Inhibitor40 U/µL2 U/µL1 µL
T7 RNA Polymerase50 U/µL2.5 U/µL1 µL

Step-by-Step Protocol:

  • Thaw Reagents: Thaw all reaction components on ice. Keep the enzyme and RNase inhibitor on ice.

  • Assemble Reaction: In a nuclease-free microcentrifuge tube on ice, add the components in the order listed in Table 1. Mix gently by pipetting.

  • Incubation: Incubate the reaction at 37°C for 2-4 hours. The optimal incubation time may need to be determined empirically for novel modified nucleosides.

  • DNase Treatment: Following incubation, add 1 µL of DNase I (RNase-free) to the reaction mixture and incubate at 37°C for 15-30 minutes to degrade the DNA template.

Purification of Modified mRNA

Purification is critical to remove impurities from the IVT reaction, such as unincorporated NTPs, enzymes, DNA template fragments, and double-stranded RNA (dsRNA) byproducts, which can be immunogenic.

Table 2: Comparison of mRNA Purification Methods

MethodPrincipleAdvantagesDisadvantages
Oligo(dT) Affinity Purification Hybridization of the mRNA's poly(A) tail to oligo(dT) immobilized on beads.High specificity for polyadenylated mRNA, efficient removal of most impurities.Does not remove other polyadenylated RNA species.
Silica-Based Spin Columns Selective binding of RNA to a silica membrane in the presence of chaotropic salts.Fast and easy to use.May not efficiently remove dsRNA.
Chromatography (e.g., RP-HPLC) Separation based on hydrophobicity.High-resolution separation, effective at removing dsRNA and truncated mRNA.Requires specialized equipment and expertise.

Recommended Protocol: Oligo(dT) Affinity Purification

  • Prepare Beads: Resuspend oligo(dT) magnetic beads in a binding buffer.

  • Bind mRNA: Add the crude mRNA from the DNase treatment step to the prepared beads. Allow binding to occur at room temperature with gentle rotation.

  • Wash: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads multiple times with a wash buffer to remove impurities.

  • Elute: Resuspend the beads in a low-salt elution buffer or nuclease-free water and heat to release the mRNA.

  • Collect mRNA: Place the tube on a magnetic stand and carefully transfer the supernatant containing the purified mRNA to a new nuclease-free tube.

Quality Control and Analytics

Rigorous quality control is essential to ensure the identity, purity, integrity, and potency of the final mRNA product.

QC cluster_0 Primary QC cluster_1 Advanced QC Concentration Concentration (UV-Vis) Integrity Integrity & Size (Capillary Electrophoresis) Purity Purity (RP-HPLC) Capping Capping Efficiency (LC-MS) PolyA Poly(A) Tail Length (Gel Electrophoresis) Identity Sequence Identity (NGS) Modification Modification Incorporation (LC-MS/MS) Purified_mRNA Purified Modified mRNA Purified_mRNA->Concentration Purified_mRNA->Integrity Purified_mRNA->Purity Purified_mRNA->Capping Purified_mRNA->PolyA Purified_mRNA->Identity Purified_mRNA->Modification

Caption: Key quality control attributes for modified mRNA.

Key Analytical Techniques:

  • UV-Vis Spectroscopy: To determine the concentration of the mRNA using the absorbance at 260 nm.

  • Capillary Gel Electrophoresis (CGE): To assess the integrity and size distribution of the mRNA transcript.

  • High-Performance Liquid Chromatography (HPLC): Ion-pair reversed-phase HPLC (IP-RP-HPLC) is a powerful tool for assessing purity and separating the full-length mRNA product from truncated forms and dsRNA.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used to confirm the identity of the mRNA and to determine the efficiency of the 5' capping reaction. LC-MS/MS of digested mRNA fragments can confirm the incorporation of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine.

  • Next-Generation Sequencing (NGS): To verify the complete sequence of the mRNA transcript.

Conclusion and Future Directions

The framework provided in these application notes offers a comprehensive approach to the production and characterization of mRNA containing the novel modified nucleoside, N1-(N,N-Dimethylaminocarbonyl)-pseudouridine. While this guide is based on established methodologies for other pseudouridine analogs, empirical optimization of each step is crucial to achieve the highest quality and yield. Future studies should focus on elucidating the specific impact of the N,N-Dimethylaminocarbonyl modification on mRNA stability, translational efficiency, and the nature of the innate immune response. Such data will be invaluable in determining its potential for the next generation of mRNA therapeutics.

References

  • Andries, O., Mc Cafferty, S., De Smedt, S. C., Weiss, R., Sanders, N. N., & Kitada, T. (2015). N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice. Journal of Controlled Release, 217, 337-344.
  • Garlapati, D., & Wang, X. (2024). Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development. RSC Medicinal Chemistry, 15(4), 855-869.
  • Shin, D., et al. (n.d.). Novel N1-Substituted Pseudouridine 5'-Triphosphates for mRNA Therapeutics. TriLink BioTechnologies.
  • BOC Sciences. (n.d.).
  • Liang, X., et al. (2020). N 1-Methylpseudouridine substitution enhances the performance of synthetic mRNA switches in cells. Nucleic Acids Research, 48(8), e35.
  • Kim, D., et al. (2022). N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products. Cell Reports, 40(7), 111218.
  • Understanding Pseudouridine: A Key Player in RNA and Therapeutics. (n.d.). Jena Bioscience.
  • Nance, K. D., & Meier, J. L. (2021). Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines. ACS Central Science, 7(5), 748-756.
  • Application review of pseudoUridine and its deriv
  • Lu, T., et al. (2024).
  • Lu, T., et al. (2025). N1-methylpseudouridine mRNA modification enhances efficiency and specificity of gene overexpression by preventing Prkra-mediated global translation repression. Molecular Cell, 85(19), 3506-3520.e7.
  • Morais, P., Adachi, H., & Yu, Y. T. (2021). The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines. Frontiers in Cell and Developmental Biology, 9, 789427.
  • Fleming, A. M., et al. (2022). N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs. Nucleic Acids Research, 50(14), 7815-7827.
  • Hassett, K. J., et al. (2016). Efficacy and Immunogenicity of Unmodified and Pseudouridine-Modified mRNA Delivered Systemically with Lipid Nanoparticles in Vivo. Molecular Therapy. Nucleic Acids, 5(9), e354.
  • Hogrefe, R. (n.d.). Optimizing the Performance of IVT mRNA Using N1-Methylpseudouridine (N1mΨ)—Part 1. TriLink BioTechnologies.
  • Cheung, C. L., et al. (2024).
  • Fleming, A. M., et al. (2023). Nanopore sequencing for N1-methylpseudouridine in RNA reveals sequence-dependent discrimination of the modified nucleotide triphosphate during transcription. Nucleic Acids Research, 51(3), 1339-1351.
  • Garlapati, D., & Wang, X. (2024). Producing N1-methyl-C-modified mRNA by in vitro transcription.
  • Pfeiffer, M., Ribar, A., & Nidetzky, B. (2023). A selective and atom-economic rearrangement of uridine by cascade biocatalysis for production of pseudouridine.

Sources

Application

Quantitative Analysis of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine in RNA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

An Application Guide Abstract The landscape of RNA biology is profoundly influenced by post-transcriptional modifications, which add a critical layer of regulatory complexity. Among the more than 150 known modifications,...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide

Abstract

The landscape of RNA biology is profoundly influenced by post-transcriptional modifications, which add a critical layer of regulatory complexity. Among the more than 150 known modifications, pseudouridine (Ψ) is the most abundant. This guide focuses on a specific, complex derivative, N1-(N,N-Dimethylaminocarbonyl)-pseudouridine , a modified ribonucleoside with emerging significance in vaccine and cancer research.[] Detecting and quantifying such modifications is paramount for understanding their function and for the quality control of RNA-based therapeutics. This document provides a comprehensive, field-tested workflow for the robust and sensitive detection of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine in RNA samples, leveraging the gold-standard technique of liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3]

Principle of the Method

The direct analysis of intact RNA for specific modifications is challenging. Therefore, a "bottom-up" analytical approach is employed.[4] This strategy involves a systematic, multi-step process to prepare the sample for highly specific instrumental analysis. The core principle is to first isolate total RNA with high purity, then enzymatically digest the polymer into its constituent monomer nucleosides. This complex mixture of nucleosides is then separated by high-performance liquid chromatography (HPLC) and subsequently analyzed by tandem mass spectrometry (MS/MS) for unambiguous identification and quantification.[5]

Overall_Workflow cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Interpretation A Biological Sample (Cells, Tissue, IVT RNA) B High-Purity RNA Isolation A->B C Complete Enzymatic Digestion B->C D Nucleoside Mixture E LC Separation D->E F MS/MS Detection E->F G Quantification & Analysis F->G LCMSMS_Principle cluster_0 Liquid Chromatography (LC) cluster_1 Tandem Mass Spectrometry (MS/MS) A Nucleoside Mixture Injected B HPLC Column (Reversed-Phase) A->B C Separated Nucleosides (Based on Polarity) B->C D ESI Source (Ionization) C->D E Q1: Precursor Ion Selection D->E F Q2: Collision Cell (CID) E->F G Q3: Product Ion Selection F->G H Detector G->H

Sources

Method

purification of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine-containing mRNA

Application Note & Protocols Topic: High-Fidelity Purification of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine-Containing mRNA for Therapeutic Applications Audience: Researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: High-Fidelity Purification of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine-Containing mRNA for Therapeutic Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Purity in Modified mRNA Therapeutics

The advent of mRNA-based therapeutics and vaccines represents a paradigm shift in modern medicine. Central to this revolution is the use of chemically modified nucleosides, such as the widely adopted N1-methylpseudouridine (m1Ψ) and its analogues like N1-(N,N-Dimethylaminocarbonyl)-pseudouridine.[1][2][3] These modifications are critical for enhancing the stability and translational efficiency of the mRNA molecule while mitigating the innate immune responses that unmodified single-stranded RNA can trigger.[4][5][6] The incorporation of pseudouridine and its derivatives helps the mRNA evade detection by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs), thereby preventing translational arrest and inflammatory cytokine production.[4][6][7]

However, the therapeutic success of this mRNA is not solely dependent on its chemical composition. The purity of the final mRNA drug substance is a critical quality attribute (CQA) that directly impacts its safety and efficacy.[8][9] The in vitro transcription (IVT) process, while efficient, generates a heterogeneous mixture of impurities, including:

  • Unreacted nucleotide triphosphates (NTPs)

  • Enzymes (T7 RNA Polymerase, DNase)

  • DNA template fragments

  • Abortive (short) RNA transcripts

  • Double-stranded RNA (dsRNA) byproducts

Of these, dsRNA is the most significant process-related impurity.[10] It is a potent activator of the innate immune system and can lead to adverse inflammatory effects, compromising the safety profile of the therapeutic.[11][12] Therefore, a robust, scalable, and validated purification strategy is not merely a procedural step but a fundamental requirement for the clinical and commercial viability of any N1-(N,N-Dimethylaminocarbonyl)-pseudouridine-containing mRNA product.

This guide provides a detailed overview of the principles, protocols, and analytical validation methods for the multi-step chromatographic purification of modified mRNA, designed to deliver a final product of the highest purity, integrity, and activity.

A Multi-Modal Purification Strategy

No single purification method can effectively remove the diverse range of impurities from a crude IVT reaction. A successful strategy employs an orthogonal, multi-modal approach where each step targets a specific class of contaminants based on distinct physicochemical properties. The core workflow typically involves a capture step followed by one or more polishing steps.

Workflow IVT Crude IVT Reaction Mix (mRNA, dsRNA, DNA, NTPs, Enzymes) Capture Capture Chromatography (Oligo-dT Affinity) IVT->Capture  Target: Poly(A)+ mRNA Polish1 Polishing Step 1 (Anion-Exchange) Capture->Polish1  Target: dsRNA, fragments Polish2 Polishing Step 2 (Size-Exclusion) Polish1->Polish2  Target: Aggregates, buffer exchange Final Purified mRNA Drug Substance Polish2->Final

Caption: High-level purification workflow for modified mRNA.

Core Purification Technologies: Principles and Rationale

Capture Step: Oligo(dT) Affinity Chromatography

This technique is the workhorse for capturing full-length, polyadenylated mRNA from the crude IVT lysate.[13][14][15]

  • Principle of Separation: The method leverages the specific, non-covalent hybridization between the 3' polyadenosine (poly(A)) tail of the mRNA and complementary oligodeoxythymidine (oligo-dT) ligands immobilized on a chromatography resin.[16][17]

  • Causality of Experimental Choices:

    • Binding Buffer (High Salt): A high concentration of salt (e.g., 250-500 mM NaCl) is essential.[16][18] The salt cations electrostatically shield the negative charges of the phosphate backbones on both the mRNA and the oligo-dT ligand. This screening of charge repulsion allows the weaker hydrogen bonds of the A-T base pairs to form, enabling stable hybridization.[19]

    • Elution Buffer (Low/No Salt): By removing the salt, the electrostatic repulsion between the phosphate backbones is restored. This repulsive force is strong enough to overcome the hydrogen bonds, destabilizing the A-T duplex and eluting the purified mRNA.[16][19] This gentle elution mechanism is ideal for preserving the integrity of the large, labile mRNA molecule.

OligoDT Principle of Oligo-dT Affinity Chromatography cluster_binding Binding (High Salt) cluster_elution Elution (Low Salt) Bead1 Oligo-dT Bead mRNA1 Poly(A) mRNA mRNA1->Bead1 Hybridizes Impurity1 Impurity (dsRNA, DNA, NTPs) Bead2 Oligo-dT Bead mRNA2 Purified mRNA Bead2->mRNA2 Releases

Caption: mRNA capture via poly(A) tail hybridization.

Polishing Step 1: Anion-Exchange Chromatography (AEX)

After the capture step, the primary goal is to remove product-related impurities, especially dsRNA and short transcripts. AEX is an ideal polishing method for this purpose.[17][18]

  • Principle of Separation: AEX separates molecules based on the strength of their net negative charge. The stationary phase consists of a solid support functionalized with positively charged ligands (e.g., quaternary amine, QA).[18] At a neutral pH, nucleic acids are negatively charged due to their phosphate backbone and bind to the resin.

  • Causality of Experimental Choices:

    • Salt Gradient Elution: A linear or step gradient of increasing salt concentration (e.g., NaCl) is used for elution. The chloride ions (anions) from the salt compete with the negatively charged mRNA for binding sites on the resin.

    • Separation of dsRNA: Double-stranded RNA has a higher charge density per unit length than single-stranded mRNA due to its rigid, helical structure which presents a more concentrated arrangement of phosphate groups. Consequently, dsRNA binds more tightly to the AEX resin and requires a higher salt concentration to be eluted compared to the target ss-mRNA.[17] This differential binding allows for their effective separation.

Polishing Step 2: Size-Exclusion Chromatography (SEC)

SEC serves as a final polishing step to remove aggregates and fragments and is also an excellent method for buffer exchange into the final formulation buffer.[8][20]

  • Principle of Separation: SEC separates molecules based on their hydrodynamic radius (size). The stationary phase is a porous matrix with a defined pore size distribution.[21]

  • Causality of Experimental Choices:

    • Differential Path Length: Larger molecules, like full-length mRNA and aggregates, cannot enter the pores of the resin and are excluded. They therefore travel through the shorter, interstitial volume of the column and elute first. Smaller molecules, such as short RNA fragments or residual salts, can penetrate the pores, increasing their path length and causing them to elute later.[22]

    • Pore Size Selection: The choice of resin with an appropriate pore size is critical. For large mRNA molecules (often >1000 nucleotides), ultra-wide pore columns (e.g., 1000 Å or greater) are required to achieve effective separation between the monomeric mRNA and potential aggregates.[22][23]

Experimental Protocols

CRITICAL NOTE: All solutions, consumables, and equipment must be strictly RNase-free. Use of DEPC-treated water, certified RNase-free reagents, and designated equipment is mandatory to prevent sample degradation.

Protocol 1: Oligo-dT Affinity Capture

This protocol is adapted for a standard laboratory-scale purification using a pre-packed chromatography column.

  • System Preparation: Sanitize the chromatography system and column with an appropriate RNase-deactivating solution (e.g., 0.1 M NaOH), followed by extensive rinsing with RNase-free water.

  • Buffer Preparation:

    • Binding Buffer: 50 mM Sodium Phosphate, 250 mM NaCl, 2 mM EDTA, pH 7.0.[16]

    • Washing Buffer: 50 mM Sodium Phosphate, 2 mM EDTA, pH 7.0.[16]

    • Elution Buffer: 10 mM Tris-HCl, pH 7.0.[16]

  • Equilibration: Equilibrate the Oligo-dT column with ≥10 column volumes (CV) of Binding Buffer until conductivity and pH are stable.

  • Sample Loading: Dilute the crude IVT reaction mixture 1:1 with Binding Buffer. Load the diluted sample onto the column at a flow rate recommended by the manufacturer. Collect the flow-through fraction for analysis (should contain impurities).

  • Wash 1 (High Salt): Wash the column with 5-10 CV of Binding Buffer to remove any unbound impurities.

  • Wash 2 (Reduced Salt): Wash the column with 4-5 CV of Washing Buffer to remove non-specifically bound contaminants.[16]

  • Elution: Elute the purified mRNA with 5-8 CV of Elution Buffer.[16] Collect fractions (typically 0.5 CV each) and monitor absorbance at 260 nm to identify the product peak.

  • QC Checkpoint: Pool the fractions corresponding to the elution peak. Measure the A260/A280 ratio (should be ~2.0). Analyze a small aliquot by denaturing agarose gel electrophoresis to confirm the presence of a single, sharp band at the expected size.

Protocol 2: Anion-Exchange Polishing
  • System Preparation: Prepare the chromatography system and a strong anion-exchange column (e.g., QA-based) as described in 4.1.1.

  • Buffer Preparation:

    • Buffer A (Low Salt): 20 mM Tris-HCl, pH 7.5

    • Buffer B (High Salt): 20 mM Tris-HCl, 1.5 M NaCl, pH 7.5

  • Equilibration: Equilibrate the AEX column with Buffer A until conductivity and pH are stable.

  • Sample Loading: Load the pooled, oligo-dT purified mRNA onto the column.

  • Elution Gradient: Elute the bound species using a linear gradient from 0% to 100% Buffer B over 20-30 CV.

    • Rationale: The ss-mRNA will typically elute first, followed by a distinct, later-eluting peak corresponding to the more tightly bound dsRNA.

  • Fraction Collection & Analysis: Collect fractions across the entire gradient. Analyze key fractions using a dsRNA-specific assay (e.g., dot blot with a J2 antibody) or by high-resolution IP-RP-HPLC to identify and pool the pure ss-mRNA fractions, excluding those containing dsRNA.[11][]

Protocol 3: Size-Exclusion Polishing & Buffer Exchange
  • System Preparation: Prepare the chromatography system and an appropriate wide-pore SEC column as described in 4.1.1.

  • Buffer Preparation:

    • Running Buffer: The final desired formulation buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Equilibration: Equilibrate the SEC column with at least 2 CV of the final formulation buffer.

  • Sample Loading: Concentrate the pooled AEX fractions if necessary. Inject a sample volume that is ≤ 5% of the total column volume to ensure optimal resolution.

  • Isocratic Elution: Run the column isocratically (i.e., with no gradient) using the formulation buffer. The mRNA will elute in the void volume (or shortly after), well-separated from any smaller species.

  • Fraction Collection: Collect the main peak corresponding to the purified, monomeric mRNA.

Quality Control and Analytical Characterization

A comprehensive analytical strategy is essential to validate the purification process and ensure the final product meets all specifications.[8][]

ParameterMethodAcceptance Criteria / Purpose
Purity & Identity Ion-Pair Reverse-Phase HPLC (IP-RP-HPLC)>95% main peak purity. Separates full-length product from shortmers and other impurities.[25]
Integrity & Size Capillary Gel Electrophoresis (CGE) / BioanalyzerA single, sharp peak at the target nucleotide length with minimal fragmentation.[8][26]
dsRNA Impurity ELISA or Dot Blot (J2 Antibody) / ChromatographyBelow the limit of detection. Ensures removal of this key immunogenic impurity.[11][]
Concentration UV Spectrophotometry (A260) or RiboGreen AssayQuantifies final mRNA yield.
Purity (General) UV Spectrophotometry (A260/A280 & A260/A230)A260/A280 ratio of ~2.0 indicates freedom from protein. A260/A230 > 2.0 indicates freedom from organic contaminants.
Residual DNA qPCR with primers specific to the DNA templateBelow specified limits (e.g., pg DNA / µg mRNA).
Potency In vitro translation assay or cell-based transfectionConfirms the mRNA can be translated into the target protein.[]

References

  • BOC Sciences. (n.d.). Analytical Methods for mRNA Characterization and Quality Control.
  • Sartorius. (2019, May). Purification of mRNA by Affinity Chromatography on CIMmultus® Oligo dT Column.
  • Star Republic. (n.d.). RNA purification --- LiCl precipitation.
  • Guan, S., et al. (2023). Comparative study of analytical methods for assessing mRNA integrity and identification of functional mRNA oligomers.
  • Lorenz, C., et al. (2023). Current Analytical Strategies for mRNA-Based Therapeutics. PMC - PubMed Central.
  • DCVMN. (n.d.). Purification of mRNA With CIMmultus® Oligo dT.
  • Tzertzinis, G., et al. (2023). Comprehensive Impurity Profiling of mRNA: Evaluating Current Technologies and Advanced Analytical Techniques.
  • Cytiva Life Sciences. (2022, July 13). The Messenger: mRNA purification.
  • Thermo Fisher Scientific. (n.d.). LiCl Precipitation for RNA Purification.
  • BOC Sciences. (n.d.). Overcoming Common Challenges in mRNA Drug Development.
  • NEB. (n.d.). Purification of IVT RNA.
  • BioProcess Online. (n.d.). Purification Of mRNA By Affinity Chromatography On CIMmultus Oligo dT Column.
  • Alden, B. (2022, June 30). mRNA Digital Week. Analytical Methods for a Well-Characterized mRNA Drug Substance.
  • Today's Clinical Lab. (2022, March 30). Overcoming mRNA Process Challenges.
  • Fisher Scientific. (n.d.). Lithium Chloride Precipitation Solution Product Information Sheet.
  • Hughes, T. A. (n.d.).
  • Viennois, E. (2017, November 4).
  • Zhang, C., et al. (2024). Messenger RNA chromatographic purification: advances and challenges.
  • Thermo Fisher Scientific. (2021, June 8).
  • Gagnon, P. (2020, October 29). A New Runway for Purification of Messenger RNA.
  • Technology Networks. (n.d.). Size exclusion chromatography used for characterizing large mRNA and LNP aggregates.
  • Insights.bio. (2020, September 1).
  • Villegas, F., et al. (2022). Enabling mRNA Therapeutics: Current Landscape and Challenges in Manufacturing. NIH.
  • Hilaris Publisher. (n.d.).
  • Danaher Life Sciences. (n.d.). mRNA Purification Methods and Process.
  • Henderson, J. M., et al. (n.d.). Novel N1-Substituted Pseudouridine 5'-Triphosphates for in vitro Transcription of mRNA. TriLink BioTechnologies.
  • Astakhova, K., et al. (2024). Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development. PubMed.
  • LCGC International. (2025, April 8).
  • Astakhova, K., et al. (2024). Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development. Semantic Scholar.
  • BOC Sciences. (n.d.). N1-(N,N-Dimethylaminocarbonyl)-pseudouridine.
  • De Vos, J., et al. (2024).
  • Astakhova, K., et al. (2024). Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development. PMC - PubMed Central.
  • De Vos, J., et al. (2024).
  • Waters Corporation. (n.d.). Size-Exclusion Chromatography Method for Poly(A) Tail Analysis of mRNA.
  • Lu, Y., et al. (2025).
  • McFadyen, I. J., & De-la-Torre, P. (2021). Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines. ACS Central Science.
  • Jena Bioscience. (n.d.). N1-Methylpseudouridine: Increase mRNA vaccine effectiveness.
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Sources

Application

Application Notes and Protocols for the Large-Scale Synthesis of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine Triphosphate

For: Researchers, scientists, and drug development professionals in the field of mRNA therapeutics. Introduction: The Significance of N1-Modified Pseudouridine in mRNA Therapeutics The advent of messenger RNA (mRNA) ther...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of mRNA therapeutics.

Introduction: The Significance of N1-Modified Pseudouridine in mRNA Therapeutics

The advent of messenger RNA (mRNA) therapeutics and vaccines has been significantly propelled by the use of modified nucleosides. These modifications are critical for enhancing the stability, increasing translational efficiency, and reducing the immunogenicity of synthetic mRNA.[1][2] Pseudouridine (Ψ), an isomer of uridine, is a naturally occurring modification that, when incorporated into mRNA, can dampen the innate immune response.[2][3] Further modifications at the N1 position of the pseudouridine base have been shown to offer even greater advantages. While N1-methylpseudouridine (m1Ψ) has become a cornerstone in current mRNA vaccine technology, the exploration of other N1-substitutions is a burgeoning field of research aimed at fine-tuning the properties of mRNA for various therapeutic applications.[1][3][4][5]

This document provides a comprehensive guide to the large-scale synthesis of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine triphosphate, a novel modified nucleotide with potential applications in the development of next-generation mRNA-based drugs. The N,N-dimethylaminocarbonyl group at the N1 position may offer unique electronic and steric properties that could influence codon recognition, translational fidelity, and the overall performance of the mRNA molecule.

This guide is structured to provide not only a step-by-step protocol but also the scientific rationale behind the chosen synthetic strategies, purification techniques, and analytical validation methods, ensuring a thorough understanding for researchers and process chemists.

Synthetic Strategy Overview

The large-scale synthesis of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine triphosphate is approached via a two-stage process:

  • Chemical Synthesis of the Modified Nucleoside: This stage involves the selective modification of pseudouridine at the N1 position with a dimethylaminocarbonyl group. This is achieved by reacting a protected form of pseudouridine with dimethylcarbamoyl chloride.

  • Phosphorylation to the Triphosphate: The synthesized nucleoside is then converted to its 5'-triphosphate form. This guide will detail a robust chemical phosphorylation method, the Ludwig-Eckstein reaction, known for its reliability and suitability for modified nucleosides. An alternative enzymatic phosphorylation cascade will also be discussed as a potentially more sustainable and scalable approach.

G cluster_0 Stage 1: Nucleoside Synthesis cluster_1 Stage 2: Triphosphorylation Pseudouridine Pseudouridine Protected_Pseudouridine Protected_Pseudouridine Pseudouridine->Protected_Pseudouridine Protection N1_Modified_Protected_Pseudouridine N1_Modified_Protected_Pseudouridine Protected_Pseudouridine->N1_Modified_Protected_Pseudouridine Carbamoylation N1_Modified_Pseudouridine N1_Modified_Pseudouridine N1_Modified_Protected_Pseudouridine->N1_Modified_Pseudouridine Deprotection N1_Modified_Pseudouridine_Triphosphate N1_Modified_Pseudouridine_Triphosphate N1_Modified_Pseudouridine->N1_Modified_Pseudouridine_Triphosphate Phosphorylation N1_Modified_Pseudouridine->N1_Modified_Pseudouridine_Triphosphate

Caption: Overall workflow for the synthesis of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine triphosphate.

Part 1: Synthesis of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine

The key challenge in this initial stage is the selective modification of the N1 position of the pseudouridine base without reacting with the hydroxyl groups of the ribose sugar. This necessitates the use of protecting groups for the 2', 3', and 5' hydroxyls.

Protocol 1.1: Protection of Pseudouridine

Rationale: The hydroxyl groups of the ribose moiety are more nucleophilic than the N1-proton of the pseudouridine base and must be protected to ensure selective N1-acylation. A common strategy is to use silyl protecting groups, such as tert-butyldimethylsilyl (TBDMS), which are robust under the basic conditions of the subsequent carbamoylation step but can be removed under mild acidic conditions.

Materials:

  • Pseudouridine

  • Anhydrous Pyridine

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve pseudouridine in anhydrous pyridine in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add imidazole to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of TBDMSCl in anhydrous pyridine dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the mixture with dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the fully protected 2',3',5'-O-tris(tert-butyldimethylsilyl)pseudouridine.

Protocol 1.2: N1-Carbamoylation

Rationale: With the hydroxyl groups protected, the N1 position of the pseudouridine base is now the most reactive site for electrophilic attack. Dimethylcarbamoyl chloride is a suitable reagent for introducing the N,N-dimethylaminocarbonyl group.[6] A non-nucleophilic base is used to deprotonate the N1 position, facilitating the reaction.

Materials:

  • 2',3',5'-O-tris(tert-butyldimethylsilyl)pseudouridine

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Dimethylcarbamoyl chloride

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the protected pseudouridine in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Carefully add sodium hydride to the solution in portions. Allow the mixture to stir at 0 °C for 30 minutes.

  • Slowly add dimethylcarbamoyl chloride to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 1.3: Deprotection

Rationale: The final step to obtain the desired modified nucleoside is the removal of the silyl protecting groups. This is typically achieved under acidic conditions, which selectively cleave the Si-O bonds without affecting the newly formed N-C bond at the N1 position.

Materials:

  • N1-(N,N-Dimethylaminocarbonyl)-2',3',5'-O-tris(tert-butyldimethylsilyl)pseudouridine

  • Tetrahydrofuran (THF)

  • Triethylamine trihydrofluoride (Et3N·3HF) or Tetra-n-butylammonium fluoride (TBAF) in THF

Procedure:

  • Dissolve the protected, N1-modified pseudouridine in THF.

  • Add triethylamine trihydrofluoride or TBAF solution.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon complete deprotection, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield N1-(N,N-Dimethylaminocarbonyl)-pseudouridine.

Part 2: Triphosphorylation of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine

Two robust methods for the triphosphorylation of the modified nucleoside are presented below: the chemical Ludwig-Eckstein method and an enzymatic cascade approach.

Protocol 2.1: Chemical Triphosphorylation (Ludwig-Eckstein Method)

Rationale: This "one-pot, three-step" method is a widely used and reliable procedure for the synthesis of nucleoside triphosphates.[3][7] It proceeds through a cyclic phosphite intermediate, which minimizes the formation of by-products such as diphosphates and pyrophosphates, simplifying subsequent purification.[1][3]

Materials:

  • N1-(N,N-Dimethylaminocarbonyl)-pseudouridine

  • Proton sponge

  • Anhydrous Trimethyl phosphate

  • Phosphorus oxychloride (POCl3)

  • Tributylamine

  • Tributylammonium pyrophosphate

  • Iodine

  • Anhydrous pyridine

  • Triethylammonium bicarbonate (TEAB) buffer

Procedure:

  • Co-evaporate the dried N1-(N,N-Dimethylaminocarbonyl)-pseudouridine with anhydrous pyridine and dissolve in anhydrous trimethyl phosphate under an inert atmosphere.

  • Add proton sponge to the solution.

  • Cool the mixture to 0 °C and add phosphorus oxychloride dropwise.

  • Stir the reaction at 0 °C for 2-3 hours.

  • In a separate flask, prepare a solution of tributylammonium pyrophosphate by mixing pyrophosphoric acid and tributylamine in anhydrous pyridine.

  • Add the tributylammonium pyrophosphate solution to the reaction mixture, followed by additional tributylamine.

  • Stir the reaction at room temperature for 30 minutes.

  • Add a solution of iodine in anhydrous pyridine.

  • After 15 minutes, quench the reaction with water.

  • Dilute the reaction mixture with TEAB buffer and stir for 1 hour.

  • Purify the crude product by anion-exchange chromatography.

Protocol 2.2: Enzymatic Triphosphorylation

Rationale: Enzymatic synthesis offers a "greener" and often more specific alternative to chemical methods. A one-pot cascade reaction using a series of kinases can efficiently convert the nucleoside to its triphosphate form. This approach avoids the use of harsh chemicals and protecting groups.[8]

Materials:

  • N1-(N,N-Dimethylaminocarbonyl)-pseudouridine

  • Tris-HCl buffer

  • Magnesium chloride (MgCl2)

  • Adenosine triphosphate (ATP)

  • Uridine/Cytidine Kinase

  • Nucleoside Diphosphate Kinase

  • Pyrophosphatase (optional, to drive the reaction forward)

Procedure:

  • In a reaction vessel, dissolve N1-(N,N-Dimethylaminocarbonyl)-pseudouridine in Tris-HCl buffer containing MgCl2.

  • Add a molar excess of ATP to the mixture.

  • Initiate the reaction by adding Uridine/Cytidine Kinase and Nucleoside Diphosphate Kinase. Optionally, add pyrophosphatase.

  • Incubate the reaction mixture at 37 °C for 4-8 hours.

  • Monitor the formation of the triphosphate by HPLC.

  • Upon completion, terminate the reaction by heating to 95 °C for 5 minutes to denature the enzymes.

  • Centrifuge the reaction mixture to pellet the precipitated enzymes.

  • The supernatant containing the crude triphosphate can then be purified.

G Modified_Nucleoside Modified_Nucleoside Monophosphate Monophosphate Modified_Nucleoside->Monophosphate Uridine/Cytidine Kinase (ATP -> ADP) Diphosphate Diphosphate Monophosphate->Diphosphate Nucleoside Monophosphate Kinase (ATP -> ADP) Triphosphate Triphosphate Diphosphate->Triphosphate Nucleoside Diphosphate Kinase (ATP -> ADP)

Caption: Enzymatic cascade for the synthesis of the modified nucleoside triphosphate.

Part 3: Large-Scale Purification and Quality Control

Rigorous purification and characterization are paramount to ensure the final product is suitable for downstream applications in mRNA synthesis.

Protocol 3.1: Purification by Anion-Exchange Chromatography

Rationale: Anion-exchange chromatography separates molecules based on their net negative charge. This is highly effective for separating nucleoside triphosphates from monophosphates, diphosphates, and unreacted nucleosides, as the number of phosphate groups dictates the strength of binding to the stationary phase.[9][10]

Materials:

  • Crude N1-(N,N-Dimethylaminocarbonyl)-pseudouridine triphosphate solution

  • Anion-exchange resin (e.g., DEAE-Sephadex or a more modern polymeric resin)

  • Triethylammonium bicarbonate (TEAB) buffer (gradient from low to high concentration)

  • HPLC system equipped with a UV detector

Procedure:

  • Equilibrate the anion-exchange column with a low concentration TEAB buffer.

  • Load the crude triphosphate solution onto the column.

  • Elute the bound nucleotides with a linear gradient of increasing TEAB concentration.

  • Monitor the elution profile at 260 nm. The order of elution will be: unreacted nucleoside, monophosphate, diphosphate, and finally the desired triphosphate.

  • Collect the fractions corresponding to the triphosphate peak.

  • Pool the pure fractions and remove the volatile TEAB buffer by lyophilization.

Protocol 3.2: Quality Control and Characterization

A combination of analytical techniques should be employed to confirm the identity, purity, and concentration of the final product.

Parameter Method Expected Outcome
Purity Analytical Anion-Exchange HPLCA single major peak corresponding to the triphosphate, with minimal contamination from mono- and diphosphates.
Analytical Reverse-Phase HPLCA single, sharp peak indicating the absence of non-phosphorylated impurities.
Identity High-Resolution Mass Spectrometry (HRMS)The measured mass should match the calculated exact mass of the N1-(N,N-Dimethylaminocarbonyl)-pseudouridine triphosphate.
1H, 13C, and 31P NMR SpectroscopyThe NMR spectra should be consistent with the proposed chemical structure, showing characteristic shifts for the ribose, base, and triphosphate moieties.
Concentration UV-Vis SpectroscopyThe concentration can be determined using the Beer-Lambert law, assuming a molar extinction coefficient similar to that of pseudouridine.

Analytical HPLC Conditions (Example):

  • Anion-Exchange:

    • Column: DNA-Pac PA100 or similar

    • Mobile Phase A: Water

    • Mobile Phase B: 1 M TEAB

    • Gradient: Linear gradient of B

    • Detection: 260 nm

  • Reverse-Phase:

    • Column: C18

    • Mobile Phase A: 0.1 M TEAB in water

    • Mobile Phase B: Acetonitrile

    • Gradient: Linear gradient of B

    • Detection: 260 nm

Conclusion

The protocols outlined in this application note provide a comprehensive and robust framework for the large-scale synthesis, purification, and characterization of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine triphosphate. By understanding the chemical principles behind each step, researchers and drug development professionals can adapt and optimize these methods for their specific needs. The availability of novel modified nucleotides such as this is crucial for advancing the field of mRNA therapeutics and unlocking the full potential of this transformative technology.

References

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  • Jia, Y. (2019). Development of Improved Scalable Synthesis of Natural, Unnatural, and Modified Nucleoside Triphosphates. eScholarship, University of California.
  • Obwaller, A., & Faber, K. (2022). Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs.
  • Cho, J. H., Coats, S. J., & Schinazi, R. F. (2012). Efficient synthesis of exo-N-carbamoyl nucleosides: application to the synthesis of phosphoramidate prodrugs. Organic letters, 14(10), 2488–2491.
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  • Hollenstein, M. (2014). Nucleoside Triphosphates - From Synthesis to Biochemical Characterization. Journal of Visualized Experiments, (86), e51411.
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  • Fenk, L. A., Grit, J., & Gutgsell, M. (2023).
  • The Column. (2023).
  • Wurm, J. P., Meyer, B., Bahr, U., Held, A., Gnerlich, F. A., & Richert, C. (2023). A selective and atom-economic rearrangement of uridine by cascade biocatalysis for production of pseudouridine.

Sources

Method

delivery methods for N1-(N,N-Dimethylaminocarbonyl)-pseudouridine modified mRNA

Application Notes & Protocols: Advanced Delivery Methods for Modified mRNA Therapeutics For Researchers, Scientists, and Drug Development Professionals Introduction: The Dawn of Modified mRNA Therapeutics Messenger RNA (...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: Advanced Delivery Methods for Modified mRNA Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Modified mRNA Therapeutics

Messenger RNA (mRNA) has emerged as a revolutionary platform for a new class of therapeutics and vaccines, underscored by the rapid development and success of COVID-19 vaccines.[1][2] The core principle of this technology is to deliver a synthetically created mRNA molecule into host cells, which then use their own machinery to translate it into a therapeutic protein or an antigen to elicit an immune response.[3] However, naked mRNA is inherently unstable and can be quickly degraded by ribonucleases present in the body.[4][5] Furthermore, it can trigger an unwanted innate immune response.[6][7]

A groundbreaking discovery that overcame these hurdles was the incorporation of modified nucleosides into the mRNA sequence.[6][7] Replacing uridine with pseudouridine (Ψ) or its derivatives, such as the clinically pivotal N1-methyl-pseudouridine (m1Ψ), has been shown to significantly reduce immunogenicity and enhance protein translation, making mRNA a viable therapeutic tool.[3][8][9] While the user specified N1-(N,N-Dimethylaminocarbonyl)-pseudouridine, a naturally-occurring, RNA-derived modified ribonucleoside[], the broader and more extensively documented field of mRNA delivery has centered on N1-methyl-pseudouridine. The principles and protocols outlined in this guide are based on the well-established m1Ψ-modified mRNA and are broadly applicable to other modified mRNA species.

The full potential of modified mRNA can only be realized with a sophisticated delivery vehicle that protects the fragile cargo and facilitates its entry into target cells.[5] This guide provides a detailed overview and step-by-step protocols for the leading delivery systems for modified mRNA: Lipid Nanoparticles (LNPs) and Polymer-based Nanoparticles.

Part 1: Lipid Nanoparticle (LNP) Delivery Systems

LNPs are currently the most clinically advanced non-viral delivery vectors for mRNA.[11] They are tiny, fat-based particles that encapsulate the mRNA, protecting it from degradation and enabling efficient cellular uptake.[5][12]

Mechanism of LNP-Mediated mRNA Delivery

The success of LNPs lies in their multi-component structure, typically comprising four key lipids:

  • Ionizable Cationic Lipids: These lipids are the cornerstone of the LNP. They possess a positive charge at a low pH, which allows them to electrostatically bind to the negatively charged mRNA during the formulation process.[4] At physiological pH (around 7.4), they become nearly neutral, reducing toxicity. Once inside the cell's endosome, the lower pH causes them to become positively charged again, which is thought to disrupt the endosomal membrane and release the mRNA into the cytoplasm.[4][13]

  • Helper Lipids (e.g., DSPC): These are neutral, structural lipids that help to form the nanoparticle's bilayer structure and stabilize it.[14]

  • Cholesterol: This molecule is interspersed within the lipid layers, providing rigidity and stability to the LNP structure.[14]

  • PEG-Lipids: A polyethylene glycol (PEG) layer on the surface of the LNP prevents the nanoparticles from aggregating and reduces their uptake by the immune system, thereby increasing their circulation time in the bloodstream.[4]

The delivery process involves the LNP being taken up by cells through a process called endocytosis.[4] The acidic environment of the endosome then triggers the release of the mRNA into the cytoplasm, where it can be translated into the desired protein.[4][13]

Diagram: LNP Formulation and Cellular Delivery Pathway

LNP_Delivery cluster_formulation Microfluidic Formulation cluster_cell Cellular Delivery mRNA mRNA Mixing Rapid Mixing mRNA->Mixing Lipids Lipids Lipids->Mixing LNP mRNA-LNP Mixing->LNP Cell Target Cell LNP->Cell Endocytosis Endosome Endosome Translation Ribosome (Protein Synthesis) Endosome->Translation Endosomal Escape Protein Therapeutic Protein Translation->Protein

Caption: Workflow of mRNA-LNP formulation via microfluidics and subsequent cellular uptake and protein expression.

Protocol: Formulation of m1Ψ-mRNA-LNPs using Microfluidics

Microfluidic mixing is a state-of-the-art method for producing uniform and potent LNPs.[15][16][17] It involves the rapid and controlled mixing of a lipid-in-ethanol solution with an aqueous solution of mRNA.[18]

Materials:

  • m1Ψ-modified mRNA in an appropriate buffer (e.g., 10 mM citrate buffer, pH 4.0).

  • Lipid stock solution in 100% ethanol. A common molar ratio is 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:PEG-lipid.[14]

  • Microfluidic mixing system (e.g., NanoAssemblr Benchtop).

  • Dialysis cassettes or a tangential flow filtration (TFF) system for buffer exchange.

  • Sterile, nuclease-free water and phosphate-buffered saline (PBS).

Procedure:

  • Preparation of Solutions:

    • Thaw all lipid components and the m1Ψ-mRNA on ice.

    • Prepare the lipid mixture in ethanol to the desired final concentration (e.g., 25 mM total lipid).[14]

    • Dilute the m1Ψ-mRNA in the aqueous buffer to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

    • Set the desired flow rates. A typical flow rate ratio is 3:1 (aqueous:ethanol).

    • Initiate the mixing process. The rapid mixing of the two streams causes the lipids to precipitate and self-assemble around the mRNA, forming LNPs.[18]

  • Buffer Exchange and Concentration:

    • The resulting LNP solution will contain ethanol, which needs to be removed.

    • Dialyze the LNP solution against sterile PBS (pH 7.4) overnight at 4°C to remove the ethanol and exchange the buffer.

    • Alternatively, for larger volumes, use a TFF system for more rapid buffer exchange and concentration.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the m1Ψ-mRNA-LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol: Characterization of m1Ψ-mRNA-LNPs

Proper characterization is crucial to ensure the quality, stability, and efficacy of the formulated LNPs.[19][20]

1. Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS).

  • Procedure: Dilute a small aliquot of the LNP solution in PBS. Analyze using a DLS instrument.

  • Interpretation: A particle size of around 80-120 nm is generally desirable for in vivo applications. The PDI is a measure of the size distribution's uniformity; a value below 0.2 indicates a monodisperse and homogenous population of nanoparticles.[21]

2. Zeta Potential Measurement:

  • Technique: Laser Doppler Electrophoresis.

  • Procedure: Dilute the LNPs in a low-salt buffer and measure the surface charge.

  • Interpretation: The zeta potential should be close to neutral at physiological pH, which is important for reducing non-specific interactions in vivo.

3. mRNA Encapsulation Efficiency:

  • Technique: RiboGreen assay or similar fluorescence-based quantification.

  • Procedure:

    • Measure the fluorescence of the intact LNP sample.

    • Add a detergent (e.g., Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.[14]

    • Measure the fluorescence again to get the total mRNA amount.

  • Calculation: Encapsulation Efficiency (%) = (Total mRNA - Free mRNA) / Total mRNA * 100. High encapsulation efficiency (>90%) is desirable.[22]

Table 1: Expected Characteristics of m1Ψ-mRNA-LNPs

ParameterMethodTypical Value
Particle Size (Diameter) DLS80 - 120 nm
Polydispersity Index (PDI) DLS< 0.2
Zeta Potential Laser Doppler Electrophoresis-10 to +10 mV (at pH 7.4)
Encapsulation Efficiency RiboGreen Assay> 90%

Part 2: Polymer-based Nanoparticle Delivery Systems

Polymer-based nanoparticles offer a versatile and customizable alternative to LNPs for mRNA delivery.[23][] Cationic polymers can condense negatively charged mRNA into nanoparticles through electrostatic interactions.[]

Mechanism of Polymer-based Delivery

Commonly used polymers include poly(β-amino esters) (PBAEs) and polyethyleneimine (PEI).[][25] These polymers are often designed to be pH-responsive. At the formulation pH, they are cationic and bind to mRNA. After being endocytosed by a cell, the acidic environment of the endosome increases the polymer's positive charge. This is thought to lead to the "proton sponge" effect, where the influx of protons and counter-ions causes the endosome to swell and rupture, releasing the mRNA into the cytoplasm.[]

Diagram: Polymer-based Nanoparticle Formation and Action

Polymer_Delivery cluster_formation Self-Assembly cluster_action Intracellular Action mRNA_poly mRNA Complexation Electrostatic Complexation mRNA_poly->Complexation Polymer Cationic Polymer Polymer->Complexation PNP mRNA-Polyplex Complexation->PNP Endocytosis_poly Endocytosis PNP->Endocytosis_poly Endosome_poly Endosome Endocytosis_poly->Endosome_poly Release_poly Proton Sponge Effect & Endosomal Escape Endosome_poly->Release_poly Translation_poly Translation Release_poly->Translation_poly Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulation mRNA Nanoparticle Formulation Characterization Physicochemical Characterization (Size, PDI, Zeta, Encapsulation) Formulation->Characterization Transfection Transfection Characterization->Transfection Administration Administration (IM, IV, etc.) Characterization->Administration Cell_Culture Cell Culture (e.g., HEK293T) Cell_Culture->Transfection Analysis_vitro Protein Expression Analysis (e.g., Fluorescence, ELISA) Transfection->Analysis_vitro Animal_Model Animal Model (e.g., Mouse) Animal_Model->Administration Analysis_vivo Biodistribution & Efficacy (e.g., IVIS Imaging) Administration->Analysis_vivo

Sources

Application

Application Notes and Protocols for Efficacy Testing of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine in mRNA Therapeutics

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for Chemically Modified Nucleosides in mRNA Therapeutics The advent of mRNA-based therapeutics and vaccines has revolutionized m...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Chemically Modified Nucleosides in mRNA Therapeutics

The advent of mRNA-based therapeutics and vaccines has revolutionized modern medicine. The core principle of this technology lies in the delivery of in vitro-transcribed (IVT) mRNA into cells, hijacking the cellular machinery to produce a protein of interest, be it a therapeutic enzyme or a viral antigen. However, the introduction of exogenous mRNA can trigger the innate immune system, leading to translational shutdown and limiting the therapeutic efficacy of the platform.[1]

To circumvent this, researchers have turned to chemically modified nucleosides. Pseudouridine (Ψ) and its derivatives, when incorporated into IVT mRNA, have been shown to reduce the activation of pattern recognition receptors such as Toll-like receptors (TLRs), leading to decreased inflammatory responses and enhanced protein expression.[1][2] One of the most successful modifications to date is N1-methylpseudouridine (m1Ψ), which is a key component of the approved COVID-19 mRNA vaccines.[3][4][5] Building on this success, novel N1-substituted pseudouridine analogs are being explored to further refine the properties of therapeutic mRNA.

This document provides a comprehensive experimental framework for evaluating the efficacy of a novel N1-substituted analog, N1-(N,N-Dimethylaminocarbonyl)-pseudouridine . The central hypothesis is that the incorporation of this modified nucleoside into an mRNA therapeutic will enhance protein expression in a cellular context by mitigating innate immune responses and potentially modulating the dynamics of translation.

Preclinical Efficacy Testing: A Multi-faceted Approach

The evaluation of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine requires a systematic, multi-tiered approach, beginning with in vitro characterization and progressing to in vivo validation. This section outlines a series of key experiments designed to thoroughly assess the impact of this novel modification on mRNA function and therapeutic efficacy.

Part 1: In Vitro Characterization of Modified mRNA

The initial phase of testing focuses on the biophysical and functional properties of mRNA incorporating N1-(N,N-Dimethylaminocarbonyl)-pseudouridine.

1.1. In Vitro Transcription and mRNA Quality Control

The first step is to synthesize mRNA transcripts incorporating the modified nucleoside. A reporter gene, such as Firefly Luciferase (Fluc) or Green Fluorescent Protein (GFP), is a suitable choice for these initial studies as it allows for straightforward quantification of protein expression.

Protocol 1: In Vitro Transcription of Modified mRNA

  • Template Preparation: Linearize a plasmid DNA template containing the reporter gene downstream of a T7 promoter.

  • IVT Reaction Setup: Assemble the in vitro transcription reaction using a high-yield T7 RNA polymerase kit. In the reaction mix, replace standard UTP with a mixture of UTP and N1-(N,N-Dimethylaminocarbonyl)-pseudouridine-5'-triphosphate at a desired ratio (e.g., 100% replacement).

  • Transcription and Purification: Incubate the reaction at 37°C for 2-4 hours. Purify the resulting mRNA using a suitable method, such as lithium chloride precipitation or silica-based columns, to remove unincorporated nucleotides and enzymes.

  • Quality Control: Assess the integrity and concentration of the purified mRNA using a Bioanalyzer or similar capillary electrophoresis system. Confirm the incorporation of the modified nucleoside via mass spectrometry.

1.2. In Vitro Translation Assays

Cell-free translation systems provide a controlled environment to assess the direct impact of the modification on the translational machinery, independent of cellular immune responses.

Protocol 2: Cell-Free Protein Synthesis Assay

  • System Selection: Utilize a commercially available cell-free protein synthesis system, such as rabbit reticulocyte lysate or wheat germ extract.

  • Reaction Setup: Program the cell-free system with equimolar amounts of unmodified and N1-(N,N-Dimethylaminocarbonyl)-pseudouridine-modified reporter mRNA.

  • Translation and Quantification: Incubate the reactions according to the manufacturer's instructions. Quantify the resulting protein expression using a luciferase assay for Fluc or fluorescence measurement for GFP.

  • Data Analysis: Compare the protein yield from the modified mRNA to that of the unmodified control. A decrease in protein synthesis in this system may suggest that the modification itself slightly impedes the ribosome, a phenomenon observed with some other N1-substituted pseudouridines.[1]

Data Presentation: Expected In Vitro Translation Results

mRNA TypeReporter Protein Yield (Relative Units)
Unmodified100
N1-(N,N-Dimethylaminocarbonyl)-pseudouridine Modified80-120

Note: The expected outcome is a modest change in protein yield. A significant decrease could indicate a potential issue with the modification's compatibility with the translational machinery.

Part 2: Cellular Efficacy and Innate Immune Response

The true test of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine's efficacy lies in its performance within a cellular context, where the interplay between translation and the innate immune system is critical.

2.1. Transfection and Reporter Gene Expression in Cell Lines

The next step is to deliver the modified mRNA into mammalian cells and quantify protein expression. It is crucial to use cell lines that are known to mount a robust innate immune response to foreign RNA, such as dendritic cells or certain cancer cell lines.

Protocol 3: Cellular Transfection and Reporter Assay

  • Cell Culture: Culture a suitable cell line (e.g., THP-1 monocytes, HeLa cells) to optimal confluency.

  • mRNA Transfection: Transfect the cells with equimolar amounts of unmodified and N1-(N,N-Dimethylaminocarbonyl)-pseudouridine-modified reporter mRNA using a lipid-based transfection reagent.

  • Incubation: Incubate the transfected cells for a time course (e.g., 6, 12, 24, and 48 hours).

  • Quantification of Protein Expression: Lyse the cells at each time point and quantify reporter protein expression as described in Protocol 2.

  • Data Analysis: Compare the levels and duration of protein expression from the modified mRNA to the unmodified control. A significant increase in protein expression from the modified transcript is the desired outcome.

Data Presentation: Expected Cellular Reporter Gene Expression

mRNA TypePeak Reporter Expression (Fold Change vs. Unmodified)
Unmodified1
N1-(N,N-Dimethylaminocarbonyl)-pseudouridine Modified>5

2.2. Assessment of Innate Immune Activation

To confirm that the enhanced protein expression is due to a dampened innate immune response, the expression of key inflammatory cytokines and markers of translational shutdown should be measured.

Protocol 4: Cytokine Profiling and eIF2α Phosphorylation Analysis

  • Sample Collection: Collect cell culture supernatants and cell lysates from the transfected cells (from Protocol 3).

  • Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the culture supernatants using ELISA or a multiplex bead-based assay.

  • Western Blot Analysis: Perform Western blot analysis on the cell lysates to assess the phosphorylation status of the eukaryotic translation initiation factor 2 alpha (eIF2α). Phosphorylation of eIF2α is a key indicator of translational shutdown in response to cellular stress.[1]

  • Data Analysis: Compare the levels of cytokine secretion and eIF2α phosphorylation in cells transfected with modified mRNA to those transfected with unmodified mRNA. A significant reduction in both is expected.

Signaling Pathway Visualization

G cluster_0 Cellular Response to Unmodified mRNA cluster_1 Cellular Response to Modified mRNA Unmodified mRNA Unmodified mRNA TLR Activation TLR Activation Unmodified mRNA->TLR Activation PKR Activation PKR Activation Unmodified mRNA->PKR Activation Inflammatory Cytokines Inflammatory Cytokines TLR Activation->Inflammatory Cytokines eIF2a Phosphorylation eIF2a Phosphorylation PKR Activation->eIF2a Phosphorylation Translational Shutdown Translational Shutdown eIF2a Phosphorylation->Translational Shutdown Modified mRNA Modified mRNA Reduced TLR Activation Reduced TLR Activation Modified mRNA->Reduced TLR Activation Reduced PKR Activation Reduced PKR Activation Modified mRNA->Reduced PKR Activation Reduced Cytokines Reduced Cytokines Reduced TLR Activation->Reduced Cytokines Reduced eIF2a-P Reduced eIF2a-P Reduced PKR Activation->Reduced eIF2a-P Enhanced Translation Enhanced Translation Reduced eIF2a-P->Enhanced Translation G Start Start IVT_mRNA In Vitro Transcription (Unmodified vs. Modified) Start->IVT_mRNA LNP_Formulation LNP Formulation IVT_mRNA->LNP_Formulation Animal_Dosing Animal Dosing (e.g., IM injection) LNP_Formulation->Animal_Dosing IVIS_Imaging In Vivo Bioluminescence Imaging (Time Course) Animal_Dosing->IVIS_Imaging Data_Analysis Quantify Luciferase Expression IVIS_Imaging->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Figure 2: Workflow for in vivo evaluation of modified mRNA efficacy.

3.3. Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Understanding the relationship between the concentration of the therapeutic protein produced and its biological effect is crucial for determining the optimal dosing regimen.

Protocol 7: PK/PD Analysis

  • Sample Collection: In a separate cohort of animals dosed as in Protocol 6, collect blood samples at various time points.

  • Pharmacokinetic Analysis: Process the blood samples to obtain plasma and quantify the concentration of the therapeutic protein over time using a validated assay (e.g., ELISA).

  • Pharmacodynamic Analysis: In a disease-relevant animal model, assess a relevant biomarker of therapeutic effect at various time points post-dosing.

  • PK/PD Modeling: Correlate the pharmacokinetic profile of the therapeutic protein with the observed pharmacodynamic response to establish a dose-response relationship.

Conclusion and Future Directions

The experimental framework outlined in this document provides a comprehensive strategy for evaluating the efficacy of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine as a novel modification for mRNA therapeutics. The expected outcomes are that this modification will enhance protein expression by mitigating the innate immune response to the mRNA therapeutic, leading to a more potent and durable therapeutic effect.

Successful validation of this novel nucleoside will pave the way for its incorporation into a wide range of mRNA-based therapies, potentially offering improved efficacy and safety profiles. Further studies may explore the impact of this modification on mRNA stability, codon usage, and the fidelity of translation to fully characterize its effects on the therapeutic platform.

References

  • Gueguen, E., et al. (2022). N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation. bioRxiv. [Link]

  • Wheeler, J.R., et al. (2023). Stress granule formation helps to mitigate neurodegeneration. bioRxiv. [Link]

  • Chatterjee, S., et al. (2021). Pseudouridine and N1-methylpseudouridine slow down peptidyl transfer by the ribosome. ResearchGate. [Link]

  • Ho, L.L.Y., et al. (2024). Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development. RSC Chemical Biology, 5, 418-425. [Link]

  • Ho, L.L.Y., et al. (2024). Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development. RSC Chemical Biology, 5(5), 418-425. [Link]

  • Gueguen, E., et al. (2022). N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation. bioRxiv. [Link]

  • Gaglia, M.M., et al. (2023). Control of protein synthesis through mRNA pseudouridylation by dyskerin. Science Advances, 9(30), eadg9243. [Link]

  • Gueguen, E., et al. (2022). N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation. Nucleic Acids Research, 50(13), 7202-7215. [Link]

  • Wheeler, J.R., et al. (2023). Stress granule formation helps to mitigate neurodegeneration. bioRxiv. [Link]

  • Wheeler, J.R., et al. (2023). Stress granule formation helps to mitigate neurodegeneration. Biomolecular Condensates. [Link]

  • St. Jude Children's Research Hospital. (2024). Drug which blocks stress granule formation offers insight into biomolecular condensates. St. Jude Progress. [Link]

  • Ogawa, R., et al. (2020). N 1 -Methylpseudouridine Substitution Enhances the Performance of Synthetic mRNA Switches in Cells. Nucleic Acids Research, 48(6), e35. [Link]

  • Ho, L.L.Y., et al. (2024). Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development. RSC Publishing. [Link]

  • Song, J., et al. (2021). The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines. Frontiers in Cell and Developmental Biology, 9, 789427. [Link]

  • Ho, L.L.Y., et al. (2024). Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development. Semantic Scholar. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing T7 RNA Polymerase Activity with N1-(N,N-Dimethylaminocarbonyl)-pseudouridine (dmc¹Ψ)

An internal memo has been circulated regarding the upcoming use of a novel N1-substituted pseudouridine analog, N1-(N,N-Dimethylaminocarbonyl)-pseudouridine (dmc¹Ψ) , in mRNA synthesis pipelines. As the Senior Applicatio...

Author: BenchChem Technical Support Team. Date: January 2026

An internal memo has been circulated regarding the upcoming use of a novel N1-substituted pseudouridine analog, N1-(N,N-Dimethylaminocarbonyl)-pseudouridine (dmc¹Ψ) , in mRNA synthesis pipelines. As the Senior Application Scientist, I have prepared the following technical support guide to facilitate its successful implementation, drawing upon established principles from well-characterized analogs like N1-methylpseudouridine (m¹Ψ). This document provides a foundational framework for optimization and troubleshooting.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the use of dmc¹Ψ triphosphate (dmc¹ΨTP) in T7 RNA polymerase-mediated in vitro transcription (IVT).

Q1: What is the scientific rationale for using dmc¹Ψ in mRNA synthesis?

A1: The use of modified nucleosides is a cornerstone of modern mRNA therapeutic development. Based on foundational research, modifications like pseudouridine (Ψ) and its N1-substituted derivatives, such as N1-methylpseudouridine (m¹Ψ), have been shown to enhance the therapeutic properties of mRNA.[1][2] The primary benefits are:

  • Reduced Immunogenicity: Modified nucleosides can dampen the activation of innate immune sensors like Toll-like receptors (TLRs) and Protein Kinase R (PKR), which would otherwise identify the synthetic mRNA as foreign and trigger an inflammatory response that shuts down protein translation.[3][4][5]

  • Enhanced Translational Efficiency: By evading the initial immune response, the mRNA remains stable for longer within the cell, leading to significantly higher protein expression.[2][6] The dmc¹Ψ modification is designed to build upon these principles, potentially offering unique advantages in stability or translational dynamics.

Q2: Can T7 RNA Polymerase efficiently incorporate a bulky N1-substituted pseudouridine like dmc¹Ψ?

A2: Yes, T7 RNA polymerase is known for its remarkable substrate tolerance, allowing for the efficient incorporation of a wide variety of modified nucleotides, including complete replacement of canonical NTPs.[6][7] Studies on other N1-substituted pseudouridines, such as N1-ethyl-Ψ and N1-propyl-Ψ, have shown that while the yield may be influenced by the size and electronic properties of the N1-group, successful incorporation is achievable.[8] Therefore, it is highly probable that T7 RNA polymerase will incorporate dmc¹ΨTP, though reaction conditions may require optimization for maximal yield.

Q3: How does dmc¹Ψ incorporation affect the fidelity of transcription?

A3: Research on the closely related m¹Ψ analog provides a strong predictive model. Studies have demonstrated that m¹Ψ is incorporated with higher fidelity than both canonical uridine and its parent molecule, pseudouridine.[4][9] This suggests that the N1-modification helps stabilize the nucleotide in the correct conformation within the polymerase's active site. While the specific error rate for dmc¹Ψ must be empirically determined, it is reasonable to hypothesize that it will exhibit high fidelity.

Q4: Do I need to completely replace UTP with dmc¹ΨTP?

A4: For therapeutic mRNA applications, a 100% substitution of UTP with the modified analog is the standard and recommended approach.[1] This ensures that the final mRNA product reaps the full benefits of reduced immunogenicity and enhanced stability across its entire length. Partial incorporation is generally not performed unless for specific research applications.

IVT Optimization Guide for dmc¹Ψ-Modified mRNA

Achieving high yield and quality for dmc¹Ψ-modified mRNA requires careful optimization of several key reaction parameters.

DNA Template Quality

The foundation of a successful IVT reaction is a high-quality DNA template. Poor quality is a leading cause of low yield or failed reactions.[]

  • Linearization: The plasmid DNA must be completely linearized with a restriction enzyme that produces blunt or 5'-overhangs. Incomplete digestion leads to transcriptional read-through and heterogeneous, longer-than-expected transcripts.[11] Always verify complete linearization on an agarose gel.

  • Purity: The linearized template must be purified to remove all traces of restriction enzymes, RNases, salts, and ethanol, as these are potent inhibitors of T7 RNA polymerase.[11][12] Column-based purification is highly recommended.[3]

  • Promoter and Sequence: The template must contain a consensus T7 promoter sequence. For optimal initiation, the first few nucleotides of the transcript should be guanines.[3]

Critical Reagent Concentrations

The balance of components in the IVT reaction is crucial, especially when using a novel modified nucleotide.

ComponentRecommended Starting ConcentrationRationale & Optimization Notes
Linearized DNA Template 50-60 ng/µLHigher concentrations can increase yield up to a saturation point. Ensure purity is high.[13]
NTPs (ATP, CTP, GTP) 7.5 mM eachThis is a standard high-yield concentration. For G/C-rich templates, altering NTP ratios may be necessary.[3][11]
dmc¹ΨTP 7.5 mM (100% UTP replacement)Start with a concentration equimolar to the other NTPs. If yield is low, consider titrating dmc¹ΨTP from 5 mM to 10 mM, as bulky modifications can alter polymerase kinetics.
Magnesium (Mg²⁺) Titrate from 30 mM to 55 mMMg²⁺ is critical for polymerase activity and helps solubilize NTPs. However, high concentrations can increase the formation of double-stranded RNA byproducts. The optimal concentration for dmc¹Ψ may be higher than for standard UTP and must be determined empirically.[13]
T7 RNA Polymerase Use supplier's recommendationIncreasing enzyme concentration can boost yield, but only to a certain point before becoming cost-ineffective.[] Ensure the enzyme is stored correctly and has not lost activity.
RNase Inhibitor 1-2 U/µLEssential for preventing RNA degradation from ubiquitous RNases.[3][14]
Reaction Conditions
  • Temperature: The standard incubation temperature is 37°C. For templates that may be causing premature termination (e.g., GC-rich regions), lowering the temperature to 30°C can sometimes improve the yield of full-length transcripts.[11]

  • Incubation Time: A typical reaction runs for 2-4 hours.[3] For very long transcripts (>4 kb) or if yield is low, extending the incubation to 4-6 hours may be beneficial. However, prolonged incubation beyond a certain point will not increase yield and may promote product degradation.[][14]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of dmc¹Ψ-modified mRNA.

IVT_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification & QC Template High-Quality Linearized DNA Template IVT In Vitro Transcription (37°C, 2-4 hours) Template->IVT Reagents IVT Reagents (Enzyme, NTPs, dmc¹ΨTP, Buffer) Reagents->IVT DNase DNase I Treatment IVT->DNase Purify RNA Purification (Column or Precipitation) DNase->Purify QC Quality Control (Gel, Spectrophotometry) Purify->QC

Caption: Standard workflow for dmc¹Ψ-mRNA synthesis.

Problem 1: No RNA yield or extremely low yield (< 0.5 mg/mL).

This indicates a critical failure in the IVT reaction.

Troubleshooting_NoYield cluster_yes Yes, Control Failed cluster_no No, Control Worked Start No / Very Low RNA Yield Check_Control Did a positive control reaction (with standard UTP) also fail? Start->Check_Control Yes_Node Problem is with a core reagent or template. Check_Control->Yes_Node Yes No_Node Problem is specific to dmc¹ΨTP. Check_Control->No_Node No Check_Enzyme Verify T7 Polymerase activity. Use a fresh aliquot. Yes_Node->Check_Enzyme Check_Template Check DNA template quality. Repurify or re-linearize. Check_Enzyme->Check_Template Check_Reagents Check other core reagents (Buffer, ATP, CTP, GTP). Check_Template->Check_Reagents Check_dmc1PTP_Conc Verify dmc¹ΨTP concentration and integrity. No_Node->Check_dmc1PTP_Conc Check_Mg Optimize Mg²⁺ concentration. (Titrate 30-55 mM) Check_dmc1PTP_Conc->Check_Mg

Caption: Decision tree for troubleshooting zero RNA yield.

  • Potential Cause A: Inactive T7 RNA Polymerase or RNase Contamination.

    • Validation: The most crucial troubleshooting step is to run a positive control reaction in parallel, substituting dmc¹ΨTP with standard UTP. If this control also fails, the issue lies with a common reagent.[12] RNase contamination will result in a smear on a gel or no visible product.[14][15]

    • Solution: Use a fresh aliquot of T7 RNA Polymerase. Ensure all reagents, pipette tips, and tubes are certified nuclease-free.[14] Use a dedicated RNase inhibitor in the reaction.[3]

  • Potential Cause B: Poor DNA Template Quality.

    • Validation: Contaminants (salts, phenol, ethanol) from the plasmid purification process can inhibit transcription.[11]

    • Solution: Re-purify the linearized DNA template using a silica-column-based kit or perform a phenol/chloroform extraction followed by ethanol precipitation.[3]

  • Potential Cause C: Issue with dmc¹ΨTP.

    • Validation: If the UTP control reaction works but the dmc¹ΨTP reaction fails, the problem is specific to the modified nucleotide.

    • Solution:

      • Verify the concentration and integrity of the dmc¹ΨTP stock.

      • Optimize the Mg²⁺ concentration. Bulky NTP analogs can have different optimal Mg²⁺ requirements. Perform a titration from 30 mM to 55 mM to find the sweet spot for dmc¹ΨTP incorporation.[13]

Problem 2: RNA transcript is shorter than expected or appears as a smear on a denaturing agarose/polyacrylamide gel.

This suggests premature termination of transcription or product degradation.

  • Potential Cause A: RNase Degradation.

    • Validation: A smear below the expected band size is a classic sign of RNA degradation.

    • Solution: Strictly adhere to RNase-free techniques.[14] Ensure RNase inhibitor is active and added to the reaction.

  • Potential Cause B: Premature Termination by Polymerase.

    • Validation: Discrete bands that are shorter than the full-length product.

    • Solution:

      • Some DNA sequences (e.g., GC-rich stretches or poly-U tracts) can cause T7 RNA polymerase to stall or terminate, an effect that can be exacerbated by modified nucleotides.[11]

      • Try lowering the reaction temperature to 30°C to increase polymerase processivity.

      • If possible, re-design and re-clone the DNA template to remove problematic sequences.

Problem 3: RNA transcript is longer than expected.

This is almost always an issue with the DNA template.

  • Potential Cause A: Incomplete Template Linearization.

    • Validation: If even a small fraction of the plasmid template remains circular, the polymerase will not terminate and will generate long, heterogeneous "read-through" transcripts.

    • Solution: Re-digest the plasmid template, potentially increasing the amount of restriction enzyme or incubation time. Confirm 100% linearization on an agarose gel before proceeding to IVT.[11]

  • Potential Cause B: 3'-Overhangs on Template.

    • Validation: Restriction enzymes that generate 3'-overhangs can cause the polymerase to initiate transcription on the complementary strand, resulting in a longer product.

    • Solution: Always use restriction enzymes that generate blunt or 5'-overhangs for linearizing the template.[11]

Appendix: Standard Protocol for dmc¹Ψ-mRNA Synthesis (20 µL Reaction)

  • Preparation: Thaw all components (except T7 RNA Polymerase) at room temperature. Keep the enzyme on ice at all times. Gently vortex and centrifuge all reagents before use.[3]

  • Reaction Assembly: In a nuclease-free microcentrifuge tube on ice, combine the following in order:

ComponentStock ConcentrationFinal ConcentrationVolume
Nuclease-Free Water--to 20 µL
10x Transcription Buffer10x1x2.0 µL
ATP100 mM7.5 mM1.5 µL
CTP100 mM7.5 mM1.5 µL
GTP100 mM7.5 mM1.5 µL
dmc¹ΨTP 100 mM7.5 mM1.5 µL
Linearized DNA Template500 ng/µL50 ng/µL2.0 µL
RNase Inhibitor40 U/µL2 U/µL1.0 µL
T7 RNA PolymeraseVariesVaries2.0 µL
  • Incubation: Mix gently by pipetting. Centrifuge briefly to collect the reaction at the bottom of the tube. Incubate at 37°C for 2-4 hours.[3][6]

  • Template Removal: Add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15-30 minutes.[3]

  • Purification: Purify the dmc¹Ψ-modified mRNA using a column-based RNA cleanup kit or via lithium chloride precipitation to remove enzymes, salts, and unincorporated nucleotides.[6][13]

  • Quantification & Quality Control: Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop) and assess its integrity by running an aliquot on a denaturing agarose gel. A sharp, single band at the expected size indicates a successful synthesis.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Incorporating N1-Ethylpseudouridine into mRNA using T7 Polymerase.
  • Benchchem. (n.d.). Application Notes and Protocols for T7 RNA Polymerase-Mediated Incorporation of N1-Ethylpseudouridine.
  • Bio-Synthesis Inc. (2021, October 5). The incorporation of N1-methyl pseudouridine by T7 bacteriophage derived RNA polymerase was instrumental for COVID-19 mRNA vaccine production.
  • TriLink BioTechnologies. (n.d.). Optimizing the Performance of IVT mRNA Using N1-Methylpseudouridine (N1mΨ)—Part 1.
  • BOC Sciences. (n.d.). Optimizing In Vitro Transcription for High-Yield mRNA Synthesis.
  • Saha, S., et al. (n.d.). N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs. PMC - NIH.
  • MDPI. (n.d.). Optimization of In Vitro Transcription by Design of Experiment to Achieve High Self-Amplifying RNA Integrity.
  • bioRxiv. (2022, April 13). Improving the fidelity of uridine analog incorporation during in vitro transcription.
  • Karikó, K., et al. (2008). Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability. Molecular Therapy, 16(11), 1833-1840.
  • ResearchGate. (2022). N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs.
  • Anderson, B. R., et al. (2010). Incorporation of pseudouridine into mRNA enhances translation by diminishing PKR activation. Nucleic Acids Research, 38(17), 5884-5892.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting 3'-dUTP In Vitro Transcription.
  • Sousa, R., & Padilla, R. (1995). Processivity of proteolytically modified forms of T7 RNA polymerase. The EMBO Journal, 14(19), 4609-4621.
  • TriLink BioTechnologies. (n.d.). Novel N1-Substituted Pseudouridine 5'.
  • TriLink BioTechnologies. (n.d.). Enzymatic Synthesis of Base-Modified RNA by T7 RNA Polymerase.
  • Karikó, K., et al. (2005). Suppression of RNA recognition by Toll-like receptors: the impact of nucleoside modification and the evolutionary origin of RNA. Immunity, 23(2), 165-175.
  • Tang, G. Q., et al. (2006). Transient State Kinetics of Transcription Elongation by T7 RNA Polymerase. Journal of Biological Chemistry, 282(3), 1845-1854.
  • Promega Connections. (2019, April 25). In Vitro Transcription: Common Causes of Reaction Failure.
  • Bitesize Bio. (n.d.). Top Tips for Troubleshooting In Vitro Transcription.
  • ResearchGate. (2023, February 15). What could be the reason for Zero RNA yield after In Vitro Transcription?.
  • ResearchGate. (n.d.). Transient State Kinetics of Transcription Elongation by T7 RNA Polymerase.

Sources

Optimization

Technical Support Center: Synthesis of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine triphosphate

Welcome to the technical support center for the synthesis of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine triphosphate. This guide is designed for researchers, scientists, and drug development professionals navigating th...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine triphosphate. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of synthesizing this modified nucleotide. The synthesis, while crucial for the development of next-generation mRNA therapeutics, presents unique challenges that require a nuanced understanding of organic and enzymatic chemistry. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to support your experimental success.

Overall Synthesis Workflow

The synthesis of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine triphosphate is a multi-step process, each with critical parameters that can significantly impact yield and purity. The general pathway involves the protection of the ribose hydroxyls, selective modification of the N1 position on the pseudouridine base, phosphorylation at the 5' position, and subsequent deprotection and purification.

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: N1-Carbamoylation cluster_2 Step 3: Phosphorylation cluster_3 Step 4: Deprotection & Purification A Pseudouridine (Ψ) B 2',3',5'-O-Protected Ψ A->B  Protecting Agent  (e.g., Ac₂O, TBDMSCl)   C N1-Carbamoyl Protected Ψ B->C  DMCC, Base  Anhydrous Solvent   D Protected N1-Carbamoyl-Ψ-TP C->D  Chemical or  Enzymatic Method   E Final Product (NTP) D->E  Deprotection  HPLC Purification  

Caption: High-level workflow for the synthesis of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine triphosphate.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing root cause analysis and actionable solutions.

Question: I am observing very low yields or no reaction during the N1-carbamoylation step with N,N-Dimethylcarbamoyl chloride (DMCC). What is going wrong?

Answer: This is a common issue often traced back to reagent stability and reaction conditions.

  • Root Cause 1: Reagent Decomposition. N,N-Dimethylcarbamoyl chloride is highly reactive and susceptible to hydrolysis.[1][2] If your solvent or reagents contain even trace amounts of water, the DMCC will rapidly decompose into dimethylamine and HCl, rendering it inactive for the desired reaction.

  • Solution 1: Ensure Anhydrous Conditions.

    • Use freshly distilled, anhydrous solvents (e.g., pyridine, dioxane, or acetonitrile).

    • Dry all glassware in an oven and cool under an inert atmosphere (e.g., argon or nitrogen).

    • Co-evaporate the protected pseudouridine starting material with anhydrous pyridine twice to remove residual water before starting the reaction.[3]

    • Use a fresh bottle of DMCC or one that has been stored properly under inert gas.

  • Root Cause 2: Inappropriate Base. The choice and stoichiometry of the base are critical. An inadequate base will not efficiently deprotonate the N1-proton of the pseudouridine ring, preventing the nucleophilic attack on DMCC. A base that is too strong or sterically hindered can lead to side reactions.

  • Solution 2: Optimize Base Selection.

    • A non-nucleophilic, moderately strong base like pyridine (which can also serve as the solvent) or triethylamine (TEA) is often a good starting point.

    • Ensure at least one equivalent of the base is used to neutralize the HCl byproduct generated during the reaction. An excess (1.5-2.0 eq) is often beneficial.

  • Root Cause 3: Steric Hindrance. The protecting groups on the ribose moiety can sterically hinder the approach of the DMCC to the N1 position.

  • Solution 3: Re-evaluate Protecting Group Strategy.

    • While bulky silyl groups (e.g., TBDMS) offer robust protection, smaller acetyl groups may provide less steric hindrance at the N1 position. Consider performing the reaction with different protected intermediates to identify the optimal substrate.

Question: My mass spectrometry analysis after the carbamoylation step shows multiple products, including masses corresponding to modification of the ribose hydroxyls. How can I improve selectivity for the N1 position?

Answer: This indicates incomplete protection of the ribose hydroxyls or protection groups that are labile under the reaction conditions.

  • Root Cause: Incomplete Hydroxyl Protection. If any of the 2', 3', or 5' hydroxyl groups are unprotected, they will compete with the N1-imide for reaction with the electrophilic DMCC.[1] DMCC is known to react with alcohols to form carbamates.[1]

  • Solution: Verify Complete Protection.

    • Before proceeding with carbamoylation, confirm the complete protection of the starting material using NMR (disappearance of -OH protons) or high-resolution mass spectrometry.

    • Purify the protected nucleoside meticulously via silica gel chromatography to remove any partially protected species.

    • Consider a protection strategy that is robust to the basic conditions of the carbamoylation reaction. Acetyl or benzoyl groups are generally suitable.

Question: The phosphorylation step is inefficient, yielding mostly the monophosphate (NMP) or diphosphate (NDP) of my modified nucleoside. How can I drive the reaction to the triphosphate (NTP)?

Answer: This is a classic challenge in nucleotide synthesis.[4][5] The formation of NDPs, in particular, can be problematic as they are often potent inhibitors of RNA polymerases.[3]

  • Root Cause 1 (Chemical Synthesis): Insufficient Activating Agent. In methods like the Ludwig-Eckstein procedure, the reaction of the nucleoside with the phosphorylating agent (e.g., 2-chloro-4H-1,3,2-benzodioxaphosphorine-4-one) followed by reaction with pyrophosphate must be driven to completion.

  • Solution 1: Optimize Reagent Stoichiometry and Reaction Time.

    • Use a significant excess of tributylammonium pyrophosphate (e.g., 1.3 to 1.5 equivalents relative to the nucleoside).[3]

    • Ensure all reagents are strictly anhydrous, as moisture will quench the activated intermediates.

    • Monitor the reaction by ³¹P NMR or ion-exchange HPLC to determine the optimal reaction time for triphosphate formation.

  • Root Cause 2 (Enzymatic Synthesis): Poor Substrate Recognition or Inefficient Cascade. The kinases used in an enzymatic cascade may have reduced activity for a modified substrate. The N1-carbamoyl group could sterically hinder the active site of the kinase(s).[6]

  • Solution 2: Adjust Enzymatic Conditions.

    • Increase Enzyme Concentration: Use a higher concentration of the kinases, particularly the nucleoside diphosphate kinase (NDPK), which catalyzes the final phosphorylation step from NDP to NTP.

    • Ensure ATP Regeneration: In a one-pot system, an ATP regeneration system (e.g., acetate kinase with acetyl phosphate) is crucial to keep the ATP/ADP ratio high, driving the equilibrium towards the triphosphate product.[7]

    • Screen Different Kinases: If possible, screen kinases from different sources (e.g., Saccharomyces cerevisiae UMPK) as they may exhibit broader substrate specificity.[7]

Troubleshooting_Phosphorylation cluster_chem Chemical Synthesis cluster_enz Enzymatic Synthesis Start Low NTP Yield (High NMP/NDP) Q1 Method? Start->Q1 Chem_A Check Anhydrous Conditions Q1->Chem_A Chemical Enz_A Increase Kinase Concentration (esp. NDPK) Q1->Enz_A Enzymatic Chem_B Increase Pyrophosphate Stoichiometry (1.5x) Chem_A->Chem_B Chem_C Optimize Reaction Time (Monitor via ³¹P NMR) Chem_B->Chem_C Enz_B Verify ATP Regeneration System Enz_A->Enz_B Enz_C Screen Different Kinase Homologs Enz_B->Enz_C

Caption: Decision tree for troubleshooting low triphosphate yields.

Question: I am struggling to separate the final triphosphate product from the diphosphate and other impurities using HPLC. What purification strategy do you recommend?

Answer: The purification of NTPs is arguably the most critical step and requires optimization.[3] Due to the similar charge and hydrophobicity of NTPs and NDPs, their separation can be challenging.

  • Recommendation 1: Anion-Exchange Chromatography. This is the gold standard for separating nucleotides based on the number of phosphate groups.

    • Stationary Phase: Use a weak anion-exchange column like DEAE-Sephadex or a more modern equivalent.

    • Mobile Phase: Employ a linear gradient of a volatile buffer, typically triethylammonium bicarbonate (TEAB), from a low concentration (e.g., 50 mM) to a high concentration (e.g., 1 M).[3]

    • Elution Order: The elution order will be: Nucleoside (un-retained) -> NMP -> NDP -> NTP. The triphosphate, having the highest negative charge, will elute last at the highest salt concentration.

  • Recommendation 2: Reverse-Phase Ion-Pairing HPLC. This technique can also provide excellent resolution.

    • Stationary Phase: A standard C18 column is typically used.[8][9]

    • Mobile Phase: The mobile phase consists of an aqueous buffer (e.g., phosphate or TEAB) and an organic modifier (e.g., acetonitrile or methanol). Critically, an ion-pairing agent, such as tetrabutylammonium (TBA) salt, is added to the mobile phase.[9] The TBA+ ions pair with the negatively charged phosphates, increasing their retention on the reverse-phase column and allowing for separation.

    • Optimization: The concentration of the ion-pairing agent and the gradient of the organic modifier are key parameters to optimize for baseline separation of NDP and NTP peaks.

ParameterAnion-Exchange HPLCReverse-Phase Ion-Pairing HPLC
Principle Separation by net negative chargeSeparation by hydrophobicity, modulated by ion-pairing
Stationary Phase DEAE, Q-SepharoseC18, C30[8]
Mobile Phase Increasing salt gradient (e.g., TEAB)[3]Ion-pairing agent (e.g., TBA) in buffer with organic gradient (e.g., ACN)[9]
Primary Advantage Excellent separation based on phosphate numberHigh resolution and compatibility with mass spectrometry
Common Issue Requires removal of high salt concentrations post-purificationIon-pairing agent can be difficult to remove from the system

Table 1: Comparison of primary HPLC purification strategies for modified NTPs.

Part 2: Frequently Asked Questions (FAQs)

Question: What are the pros and cons of chemical versus enzymatic phosphorylation for synthesizing this specific modified nucleoside?

Answer: Both approaches have distinct advantages and disadvantages. The optimal choice depends on the scale of the synthesis, available resources, and the stability of the N1-carbamoyl group.

  • Chemical Synthesis (e.g., Ludwig-Eckstein Method)

    • Pros: Generally more scalable and does not rely on the substrate specificity of enzymes. It is a well-established, versatile method for many modified NTPs.[3][5]

    • Cons: Often involves harsh, toxic, and moisture-sensitive reagents (e.g., POCl₃ in the Yoshikawa procedure). Side-product formation can be more significant, complicating purification.[3] The conditions could potentially be too harsh for the N1-carbamoyl moiety.

  • Enzymatic Synthesis (Kinase Cascade)

    • Pros: Reactions are performed under mild, aqueous conditions (neutral pH, room temperature), which is ideal for sensitive functional groups. It is highly specific, often leading to cleaner reaction profiles and fewer byproducts.[7][10]

    • Cons: The primary challenge is enzyme substrate specificity; the kinases must tolerate the N1-modified pseudouridine.[6] Enzymes can be expensive, and the process may be more difficult to scale up compared to purely chemical methods.

Question: Which analytical techniques are essential for characterizing the final product and potential impurities?

Answer: A combination of techniques is required for comprehensive characterization.[11]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product. Anion-exchange or ion-pairing reverse-phase methods should be used to resolve the NTP from any residual NDP or NMP.[3][9] Purity is typically assessed by integrating the peak area at a specific UV wavelength (around 260-270 nm).

  • Mass Spectrometry (MS): Essential for confirming the identity of the product. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement that can confirm the elemental composition of the parent ion and its fragments, verifying the successful addition of both the carbamoyl group and the triphosphate chain.[12] LC-MS is also invaluable for identifying impurities.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ³¹P NMR: This is the most direct way to confirm the presence of the triphosphate moiety. It should show three distinct phosphorus signals (α, β, γ) with characteristic coupling patterns (doublet, triplet, doublet). It can also quantify the ratio of NTP to NDP and other phosphorus-containing byproducts.[12]

    • ¹H NMR: Confirms the overall structure, including the presence of the dimethylamino protons from the carbamoyl group and the correct ribose and base protons. It helps verify that the modification occurred at the N1 position.[12]

Question: My final product shows low incorporation efficiency during in vitro transcription (IVT). What are the likely causes?

Answer: Assuming the IVT protocol and other NTPs are optimized, low incorporation points to issues with the modified NTP itself.

  • Purity: The most common culprit is contamination with the corresponding nucleoside diphosphate (NDP). NDPs are known to be strong inhibitors of T7 RNA polymerase and other polymerases.[3] Even a small percentage of NDP contamination can significantly reduce transcription yields. Re-purify the NTP if necessary.

  • Incorrect Salt Form/pH: Ensure the final product is in a suitable salt form (e.g., sodium salt) and that the solution pH is buffered to ~7.5.[15][16] Incorrect pH can affect both the stability of the NTP and the activity of the polymerase.

  • Inherent Polymerase Intolerance: While T7 RNA polymerase is known to accept a wide range of modified nucleotides, particularly at the N1 position of pseudouridine, the bulky N,N-Dimethylaminocarbonyl group may present a significant steric challenge, leading to lower incorporation efficiency compared to smaller modifications like a methyl group.[17][18][19] It may be necessary to adjust the IVT reaction conditions, such as increasing the concentration of the modified NTP or extending the reaction time.

Part 3: Key Experimental Protocols

Disclaimer: These protocols are intended as a general guide. Researchers must adapt them based on their specific protected nucleoside and available equipment. All operations involving N,N-Dimethylcarbamoyl chloride must be performed in a certified chemical fume hood with appropriate personal protective equipment, as it is a toxic and suspected carcinogen.[1][2]

Protocol 1: N1-Carbamoylation of 2',3',5'-O-Triacetyl-pseudouridine
  • Preparation: Co-evaporate 2',3',5'-O-Triacetyl-pseudouridine (1.0 eq) with anhydrous pyridine (2 x 5 mL) and dry under high vacuum for at least 4 hours.

  • Reaction Setup: Dissolve the dried starting material in anhydrous pyridine (approx. 0.1 M concentration) under an argon atmosphere. Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add N,N-Dimethylcarbamoyl chloride (1.5 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 5% Methanol in Dichloromethane) or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by adding methanol (2.0 eq) and stirring for 30 minutes to consume any excess DMCC.

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 5% HCl solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the protected N1-carbamoyl nucleoside.

Protocol 2: One-Pot Enzymatic Phosphorylation

This protocol is adapted from established methods for modified nucleosides.[20]

  • Reaction Mixture: In a sterile microcentrifuge tube, prepare a reaction mixture containing:

    • Tris-HCl buffer (100 mM, pH 7.6)

    • MgCl₂ (20 mM)

    • N1-Carbamoyl-pseudouridine (deprotected, 1.0 eq, e.g., 10 mM final concentration)

    • ATP (3.0 eq, as sodium salt)

  • Enzyme Addition: Add Uridine/Cytidine Kinase (e.g., 0.5 U/µmol substrate) and Nucleoside Diphosphate Kinase (e.g., 1.0 U/µmol substrate).

  • Incubation: Incubate the reaction at 37°C.

  • Monitoring: Monitor the formation of the triphosphate by HPLC (anion-exchange) at 2, 4, and 6 hours. The reaction is typically complete within 4-6 hours.

  • Termination: Terminate the reaction by heating the mixture to 95°C for 5 minutes to denature and precipitate the enzymes.

  • Clarification: Centrifuge the mixture at high speed (e.g., >13,000 x g) for 10 minutes. Carefully collect the supernatant, which contains the crude NTP product, for purification.

References
  • Jäschke, A., & Fürste, J. P. (2014). Nucleoside Triphosphates - From Synthesis to Biochemical Characterization. Journal of Visualized Experiments, (86), 51411. [Link]

  • Van Rompay, A. R., Johansson, M., & Karlsson, A. (2000). Phosphorylation of nucleosides and nucleoside analogs by mammalian nucleoside monophosphate kinases. Pharmacology & Therapeutics, 87(2-3), 189–198. [Link]

  • Jia, Y. (2020). Development of Improved Scalable Synthesis of Natural, Unnatural, and Modified Nucleoside Triphosphates. eScholarship, University of California. [Link]

  • Mellor, L. et al. (2018). Purification of triphosphorylated oligonucleotides using capture tags.
  • Zinchenko, A. I., Popov, I. L., Barai, V. N., & Mikhailopulo, I. A. (1989). Enzymatic 5′-monophosphorylation of modified nucleosides. Nucleosides & Nucleotides, 8(3), 325-335. [Link]

  • Pearson, W. (n.d.). Purification of Oligonucleotides and Nucleoside Triphosphates. Grantome. [Link]

  • Betz, U. A. K. et al. (2018). Setup for the purification of modified triphosphate 7 by anion exchange chromatography. ResearchGate. [Link]

  • Gehrke, C. W., & Kuo, K. C. T. (Eds.). (1989). Analytical Methods for Major and Modified Nucleosides - HPLC, GC, MS, NMR, UV and FT-IR. Elsevier. [Link]

  • Bergstrom, D. E. (2006). Nucleoside Phosphorylation and Related Modifications. Amanote Research. [Link]

  • Wikipedia contributors. (n.d.). Dimethylcarbamoyl chloride. Wikipedia. [Link]

  • Wenzlaff, J. et al. (2022). Non‐canonical nucleosides: Biomimetic triphosphorylation, incorporation into mRNA and effects on translation and structure. Angewandte Chemie International Edition, 61(32), e202204253. [Link]

  • Guo, K. et al. (2012). DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY. Analytical and Bioanalytical Chemistry, 404(2), 481-491. [Link]

  • Chan, Y. H., & Chionh, Y. H. (2024). HPLC Analysis of tRNA-Derived Nucleosides. Methods in Molecular Biology, 2732, 115-125. [Link]

  • Pfeiffer, M. et al. (2023). Integrated Chemoenzymatic Synthesis of the mRNA Vaccine Building Block N1‐Methylpseudouridine Triphosphate. Angewandte Chemie International Edition, 62(22), e202302726. [Link]

  • Chien, H. et al. (2016). Gram-Scale Chemical Synthesis of Base-Modified Ribonucleoside-5'-O-Triphosphates. Current Protocols in Nucleic Acid Chemistry, 67, 13.15.1-13.15.10. [Link]

  • International Agency for Research on Cancer. (1999). Dimethylcarbamoyl chloride. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 71, 1357-1365. [Link]

  • Rampazzo, C. et al. (2022). Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples. Nucleic Acids Research, 50(2), e18. [Link]

  • Guryanov, I. (2024). Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development. Expert Opinion on Drug Discovery, 1-13. [Link]

  • Mandell, Z. et al. (2023). Methods and compositions for the enzymatic production of pseudouridine triphosphate.
  • Kevill, D. N. (2018). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 19(11), 3350. [Link]

  • Agilent Technologies. (2025). Characterizing Oligonucleotide Impurities: Analytical Strategies and Regulatory Guidelines. [Link]

  • Silantes. (n.d.). N1-Methyl Pseudouridine 5'-triphosphate. [Link]

  • Pfeiffer, M. et al. (2023). Examples of chemical syntheses of Ψ a The C-nucleosides Ψ and N1mΨ... ResearchGate. [Link]

  • Rampazzo, C. et al. (2022). Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples. ResearchGate. [Link]

  • Chen, Y. et al. (2014). Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry. Nature Protocols, 9(4), 828-841. [Link]

  • Hector, R. D. et al. (2022). Improving the fidelity of uridine analog incorporation during in vitro transcription. bioRxiv. [Link]

  • Spedaliere, C. J. et al. (2004). The mechanism of pseudouridine synthases from a covalent complex with RNA, and alternate specificity for U2605 versus U2604 between close homologs. Journal of Biological Chemistry, 279(49), 50941-50948. [Link]

  • Leger, A. et al. (2025). Protocol for differential analysis of pseudouridine modifications using nanopore DRS and unmodified transcriptome control. STAR Protocols. [Link]

  • Carlile, T. M. et al. (2019). Recent developments, opportunities, and challenges in the study of mRNA pseudouridylation. Wiley Interdisciplinary Reviews: RNA, 10(5), e1540. [Link]

  • Pseudo-UTP. (2025). N1-Methyl-Pseudouridine-5'-Triphosphate: Molecular Innovation in RNA Synthesis and Therapeutics. [Link]

Sources

Troubleshooting

Technical Support Center: N1-(N,N-Dimethylaminocarbonyl)-pseudouridine Modified mRNA

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N1-(N,N-Dimethylaminocarbonyl)-pseudouridine (ac4Ψ) modified mRNA. This guide is designed to provide in...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N1-(N,N-Dimethylaminocarbonyl)-pseudouridine (ac4Ψ) modified mRNA. This guide is designed to provide in-depth, field-proven insights into the stability and degradation of this critical component of modern RNA therapeutics. We will explore the causality behind experimental observations and provide robust, self-validating protocols to ensure the integrity of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and handling of ac4Ψ-modified mRNA.

Q1: What is N1-(N,N-Dimethylaminocarbonyl)-pseudouridine (ac4Ψ) and why is it used in synthetic mRNA?

A1: N1-(N,N-Dimethylaminocarbonyl)-pseudouridine, often abbreviated as ac4Ψ, is a chemically modified version of the naturally occurring nucleoside pseudouridine (Ψ). Pseudouridine itself is an isomer of uridine. These modifications are incorporated into in vitro transcribed (IVT) mRNA to enhance its therapeutic properties.

The primary reasons for using modifications like ac4Ψ are twofold:

  • Reduced Immunogenicity: Unmodified single-stranded RNA can be recognized by innate immune sensors like Toll-like receptors (TLR7/8) and RIG-I, triggering an inflammatory response that can lead to rapid degradation of the mRNA and adverse effects.[1] Modifications like pseudouridine and its derivatives significantly dampen this immune recognition.[1][]

  • Enhanced Stability and Translational Efficiency: The modification alters the structural and chemical properties of the mRNA molecule.[][] This can lead to increased stability against enzymatic degradation by cellular ribonucleases (RNases) and improved translational capacity, resulting in higher protein yield from a given amount of mRNA.[1][4][5] Specifically, modifications like N1-methylpseudouridine (a related compound) have been shown to increase ribosome density on the mRNA, which contributes to enhanced translation.[6][7]

Q2: What are the primary degradation pathways for mRNA in a cell, and how does ac4Ψ modification affect them?

A2: In eukaryotic cells, there are several major pathways for mRNA degradation, which are essential for controlling gene expression.[8][9][10] These pathways generally begin with the shortening of the poly(A) tail, a process called deadenylation.[10][11][12] Following deadenylation, degradation can proceed in two main directions:

  • 5' to 3' Decay: The 5' cap structure is removed by a decapping complex (containing enzymes like Dcp1/2), exposing the mRNA to be degraded by the 5'-to-3' exonuclease Xrn1.[13][14]

  • 3' to 5' Decay: The mRNA is degraded from the 3' end by a multi-protein complex called the exosome.[13]

  • Endonucleolytic Cleavage: Some mRNAs can be cleaved internally by endonucleases, creating fragments that are then degraded by exonucleases.[11]

The incorporation of pseudouridine and its derivatives like ac4Ψ impacts these pathways primarily by altering the mRNA's structure and its interactions with proteins. The modified nucleoside adds rigidity to the RNA backbone and can improve the thermodynamic stability of base pairing.[15] This structural change can make the mRNA a less favorable substrate for certain RNases, thereby slowing its degradation.[][15] For instance, early studies showed that fully pseudouridylated RNA was more resistant to degradation by the RNase L pathway.[15]

Q3: How does the stability of ac4Ψ-modified mRNA compare to unmodified or N1-methylpseudouridine (m1Ψ)-modified mRNA?

A3: While direct, quantitative comparisons for ac4Ψ are less prevalent in the literature than for the well-studied m1Ψ, we can infer its properties based on the principles of nucleoside modification. Both m1Ψ and ac4Ψ are designed to offer significant improvements over unmodified mRNA in terms of stability and protein expression.[1][4]

  • Unmodified mRNA: Highly susceptible to degradation by cellular RNases and can trigger a strong innate immune response, leading to a short functional half-life.[1]

  • m1Ψ-modified mRNA: Considered a gold standard, it dramatically increases mRNA stability and translational output, as demonstrated by its use in successful COVID-19 vaccines.[1][4][5][6] It achieves this by evading immune sensors and enhancing ribosome loading.[6][7]

  • ac4Ψ-modified mRNA: As a next-generation modification, ac4Ψ is also designed to enhance stability and translation. The N-acetyl group can further alter the molecule's conformation and interactions with cellular machinery. While specific performance can be context-dependent (i.e., dependent on the specific mRNA sequence and delivery system), it is expected to provide stability and translational benefits comparable or potentially superior to m1Ψ in certain applications.

Ultimately, the optimal modification must be determined empirically for each specific mRNA therapeutic candidate.

Part 2: Troubleshooting Guide

Users frequently encounter issues related to mRNA stability, which often manifest as low protein expression. This guide provides a systematic approach to diagnosing and resolving these problems.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting experiments involving ac4Ψ-modified mRNA.

TroubleshootingWorkflow Start Low or No Protein Expression Observed Check_Integrity Step 1: Verify mRNA Integrity (e.g., Gel, Bioanalyzer) Start->Check_Integrity Degraded Result: mRNA is Degraded Check_Integrity->Degraded Degraded Intact Result: mRNA is Intact Check_Integrity->Intact Intact Check_Purity Step 2: Assess mRNA Purity (e.g., A260/280, A260/230) Contaminated Result: Sample is Contaminated Check_Purity->Contaminated Contaminated Pure Result: Sample is Pure Check_Purity->Pure Pure Check_Transfection Step 3: Evaluate Transfection/ Delivery Efficiency Low_Efficiency Result: Low Efficiency Check_Transfection->Low_Efficiency Low High_Efficiency Result: High Efficiency Check_Transfection->High_Efficiency High Check_Assay Step 4: Validate Protein Detection Assay Assay_Problem Result: Assay is Faulty Check_Assay->Assay_Problem Problem Assay_OK Result: Assay is OK Check_Assay->Assay_OK OK Solution_Handling Solution: - Review RNase-free handling - Check storage conditions - Perform in vitro stability assay Degraded->Solution_Handling Intact->Check_Purity Solution_Purification Solution: - Re-purify mRNA - Optimize IVT reaction Contaminated->Solution_Purification Pure->Check_Transfection Solution_Transfection Solution: - Optimize transfection reagent/LNP - Titrate mRNA dose Low_Efficiency->Solution_Transfection High_Efficiency->Check_Assay Solution_Assay Solution: - Run positive/negative controls - Check antibody/reagent validity Assay_Problem->Solution_Assay Solution_Sequence Solution: - Re-evaluate UTRs/poly(A) tail - Check codon optimization - Consider toxicity of protein Assay_OK->Solution_Sequence

Caption: Troubleshooting workflow for low protein expression from modified mRNA.

Common Problems and Solutions Table
Observed Problem Potential Causes Recommended Solutions & Explanations
Rapid mRNA Degradation (Verified by Gel/Bioanalyzer) 1. RNase Contamination: Ubiquitous RNases from skin, dust, or non-certified labware are the primary cause of RNA degradation. 2. Improper Storage: Storing mRNA at incorrect temperatures (-20°C instead of -80°C for long term) or in buffers without a chelating agent (like EDTA) can promote hydrolysis. 3. Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing mRNA can cause physical shearing and degradation.1. Implement Strict RNase-Free Technique: Use certified RNase-free tips, tubes, and water. Wear gloves at all times and change them frequently. Use a dedicated workspace. 2. Optimize Storage: For long-term storage, store mRNA at -80°C in small, single-use aliquots in a suitable buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.5). 3. Aliquot Samples: Upon receipt or synthesis, divide your mRNA into working aliquots to avoid more than 1-2 freeze-thaw cycles per tube.
Low Protein Expression Despite Intact mRNA 1. Suboptimal Transfection/Delivery: The lipid nanoparticle (LNP) formulation or transfection reagent may be inefficient, or the mRNA-to-reagent ratio may be incorrect.[16] 2. Inefficient Translation: The 5' UTR, 3' UTR, or poly(A) tail length may not be optimal for the cell type being used. 3. Protein Toxicity: High expression of the encoded protein may be toxic to the cells, leading to cell death before significant protein accumulation.[16][17] 4. Flawed Detection Method: The Western blot antibody may be non-specific, the enzyme assay substrate may be degraded, or the detection method may lack sensitivity.[16][18]1. Optimize Delivery: Perform a dose-response curve with your mRNA and titration of your delivery vehicle. Ensure the formulation is prepared correctly and has not expired. 2. Sequence and Design Review: Confirm that the mRNA design includes optimized UTRs and a poly(A) tail of sufficient length (~100-150 nt).[19] 3. Assess Cell Viability: Perform a cell viability assay (e.g., MTT or trypan blue) in parallel with your expression experiment. If toxicity is observed, reduce the mRNA dose or shorten the experiment duration. 4. Validate the Assay: Run a positive control (e.g., purified protein) and a negative control (e.g., mock-transfected cells) to validate your detection method.[17]
High Batch-to-Batch Variability 1. Inconsistent IVT Reaction: Variations in nucleotide concentration, enzyme activity, or incubation time can lead to differences in capping efficiency, poly(A) tail length, and overall transcript integrity. 2. Variable Purification Efficiency: Inconsistent purification can lead to varying levels of residual proteins, DNA templates, or dsRNA contaminants, which can affect translation and stability. 3. Inconsistent Formulation: If using LNPs, slight variations in formulation parameters (e.g., mixing speed, temperature, lipid ratios) can drastically alter particle size and encapsulation efficiency.1. Standardize IVT Protocol: Use a master mix for reagents, ensure accurate pipetting, and use a reliable thermal cycler for precise temperature control. Qualify new lots of enzymes and nucleotides. 2. Standardize Purification: Use a standardized chromatography method (e.g., oligo-dT affinity followed by size exclusion) and establish strict quality control criteria for purity (A260/280 > 1.9) and integrity. 3. Standardize Formulation: Use a microfluidic mixing system for reproducible LNP production. Characterize each batch for particle size, polydispersity index (PDI), and encapsulation efficiency.
Part 3: Experimental Protocols

A self-validating system is crucial for trustworthy results. This protocol for an in vitro mRNA stability assay includes internal controls to ensure the observed degradation is specific and not an artifact.

Protocol: In Vitro mRNA Stability Assay Using RNase A

This assay assesses the intrinsic stability of your modified mRNA by challenging it with a controlled amount of a common ribonuclease.

Objective: To compare the degradation rate of ac4Ψ-modified mRNA to an unmodified control mRNA in the presence of RNase A.

Materials:

  • ac4Ψ-modified mRNA of interest

  • Unmodified control mRNA (same sequence, if possible)

  • RNase-free water

  • RNase-free reaction buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.5)

  • RNase A, stock solution (e.g., 1 mg/mL, stored at -20°C)

  • RNase inhibitor

  • Stop solution (e.g., RNA loading dye containing EDTA and a denaturant like formamide)

  • Agarose gel (denaturing or native) or capillary electrophoresis system (e.g., Bioanalyzer)

Experimental Workflow Diagram:

Caption: Workflow for the in vitro mRNA stability assay.

Step-by-Step Methodology:

  • Preparation:

    • Thaw all reagents on ice.

    • Prepare a serial dilution of RNase A in RNase-free water. A good starting range is 1 ng/µL to 0.01 ng/µL. The optimal concentration must be determined empirically to achieve measurable degradation over a 30-60 minute time course.

    • Prepare four separate master mixes on ice, one for each condition (Test, Control 1, Control 2, Control 3), containing buffer and the respective mRNA at a final concentration of ~50-100 ng/µL.

  • Reaction Setup:

    • Aliquot the master mixes into RNase-free tubes, one for each time point (e.g., 0, 5, 15, 30, 60 minutes).

    • For the "No RNase" control (Control 2), add RNase-free water instead of RNase A.

    • For the "Inhibitor" control (Control 3), add the RNase inhibitor according to the manufacturer's instructions before adding RNase A.

  • Initiation and Incubation:

    • To start the reaction, add the diluted RNase A to the "Test RNA" and "Control 1" tubes.

    • Immediately take the "0 min" time point by transferring an aliquot into a tube containing Stop Solution and placing it on ice.

    • Incubate all remaining reaction tubes at 37°C.

  • Time Course Sampling:

    • At each subsequent time point (5, 15, 30, 60 min), remove an aliquot from each reaction tube and immediately quench it in Stop Solution on ice.

  • Analysis:

    • Once all time points are collected, heat the samples at 70°C for 5-10 minutes to denature.

    • Load the samples onto a denaturing agarose gel or analyze using a Bioanalyzer/Fragment Analyzer.

    • Include an RNA ladder for size reference.

  • Data Interpretation (Self-Validation):

    • Control 2 (No RNase): The mRNA band should remain sharp and intense across all time points. Any degradation here points to pre-existing RNase contamination in your reagents.

    • Control 3 (Inhibitor): The mRNA band should show significantly less degradation than the "Test RNA" sample, validating that the observed degradation is due to RNase A activity.

    • Control 1 (Unmodified): This RNA should degrade more quickly than the ac4Ψ-modified mRNA.

    • Test RNA (ac4Ψ): Compare the rate of disappearance of the full-length mRNA band to that of the unmodified control. A slower rate indicates enhanced stability. Quantify the band intensity and plot the percentage of intact mRNA remaining versus time to calculate half-lives.

References
  • Vertex AI Search Result[]

  • Eyler, D. E., et al. (2019). Pseudouridinylation of mRNA coding sequences alters translation. Proceedings of the National Academy of Sciences, 116(46), 23068–23074. [Link]

  • Linder, B., et al. (2022). Why U Matters: Detection and functions of pseudouridine modifications in mRNAs. WIREs RNA, 13(5), e1722. [Link]

  • Nance, K. D., & Meier, J. L. (2021). The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines. Frontiers in Cell and Developmental Biology, 9, 784234. [Link]

  • Fournier, M. J., & Feig, A. L. (2018). Impact of RNA Modifications and RNA-Modifying Enzymes on Eukaryotic Ribonucleases. Methods in Enzymology, 610, 337–369. [Link]

  • Lee, M., et al. (2021). Molecular Mechanisms Driving mRNA Degradation by m6A Modification. Biomolecules & Therapeutics, 29(1), 1–9. [Link]

  • Mondal, T., & Subhash, S. (2023). Reconsidering Molecular Mechanisms and Biological Roles of mRNA Decay. Frontiers in Genetics, 14, 1294861. [Link]

  • Tuck, A. C., & Tollervey, D. (2011). RNA decay modulates gene expression and controls its fidelity. Nature Reviews Genetics, 12(9), 621–633. [Link]

  • Schoenberg, D. R., & Maquat, L. E. (2012). Regulation of cytoplasmic mRNA decay. Nature Reviews Genetics, 13(4), 246–259. [Link]

  • Chen, C. Y., & Shyu, A. B. (2017). In Vitro Analysis of RNA Degradation Catalyzed by Deadenylase Enzymes. Methods in Molecular Biology, 1480, 193–204. [Link]

  • Quora. What is the role of enzymes in mRNA degradation?. [Link]

  • The Library Search. mRNA Decay : Methods and Protocols. [Link]

  • Miller, J. E., et al. (2011). Dynamic profiling of mRNA turnover reveals gene-specific and system-wide regulation of mRNA decay. Molecular Biology of the Cell, 22(12), 3763–3773. [Link]

  • Schofield, J. A., et al. (2021). Measuring mRNA decay with Roadblock-qPCR. Current Protocols, 1(6), e178. [Link]

  • Vertex AI Search Result[20]

  • Patsnap Synapse. How to Troubleshoot Low Protein Yield After Elution. [Link]

  • Vitting-Seerup, K., & Sandelin, A. (2017). mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells. Bio-protocol, 7(18), e2542. [Link]

  • Krafcikova, M., et al. (2020). The Pivotal Role of Chemical Modifications in mRNA Therapeutics. Frontiers in Cell and Developmental Biology, 8, 590977. [Link]

  • YouTube. mRNA degradation. [Link]

  • Åstrand, K., et al. (2024). Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development. RSC Chemical Biology, 5(5), 418–425. [Link]

  • YouTube. Troubleshooting protein expression. [Link]

  • Martinez, C. R., & Rauer, M. C. (2022). Increased Photostability of the Integral mRNA Vaccine Component N1 -Methylpseudouridine Compared to Uridine. Chemistry – A European Journal, 28(6), e202103667. [Link]

  • YouTube. Troubleshooting troublesome recombinant protein expression... [Link]

  • Areterna. Modified Nucleotides for mRNA Therapeutics: Pseudouridine, m1Ψ, and Beyond. [Link]

  • Tuschl, T., et al. (2000). Targeted mRNA degradation by double-stranded RNA in vitro. Genes & Development, 14(1), 27–38. [Link]

  • ResearchGate. Pseudouridine affects mRNA in multiple ways. [Link]

  • Åstrand, K., et al. (2024). Pseudouridine and N 1 -methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development. RSC Chemical Biology, 5(5), 418–425. [Link]

  • Svitkin, Y. V., et al. (2017). N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density. Nucleic Acids Research, 45(10), 6023–6036. [Link]

  • bioRxiv. N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation. [Link]

Sources

Optimization

overcoming enzymatic inhibition by N1-(N,N-Dimethylaminocarbonyl)-pseudouridine

Technical Support Center: Modified RNA Therapeutics Guide ID: TSC-MRNA-07B Topic: Navigating Enzymatic Processes with Pseudouridine-Modified RNA Senior Application Scientist: Dr. Gemini Introduction: Understanding the La...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Modified RNA Therapeutics

Guide ID: TSC-MRNA-07B Topic: Navigating Enzymatic Processes with Pseudouridine-Modified RNA Senior Application Scientist: Dr. Gemini

Introduction: Understanding the Landscape of Pseudouridine Modifications

Researchers frequently work with modified nucleosides to enhance the therapeutic potential of RNA, primarily by increasing its stability and reducing immunogenicity. Your query regarding N1-(N,N-Dimethylaminocarbonyl)-pseudouridine points to a specific, novel modification. While this compound is available commercially for research, the scientific literature does not yet contain detailed studies on its specific mechanisms of enzymatic inhibition as a standalone small molecule.[]

However, the broader family of pseudouridine (Ψ) derivatives, especially the well-studied N1-methylpseudouridine (m1Ψ), is known to significantly influence how enzymes interact with RNA transcripts into which they are incorporated.[2][3] This guide reframes the challenge from direct enzymatic inhibition by a small molecule to the more common and complex issue researchers face: troubleshooting the downstream enzymatic consequences of incorporating pseudouridine derivatives into an RNA molecule.

This resource provides field-proven insights and troubleshooting protocols for scientists encountering unexpected results in experiments involving transcription, translation, and protein-binding events with modified RNA.

Frequently Asked Questions (FAQs)

Q1: What are pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ)?

A: Pseudouridine (Ψ) is an isomer of uridine and the most abundant RNA modification found in nature.[4] Unlike uridine, which connects to the ribose sugar via a C1'-N1 bond, pseudouridine has a C1'-C5 bond.[3] This change provides an additional hydrogen bond donor at the N1 position and increases the rotational freedom of the base, enhancing its stacking properties.[3][4] N1-methylpseudouridine (m1Ψ) is a further modification of pseudouridine that has been shown to dramatically increase protein expression from modified mRNA, a key reason for its use in mRNA vaccines and therapeutics.[2][3]

Q2: How do these modifications alter RNA structure and stability?

A: Both Ψ and m1Ψ introduce local structural changes. The C-C glycosidic bond and altered hydrogen bonding potential enhance base stacking and can increase the thermal stability of RNA duplexes.[3][4] This modification can induce a degree of rigidity in the RNA backbone, which contributes to increased resistance against degradation by cellular nucleases and stabilizes RNA structures.[4][5]

Q3: How does incorporating m1Ψ into mRNA affect translation?

A: The effect is multifaceted. Globally, m1Ψ modification significantly boosts protein production. This is largely because it helps the mRNA evade activation of the innate immune response, which would otherwise lead to the phosphorylation of eIF2α and a shutdown of translation.[2] However, at the molecular level, m1Ψ can subtly alter the kinetics and fidelity of the ribosome. While it does not substantially slow down the addition of correct (cognate) amino acids, it can change how the ribosome selects near-cognate tRNAs, potentially increasing or decreasing amino acid misincorporation depending on the codon and its position.[6][7][8][9]

Q4: What enzymes are responsible for creating pseudouridine in nature?

A: Enzymes called pseudouridine synthases (PUS) catalyze the isomerization of uridine to pseudouridine at specific sites within an RNA molecule.[5] There are several families of these enzymes, some of which act alone, while others are guided to their target site by a separate non-coding RNA molecule (box H/ACA snoRNPs).[5][10]

Troubleshooting Guide: Experimental Challenges with Modified RNA

This section addresses specific problems researchers may encounter. The underlying theme is that incorporating pseudouridine derivatives changes the fundamental properties of the RNA molecule, which in turn modulates its interaction with cellular machinery.

Issue 1: Reduced Protein Yield in Cell-Free Translation Systems

Question: "I've transcribed my mRNA with m1Ψ-UTP, but my protein yield in a rabbit reticulocyte lysate (RRL) system is lower than expected. What could be the cause?"

Answer: While m1Ψ generally enhances translation in cells, in vitro systems can behave differently. The "inhibition" here is a loss of efficiency in a specific context.

Root Cause Analysis & Solutions:

  • Altered Ribosome Dynamics: The presence of m1Ψ can increase ribosome pausing at certain sequences in cell-free systems.[2] This altered dynamic, while beneficial in cells for promoting ribosome loading, may lead to premature termination or ribosome drop-off in a depleted in vitro environment.

    • Troubleshooting Protocol:

      • Vary the System: Test your modified mRNA in different cell-free systems (e.g., wheat germ extract, HeLa or HEK293T cell extracts). Different systems have varying concentrations of tRNAs and translation factors that may better accommodate the modified transcript.

      • Optimize Mg²⁺ Concentration: Titrate the magnesium chloride concentration in your RRL reaction. Optimal Mg²⁺ is critical for ribosomal integrity and function, and the structural changes from m1Ψ may slightly shift the optimal concentration.

      • Verify Transcript Integrity: Run your post-transcription and post-translation reaction mRNA on a denaturing gel to ensure it is not being degraded.

  • Incomplete or Inefficient IVT Reaction: Inefficient incorporation of the modified nucleotide during in vitro transcription (IVT) can lead to a heterogeneous population of RNA molecules, including truncated transcripts that will not translate properly.

    • Troubleshooting Protocol:

      • Enzyme & Nucleotide Ratio: Ensure you are using a polymerase engineered for or tolerant of modified nucleotides (e.g., T7 RNA polymerase). Optimize the ratio of m1Ψ-UTP to the other NTPs.

      • Post-IVT Purification: Use a robust purification method (e.g., lithium chloride precipitation or silica column chromatography) to remove unincorporated nucleotides and short abortive transcripts.

      • Quality Control: If possible, use LC-MS to confirm the identity and extent of modification in your final RNA product.[11]

Workflow: Troubleshooting Low In Vitro Translation Yield

start Low Protein Yield from m1Ψ-mRNA In Vitro check_rna Step 1: Verify RNA Quality start->check_rna rna_ok RNA is full-length & pure? check_rna->rna_ok rna_bad Degraded or impure RNA rna_ok->rna_bad No check_system Step 2: Assess Translation System rna_ok->check_system Yes optimize_ivt Action: Optimize IVT & Purification Protocol rna_bad->optimize_ivt optimize_ivt->check_rna system_issue Potential System Incompatibility check_system->system_issue optimize_system Action: Test Alternative Systems (e.g., Wheat Germ, HeLa Extract) system_issue->optimize_system optimize_mg Action: Titrate Mg²⁺ Concentration system_issue->optimize_mg cluster_0 Unmodified RNA cluster_1 Pseudouridine (Ψ) Modified RNA U_RNA Flexible U-rich Binding Site RBP1 RNA-Binding Protein (RBP) U_RNA->RBP1 High-Affinity Binding (Recognition of flexible structure) Psi_RNA Rigid Ψ-containing Binding Site RBP2 RNA-Binding Protein (RBP) Psi_RNA->RBP2 Low-Affinity Binding (Structural hindrance)

Caption: Pseudouridine can induce rigidity, hindering RBP binding.

Issue 3: Inhibition of a Pseudouridine Synthase (PUS) Enzyme

Question: "I'm using a recombinant pseudouridine synthase in vitro, but I'm seeing no activity. I suspect an inhibitor. What are common inhibitors for this enzyme class?"

Answer: Unlike the previous issues, this scenario involves the direct inhibition of an enzyme's catalytic activity. While your specific compound, N1-(N,N-Dimethylaminocarbonyl)-pseudouridine, isn't a known inhibitor, other substrate analogs are.

Root Cause Analysis & Solutions:

  • Substrate Analog Inhibition: The most well-documented inhibitors of PUS enzymes are RNA substrates where uridine has been replaced by an analog like 5-fluorouridine (5-FU). Some PUS enzymes form a covalent complex with the 5-FU-containing RNA, leading to irreversible inhibition. [12] * Important Caveat: This inhibition is not universal across all PUS families. For example, the E. coli PUS enzyme TruB is not inhibited by 5-FU RNA and treats it as a substrate, whereas RluA is strongly inhibited. [12]This highlights the importance of knowing which specific enzyme you are working with.

  • Incorrect Substrate Conformation: PUS enzymes are highly specific for both the sequence and the structure surrounding the target uridine. If your RNA substrate is misfolded or lacks a required structural element (e.g., a specific stem-loop), the enzyme will not bind or catalyze the reaction.

Troubleshooting Protocol:

  • Run a Positive Control: Use a known, validated RNA substrate for your specific PUS enzyme to confirm that the enzyme is active and the buffer conditions are correct.

  • Check for Contaminants: If you suspect an inhibitor in your reaction, ensure all components (buffers, NTPs, RNA substrate) are pure. A common source of trouble is contamination in prepared reagents.

  • Use a Quantitative Assay: To accurately measure enzymatic activity and potential inhibition, use a sensitive method like a tritium-release assay. [10][13]This assay uses a [³H]-labeled uridine substrate and measures the release of ³H into the solvent upon isomerization to pseudouridine, providing a direct readout of enzyme kinetics.

  • Test Known Inhibitors: If you need to intentionally inhibit the enzyme for an experiment, synthesize your RNA substrate with 5-fluorouridine instead of uridine and test for inhibition, keeping in mind that its effectiveness is enzyme-dependent. [12]

References

  • N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation. PubMed Central. [Link]

  • N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation. bioRxiv. [Link]

  • N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation. University of Dundee Research Portal. [Link]

  • N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation. ResearchGate. [Link]

  • N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density. National Institutes of Health. [Link]

  • Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development. PubMed Central. [Link]

  • N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation. bioRxiv. [Link]

  • Identification of the enzyme responsible for N1-methylation of pseudouridine 54 in archaeal tRNAs. ResearchGate. [Link]

  • Identification of the enzyme responsible for N1-methylation of pseudouridine 54 in archaeal tRNAs. PubMed Central. [Link]

  • Assaying the Molecular Determinants and Kinetics of RNA Pseudouridylation by H/ACA snoRNPs and Stand-Alone Pseudouridine Synthases. PubMed. [Link]

  • Modified pseudoUridine. Creative Biolabs. [Link]

  • Pseudouridine Modification Inhibits Muscleblind-like 1 (MBNL1) Binding to CCUG Repeats and Minimally Structured RNA through Reduced RNA Flexibility. National Institutes of Health. [Link]

  • Pseudouridine in RNA: Enzymatic Synthesis Mechanisms and Functional Roles in Molecular Biology. International Journal of Environment, Agriculture and Biotechnology. [Link]

  • Pseudouridine Detection and Quantification Using Bisulfite Incorporation Hindered Ligation. ResearchGate. [Link]

  • Not all pseudouridine synthases are potently inhibited by RNA containing 5-fluorouridine. PubMed Central. [Link]

  • Identification of the enzyme responsible for N1-methylation of pseudouridine 54 in archaeal tRNAs. PubMed. [Link]

  • Assaying the Molecular Determinants and Kinetics of RNA Pseudouridylation by H/ACA snoRNPs and Stand-Alone Pseudouridine Synthases. Springer Nature Experiments. [Link]

  • Chemical probe-based Nanopore direct RNA sequencing method to selectively assess the pseudouridine and inosine modifications. bioRxiv. [Link]

  • 3,5-Dioxopyrazolidines, Novel Inhibitors of UDP-N- Acetylenolpyruvylglucosamine Reductase (MurB) with Activity against Gram-Positive Bacteria. National Institutes of Health. [Link]

  • Compositions and methods of inhibiting N-acylethanolamine-hydrolyzing acid amidase.
  • Quantitative detection of pseudouridine in RNA by mass spectrometry. Semantic Scholar. [Link]

Sources

Troubleshooting

optimizing buffer conditions for N1-(N,N-Dimethylaminocarbonyl)-pseudouridine incorporation

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for optimizing in vitro transcription (IVT) reactions involving N1-(N,N-Dimethylaminocarbonyl)-pseudouridine...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing in vitro transcription (IVT) reactions involving N1-(N,N-Dimethylaminocarbonyl)-pseudouridine (dmacΨ). This guide, structured in a question-and-answer format, provides in-depth technical advice and troubleshooting strategies to help you maximize the yield and quality of your dmacΨ-modified mRNA.

Foundational Principles of dmacΨ Incorporation

The enzymatic incorporation of modified nucleotides like dmacΨ, a derivative of pseudouridine (Ψ), is a critical step in manufacturing mRNA for therapeutic applications.[1][2] Like its well-studied cousin, N1-methyl-pseudouridine (m1Ψ), dmacΨ is designed to enhance the biological stability and translational capacity of the mRNA molecule while reducing its inherent immunogenicity.[2][3][4][5]

The process relies on a DNA-dependent RNA polymerase, typically from the T7 bacteriophage, to catalyze the synthesis of RNA from a linear DNA template.[] The efficiency of this reaction is highly dependent on the composition of the reaction buffer. Each component plays a specific role, and their concentrations must be finely tuned to accommodate the unique structure of dmacΨ-TP and ensure its efficient incorporation by the polymerase.

Frequently Asked Questions (FAQs)

Q1: What are the most critical buffer components to consider when optimizing for dmacΨ incorporation?

A1: The most significant factors influencing IVT yield and quality are the concentrations of magnesium ions (Mg²⁺), spermidine, and the four ribonucleoside triphosphates (NTPs), including dmacΨ-TP.[7][8][9][10] The interplay between these components is crucial.

  • Magnesium (Mg²⁺): This is arguably the most critical component.[8][9] Mg²⁺ is an essential cofactor for T7 RNA polymerase and also forms complexes with NTPs.[10][11] An improper Mg²⁺:NTP ratio can lead to reduced enzyme activity, precipitation of pyrophosphate (an inhibitory byproduct), and lower RNA yields.[10][11][12]

  • Spermidine: This polyamine can stimulate transcription, likely by helping to condense the DNA template and neutralize the negative charge of the growing RNA transcript, which can prevent aggregation.[13] However, its effect is concentration-dependent and can become inhibitory at high levels.[13]

  • NTPs (ATP, CTP, GTP, and dmacΨ-TP): The total concentration and relative ratios of the NTPs are paramount. High concentrations can be inhibitory, and an imbalance can affect the fidelity and rate of incorporation.[9][14]

Q2: My overall mRNA yield is low after substituting UTP with dmacΨ-TP. What is the most likely cause?

A2: A drop in yield is common when introducing a modified nucleotide. The primary suspect is a suboptimal magnesium concentration. The T7 RNA polymerase's affinity for modified NTPs can differ from its affinity for canonical NTPs. Furthermore, the dmacΨ-TP molecule may chelate Mg²⁺ differently than UTP. This necessitates a re-optimization of the Mg²⁺ concentration to find the new "sweet spot" for the reaction. It is also possible that the polymerase incorporates the bulkier dmacΨ less efficiently, requiring adjustments to other parameters like incubation time or enzyme concentration.

Q3: Does the counter-ion for magnesium (e.g., chloride vs. acetate) matter?

A3: Yes, the counter-ion can have a significant effect on IVT yield. Several studies have shown that acetate salts (e.g., Magnesium Acetate) are often more effective than chloride salts (e.g., Magnesium Chloride).[7][8][9][15] High concentrations of chloride ions can be inhibitory to T7 RNA polymerase.[15] When performing extensive optimization, testing magnesium acetate in place of magnesium chloride is a highly recommended step.

Q4: Should I include DTT and RNase inhibitors in my reaction?

A4: Yes, both are highly recommended.

  • Dithiothreitol (DTT): T7 RNA polymerase contains cysteine residues that are sensitive to oxidation, which can inactivate the enzyme. DTT is a reducing agent that maintains the enzyme in its active state.[16][17][18]

  • RNase Inhibitor: RNases are ubiquitous and can rapidly degrade your newly synthesized mRNA. Including a potent RNase inhibitor is a critical measure to protect the integrity of your final product.[18][19]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low mRNA Yield or Complete Reaction Failure
Probable CauseRecommended Solution & Protocol
Suboptimal Mg²⁺:NTP Ratio The most frequent cause of low yield. The optimal concentration of Mg²⁺ is tightly coupled to the total NTP concentration. A titration experiment is essential.
Inhibitory Pyrophosphate Buildup During transcription, pyrophosphate (PPi) is released for every nucleotide incorporated. PPi chelates Mg²⁺ and can precipitate, inhibiting the reaction.[10][11]
Incorrect dmacΨ-TP Concentration The purchased stock solution may be at a different concentration than stated, or degradation may have occurred.

Detailed Protocol: Magnesium Titration for Optimal dmacΨ Incorporation

This protocol provides a systematic approach to identify the optimal Mg²⁺ concentration for your specific template and NTP mix.

Step-by-Step Methodology:

  • Reaction Setup: Prepare a master mix containing all IVT components except for the magnesium salt. This includes your linearized DNA template, buffer (e.g., Tris-HCl), DTT, spermidine, ATP, CTP, GTP, dmacΨ-TP, RNase Inhibitor, and T7 RNA Polymerase.

  • Aliquot: Dispense the master mix into a series of reaction tubes.

  • Magnesium Gradient: To each tube, add the magnesium salt (e.g., MgCl₂ or MgOAc₂) to achieve a range of final concentrations. A good starting range is from 1.5x to 3.0x the total NTP concentration. For example, if your total NTP concentration is 20 mM (5 mM each), test a Mg²⁺ gradient of 30 mM, 35 mM, 40 mM, 45 mM, 50 mM, and 55 mM.

  • Incubation: Incubate all reactions at 37°C for a standard duration (e.g., 2 hours).

  • Analysis: Stop the reaction and quantify the mRNA yield from each tube using a method like Qubit RNA assay or Nanodrop. For a more detailed analysis, run the samples on a denaturing agarose gel or use an Agilent Bioanalyzer to assess both yield and integrity.

  • Interpretation: Plot the mRNA yield against the Mg²⁺ concentration to identify the optimal value.

Problem 2: Presence of Truncated or Aborted Transcripts
Probable CauseRecommended Solution & Protocol
Poor DNA Template Quality Nicks, residual proteins, or contaminants from the plasmid prep/linearization can cause the polymerase to stall or dissociate prematurely.[]
High Spermidine Concentration While beneficial at low concentrations, excess spermidine can cause DNA aggregation and hinder polymerase processivity.[13]
Sequence-Specific Pausing Certain DNA sequences, particularly those rich in purines or prone to forming secondary structures, can cause the T7 polymerase to pause or terminate. The bulky dmacΨ modification may exacerbate this issue.

Data & Workflow Visualizations

Table 1: Recommended Starting Concentrations for IVT Buffer Components

This table provides a starting point for your optimization experiments. The optimal values may vary based on the specific DNA template and the length of the desired mRNA transcript.

ComponentStandard Starting RangeKey Consideration
Tris-HCl (pH 7.9)40 mMMaintain stable pH. HEPES can also be used.[10]
MgCl₂ or Mg(OAc)₂1.5x - 2.5x Total NTP Conc.Most critical parameter to optimize. Acetate salts are often superior.[8][9][15]
Spermidine0.5 - 2 mMStimulatory, but can be inhibitory at >5 mM.[13]
DTT5 - 10 mMEssential for maintaining polymerase activity.[16][17]
Total NTPs10 - 25 mMHigh concentrations can be inhibitory.[9][14]
T7 RNA PolymerasePer manufacturer's recommendationCan be optimized to reduce cost.[20]
Inorganic Pyrophosphatase3-5 U/mLRecommended to prevent PPi precipitation.[10]

Diagram 1: Experimental Workflow for Mg²⁺ Optimization

This diagram illustrates the logical flow for systematically determining the optimal magnesium concentration.

Mg_Optimization_Workflow start_end start_end process process decision decision output output A Start: Low dmacΨ-mRNA Yield B Prepare IVT Master Mix (minus Mg²⁺) A->B Hypothesis: Suboptimal Mg²⁺ C Create Mg²⁺ Gradient (e.g., 20-60 mM) B->C D Incubate Reactions (37°C, 2h) C->D E Quantify mRNA Yield & Assess Integrity (Gel/Bioanalyzer) D->E F Optimal Yield Achieved? E->F G End: Use Optimal Mg²⁺ Conc. for Future Reactions F->G  Yes H Troubleshoot Other Parameters (e.g., Spermidine, Temp.) F->H  No

Caption: Workflow for optimizing Mg²⁺ concentration.

Diagram 2: Troubleshooting Logic for Low IVT Yield

This decision tree provides a logical path for troubleshooting poor transcription results when using dmacΨ.

Troubleshooting_Logic problem problem check check action action solution solution start Problem: Low dmacΨ-mRNA Yield c1 Is Mg²⁺:NTP Ratio Optimized? start->c1 a1 Perform Mg²⁺ Titration (See Protocol) c1->a1 No c2 Is Pyrophosphatase Included? c1->c2 Yes sol Yield Improved a1->sol a2 Add Pyrophosphatase to Reaction c2->a2 No c3 Is Template Quality High? (A260/280 > 1.8) c2->c3 Yes a2->sol a3 Re-purify DNA Template (e.g., Phenol:Chloroform) c3->a3 No c4 Are NTPs (dmacΨ-TP) Viable? c3->c4 Yes a3->sol a4 Verify NTP Concentration & Use Fresh Stock c4->a4 No a4->sol

Caption: Decision tree for troubleshooting low mRNA yield.

References

  • Synthetic polyamines stimulate in vitro transcription by T7 RNA polymerase. (1994). Nucleic Acids Research. [Link]

  • Design-of-experiments in vitro transcription yield optimization of self-amplifying RNA. (2022). F1000Research. [Link]

  • Design-of-Experiments In Vitro Transcription Yield Optimization of Self-Amplifying RNA. (2021). bioRxiv. [Link]

  • Design-of-experiments in vitro transcription yield optimization of self-amplifying RNA. (2022). Spiral. [Link]

  • T7 RNA polymerase. (n.d.). ABO. [Link]

  • Effect of Mg²⁺ counterion on IVT kinetics and yield. (n.d.). ResearchGate. [Link]

  • Effect of Mg²⁺ Ion Concentration on IVT Reaction Kinetics Determined by Novel Rapid Analytical HPLC Assay. (n.d.). Sartorius. [Link]

  • Digital Twin Fundamentals of mRNA In Vitro Transcription in Variable Scale Toward Autonomous Operation. (2024). ACS Engineering Au. [Link]

  • N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs. (2022). Scientific Reports. [Link]

  • (PDF) N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs. (2022). ResearchGate. [Link]

  • T7 RNA Polymerase. (2021). Bioneer. [Link]

  • Pseudouridine in RNA: Enzymatic Synthesis Mechanisms and Functional Roles in Molecular Biology. (2023). International Journal of Engineering and Applied Biosciences. [Link]

  • Model-Based Optimization of Fed-Batch In Vitro Transcription. (2023). MIT. [Link]

  • Optimization of In Vitro Transcription for mRNA Production. (n.d.). Landmark Bio. [Link]

  • N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation. (2023). Nature Communications. [Link]

  • Recent developments, opportunities, and challenges in the study of mRNA pseudouridylation. (2024). Wiley Interdisciplinary Reviews: RNA. [Link]

  • N1-methylpseudouridine mRNA modification enhances efficiency and specificity of gene overexpression by preventing Prkra-mediated global translation repression. (2024). Development. [Link]

  • Optimization of In vitro Transcription Reaction for mRNA Production Using Chromatographic At-Line Monitoring. (2025). Journal of Visualized Experiments. [Link]

  • Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability. (2008). Molecular Therapy. [Link]

  • Protocol for differential analysis of pseudouridine modifications using nanopore DRS and unmodified transcriptome control. (2024). STAR Protocols. [Link]

  • Pseudouridine RNA modification detection and quantification by RT-PCR. (2017). Methods. [Link]

  • Incorporation of Pseudouridine into RNA for Biochemical and Biophysical Studies. (2016). ResearchGate. [Link]

  • Detection of pseudouridine modifications and type I/II hypermodifications in human mRNAs using direct, long-read sequencing. (2022). bioRxiv. [Link]

  • (PDF) Detection of pseudouridine modifications and type I/II hypermodifications in human mRNAs using direct, long-read sequencing. (2022). ResearchGate. [Link]

  • Incorporation of pseudouridine into mRNA yields superior nonimmunogenic vector with increased translational capacity and biological stability. (2008). Semantic Scholar. [Link]

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Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison: N1-(N,N-Dimethylaminocarbonyl)-pseudouridine vs. Pseudouridine in mRNA for Enhanced Therapeutic Efficacy

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the rapidly advancing field of messenger RNA (mRNA) therapeutics and vaccines, the strategic incorporation of modified nucleosides is a...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of messenger RNA (mRNA) therapeutics and vaccines, the strategic incorporation of modified nucleosides is a cornerstone for enhancing efficacy and safety. Among the most pivotal of these modifications are pseudouridine (Ψ) and its derivative, N1-(N,N-Dimethylaminocarbonyl)-pseudouridine. This guide provides an in-depth, objective comparison of these two critical components, synthesizing experimental data to inform the rational design of next-generation mRNA constructs.

At the heart of mRNA-based platforms lies the challenge of overcoming the innate immunogenicity of in vitro transcribed (IVT) RNA and ensuring its efficient translation into therapeutic proteins. Unmodified single-stranded RNA can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) 7 and 8, triggering an inflammatory cascade that can lead to mRNA degradation and shutdown of protein synthesis. The introduction of modified nucleosides, such as pseudouridine, has been a transformative step in mitigating these responses.[1]

Pseudouridine, an isomer of uridine, is the most abundant naturally occurring RNA modification.[1] Its incorporation into mRNA has been shown to dampen the innate immune response and enhance protein expression.[2] Building upon this foundation, N1-methylpseudouridine (m1Ψ), a further modification of pseudouridine, has emerged as the gold standard in clinically approved mRNA vaccines, demonstrating superior performance in preclinical and clinical studies.[3] This guide will dissect the comparative performance of these two analogs, focusing on their impact on translation efficiency, immunogenicity, and mRNA stability, supported by experimental evidence and detailed protocols.

Unveiling the Contenders: Chemical Structures and their Implications

The seemingly subtle structural differences between pseudouridine and N1-methylpseudouridine have profound consequences for their behavior within mRNA molecules and their interactions with the cellular machinery.

cluster_0 Pseudouridine (Ψ) cluster_1 N1-methylpseudouridine (m1Ψ) Ψ_structure Ψ_label C-glycosidic bond (Carbon-Carbon) m1Ψ_structure m1Ψ_label Methyl group at N1 position

Figure 1. Chemical structures of Pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ).

The key distinction lies in the methylation at the N1 position of the uracil base in m1Ψ. This modification further reduces the molecule's ability to be recognized by immune sensors, leading to a more favorable immunogenic profile compared to pseudouridine.

Performance Showdown: A Data-Driven Comparison

The superiority of N1-methylpseudouridine over pseudouridine for in vivo applications of mRNA is consistently demonstrated across key performance metrics. The primary advantages of m1Ψ are a significant boost in protein translation and a more pronounced reduction of the innate immune response.[3]

Translation Efficiency: Amplifying Protein Production

Quantitative in vivo studies in mice have highlighted the substantial advantage of m1Ψ modification over Ψ in both the magnitude and duration of protein expression. A seminal study by Andries et al. (2015) revealed that mRNA encoding Firefly luciferase (fLuc) and modified with m1Ψ resulted in markedly higher protein expression compared to its Ψ-modified counterpart.[4]

Nucleoside ModificationPeak Expression (Photons/s/cm²/sr)Total Expression (AUC)Fold Increase (vs. Ψ)
Pseudouridine (Ψ)~1 x 10⁸~5 x 10⁹1x
N1-Methylpseudouridine (m1Ψ)~1.3 x 10⁹~4 x 10¹⁰~8-13x

Table 1: In Vivo Luciferase Expression in BALB/c Mice (Intramuscular Injection). Data synthesized from Andries et al., Journal of Controlled Release, 2015.[4]

This enhanced translational capacity of m1Ψ-modified transcripts in a living system underscores its superiority for therapeutic applications where high levels of protein expression are desired.[4]

Immunogenicity: Taming the Inflammatory Response

A critical hurdle for mRNA therapeutics is the innate immune response triggered by foreign RNA. Experimental evidence indicates that m1Ψ is more effective than Ψ at dampening this immune activation. In vitro studies using human fibroblast-like synoviocytes demonstrated that while both Ψ and m1Ψ modifications suppressed the upregulation of inflammatory cytokines like IL-6 and TNF-α compared to unmodified mRNA, m1Ψ proved to be more potent in this reduction.[4] This contributes to higher protein expression levels.[4]

Furthermore, in vivo studies comparing uridine-containing mRNA (U-mRNA) with m1Ψ-mRNA have shown that U-mRNA elicits a significant interferon response, which is notably absent in animals vaccinated with m1Ψ-mRNA, showcasing its superior immune-evasive properties.[5]

ModificationKey Inflammatory Cytokines (e.g., TNF-α, IL-6, IFN-β)
Unmodified mRNASignificant upregulation
Pseudouridine (Ψ)Suppressed upregulation
N1-Methylpseudouridine (m1Ψ)More potent suppression than Ψ

Table 2: Comparative Immunogenicity Profile.

mRNA Stability: Enhancing Persistence

The incorporation of both pseudouridine and N1-methylpseudouridine enhances the stability of mRNA compared to unmodified transcripts. This is attributed to increased base stacking and the rigidification of the RNA backbone.[6][7] While direct quantitative comparisons of the half-lives of Ψ- and m1Ψ-modified mRNA in a cellular context are not extensively detailed in the provided search results, the significantly prolonged protein expression observed with m1Ψ-mRNA suggests a greater overall stability and persistence in the cellular environment.[4] It is plausible that the enhanced translational efficiency of m1Ψ-mRNA also contributes to its functional stability by increasing ribosome loading, which can protect the mRNA from degradation.[8]

Experimental Workflows: A Guide to Comparative Analysis

To empower researchers to validate these findings and compare novel modifications, this section outlines the key experimental protocols for a head-to-head comparison of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine and pseudouridine in mRNA.

cluster_0 mRNA Synthesis & Purification cluster_1 In Vitro & In Vivo Evaluation cluster_2 Performance Assessment IVT In Vitro Transcription (with Ψ-NTP or m1Ψ-NTP) Purification mRNA Purification (e.g., LiCl precipitation) IVT->Purification QC Quality Control (Gel electrophoresis, Spectrophotometry) Purification->QC Transfection Cell Transfection (e.g., HEK293 cells) QC->Transfection InVivo In Vivo Administration (e.g., intramuscular injection in mice) QC->InVivo Protein_Expression Protein Expression Analysis (e.g., Luciferase assay, Western blot) Transfection->Protein_Expression Stability_Assay mRNA Stability Assay (e.g., qRT-PCR over time) Transfection->Stability_Assay InVivo->Protein_Expression Immunogenicity_Assay Immunogenicity Assessment (e.g., ELISA for cytokines) InVivo->Immunogenicity_Assay

Figure 2. Experimental workflow for comparing modified mRNA.

Detailed Experimental Protocols

This protocol outlines the synthesis of mRNA incorporating either pseudouridine or N1-methylpseudouridine.

Materials:

  • Linearized DNA template encoding the gene of interest (e.g., Firefly Luciferase) with a T7 promoter.

  • T7 RNA Polymerase.

  • Ribonuclease inhibitor.

  • NTPs (ATP, GTP, CTP) and either Pseudouridine-5'-Triphosphate (Ψ-UTP) or N1-Methylpseudouridine-5'-Triphosphate (m1Ψ-UTP).

  • Transcription buffer.

  • DNase I.

  • Lithium chloride (LiCl) for purification.

  • Nuclease-free water.

Procedure:

  • Assemble the transcription reaction at room temperature by combining the transcription buffer, NTPs (with either Ψ-UTP or m1Ψ-UTP), linearized DNA template, ribonuclease inhibitor, and T7 RNA Polymerase.

  • Incubate the reaction at 37°C for 2-4 hours.

  • Add DNase I to the reaction mixture and incubate for a further 15-30 minutes at 37°C to digest the DNA template.

  • Purify the mRNA by LiCl precipitation. Add an equal volume of 8 M LiCl and incubate at -20°C for at least 30 minutes.

  • Centrifuge to pellet the mRNA, wash with 70% ethanol, and resuspend the purified mRNA in nuclease-free water.

  • Assess the quality and concentration of the synthesized mRNA using gel electrophoresis and spectrophotometry (A260/A280 ratio should be ~2.0).[9]

This protocol describes the delivery of the modified mRNA into a cell line for in vitro analysis.

Materials:

  • HEK293 cells (or other suitable cell line).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Opti-MEM or other serum-free medium.

  • Lipid-based transfection reagent (e.g., Lipofectamine).

  • Synthesized Ψ-mRNA and m1Ψ-mRNA.

Procedure:

  • The day before transfection, seed the cells in a multi-well plate to achieve 70-90% confluency on the day of transfection.[10]

  • On the day of transfection, prepare the mRNA-lipid complexes. In separate tubes, dilute the mRNA and the transfection reagent in serum-free medium.

  • Combine the diluted mRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.[7]

  • Aspirate the cell culture medium and add fresh, serum-free medium to the cells.

  • Add the mRNA-lipid complexes dropwise to the cells.

  • Incubate the cells for 4-6 hours at 37°C.

  • Replace the transfection medium with complete culture medium.

  • Analyze protein expression at desired time points (e.g., 6, 12, 24, 48 hours) post-transfection.[10]

This protocol details the quantification of protein produced from the transfected mRNA.

Materials:

  • Transfected cells.

  • Lysis buffer.

  • Luciferase assay reagent (if using a luciferase reporter).

  • Luminometer or plate reader.

Procedure (for Luciferase Reporter):

  • At the desired time points, wash the cells with PBS and lyse them using the appropriate lysis buffer.

  • Transfer the cell lysate to a luminometer plate.

  • Add the luciferase assay reagent to each well.

  • Immediately measure the luminescence using a luminometer.

  • Normalize the luminescence signal to the total protein concentration in each sample.

This protocol describes the delivery of modified mRNA into an animal model for in vivo evaluation.

Materials:

  • BALB/c mice (or other appropriate animal model).

  • Synthesized Ψ-mRNA and m1Ψ-mRNA formulated in lipid nanoparticles (LNPs).

  • Anesthesia.

  • In vivo imaging system (for luciferase reporter).

  • Blood collection supplies.

  • ELISA kits for cytokine analysis.

Procedure:

  • Anesthetize the mice.

  • Inject the LNP-formulated mRNA intramuscularly.

  • For protein expression analysis, perform in vivo imaging at various time points (e.g., 6, 24, 48, 72 hours) post-injection.

  • For immunogenicity assessment, collect blood samples at early time points (e.g., 6 hours post-injection).[4]

  • Isolate serum and quantify the levels of inflammatory cytokines (e.g., TNF-α, IL-6, IFN-β) using ELISA.[4]

Conclusion and Future Directions

The experimental evidence unequivocally demonstrates that N1-methylpseudouridine is superior to pseudouridine for in vivo mRNA applications.[3] The key advantages of m1Ψ are a significant increase in protein translation and a more pronounced reduction of the innate immune response.[3][4] This combination of enhanced efficacy and an improved safety profile has solidified m1Ψ's position as the modification of choice for clinically approved mRNA vaccines and a leading candidate for future mRNA-based therapeutics.[3]

As the field of mRNA therapeutics continues to evolve, the exploration of novel nucleoside modifications remains a vibrant area of research. The methodologies outlined in this guide provide a robust framework for the systematic evaluation of next-generation modifications, paving the way for even more potent and safer mRNA medicines.

References

  • Andries, O., Mc Cafferty, S., De Smedt, S. C., et al. (2015). N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice. Journal of Controlled Release, 217, 337-344.
  • Pardi, N., Hogan, M. J., Porter, F. W., et al. (2018). mRNA vaccines — a new era in vaccinology. Nature Reviews Drug Discovery, 17(4), 261-279.
  • Kariko, K., Muramatsu, H., Welsh, F. A., et al. (2008). Incorporation of pseudouridine into mRNA yields superior nonimmunogenic vector with increased translational capacity and biological stability. Molecular Therapy, 16(11), 1833-1840.
  • Schlake, T., Thess, A., Fotin-Mleczek, M., & Kallen, K. J. (2012). Developing mRNA-vaccine technologies. RNA biology, 9(11), 1319-1330.
  • Roundtree, I. A., Evans, M. E., Pan, T., & He, C. (2017).
  • Svitkin, Y. V., Cheng, Y. M., Sonenberg, N., & Shirokikh, N. E. (2017). N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density. Nucleic acids research, 45(10), 6023-6036.
  • Monroe, J. G., Mitchell, L., Deb, I., Roy, B., Frank, A. T., & Koutmou, K. S. (2022).
  • Mauger, D. M., Cabral, B. J., Presny, M. E., et al. (2019). mRNA structure regulates protein expression in vivo. Proceedings of the National Academy of Sciences, 116(48), 24025-24033.
  • Kauffman, K. J., Webber, M. J., & Anderson, D. G. (2016). Efficacy and immunogenicity of unmodified and pseudouridine-modified mRNA delivered systemically with lipid nanoparticles in vivo.
  • Karikó, K., Buckstein, M., Ni, H., & Weissman, D. (2005). Suppression of RNA recognition by Toll-like receptors: the impact of nucleoside modification and the evolutionary origin of RNA. Immunity, 23(2), 165-175.
  • National Center for Biotechnology Information. (n.d.). Comparison of uridine and N1-methylpseudouridine mRNA platforms in development of an Andes virus vaccine. Retrieved from [Link]

  • JOVE. (2014, November 13). In Vitro Synthesis of Modified mRNA for Induction of Protein Expression in Human Cells. Retrieved from [Link]

  • System Biosciences. (n.d.). mRNAExpress and RNAFection Protocol. Retrieved from [Link]

  • ResearchGate. (2022, June 14). N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, February 23). N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density. Retrieved from [Link]

  • Areterna. (2023, August 15). Modified Nucleotides for mRNA Therapeutics: Pseudouridine, m1Ψ, and Beyond. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Modified Uridines: Comparing the Translational Efficiency of N1-methylpseudouridine (m1Ψ)

Authored for Researchers, Scientists, and Drug Development Professionals The advent of mRNA therapeutics, most notably exemplified by the rapid development of COVID-19 vaccines, has been largely propelled by strategic ch...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The advent of mRNA therapeutics, most notably exemplified by the rapid development of COVID-19 vaccines, has been largely propelled by strategic chemical modifications of mRNA nucleosides. These modifications are instrumental in navigating the cellular environment to produce therapeutic proteins effectively. A primary challenge has been to enhance the stability and translational efficiency of mRNA while mitigating its inherent immunogenicity. Among the arsenal of modified nucleosides, N1-methylpseudouridine (m1Ψ) has emerged as a cornerstone modification, demonstrating superior performance in enhancing protein expression.[1][2]

This guide provides an in-depth, objective comparison of the translational efficiency of m1Ψ against its precursor, pseudouridine (Ψ), and other relevant uridine analogs. We will delve into the experimental data that underpins these comparisons, provide detailed protocols for assessing translational efficiency, and explore the mechanistic rationale for the observed differences.

The Critical Role of Uridine Modifications in mRNA Therapeutics

In vitro transcribed (IVT) mRNA, when introduced into cells, can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and RIG-I, triggering an innate immune response.[3] This response can lead to the degradation of the mRNA and a general suppression of translation, thereby limiting the therapeutic output. The incorporation of modified nucleosides, such as pseudouridine (Ψ) and its derivatives, has been shown to effectively dampen this immune recognition.[2] Beyond immune evasion, these modifications can also have a profound impact on the efficiency with which the ribosome translates the mRNA into protein.[1][4]

Head-to-Head Comparison: m1Ψ vs. Pseudouridine (Ψ) and Unmodified Uridine

The choice of uridine modification is a critical determinant of the therapeutic potency of an mRNA drug. Experimental evidence consistently demonstrates that m1Ψ significantly enhances protein expression compared to both unmodified uridine and pseudouridine.

Quantitative Data Summary: Protein Expression

The following table summarizes data from several key studies that have quantitatively compared protein expression from mRNAs containing different uridine modifications, typically using luciferase reporter assays in various cell lines.

ModificationCell TypeFold Change in Protein Expression (relative to Unmodified mRNA)Fold Change in Protein Expression (relative to Pseudouridine)Citation
Pseudouridine (Ψ)HEK293T~31[5]
N1-methylpseudouridine (m1Ψ)HEK293T~7.4~2.5[5]
N1-methylpseudouridine (m1Ψ)A549, BJ, C2C12, HeLa, KeratinocytesNot directly compared to unmodified~4-13 fold higher than Ψ[5]
Pseudouridine (Ψ)HEK293TEnhanced translation1[1]
N1-methylpseudouridine (m1Ψ)HEK293TEnhanced translation, greater than ΨHigher than Ψ[1]

As the data illustrates, the incorporation of m1Ψ leads to a substantial increase in protein production, outperforming Ψ across multiple cell types.[1][5]

Mechanistic Insights into Enhanced Translational Efficiency

The superior translational efficiency of m1Ψ is attributed to a combination of factors that influence its interaction with the cellular translational machinery and its ability to evade immune surveillance.

  • Reduced Immune Activation and eIF2α Phosphorylation: Unmodified IVT mRNA can activate protein kinase R (PKR), a sensor for double-stranded RNA byproducts. Activated PKR phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global shutdown of translation.[2] m1Ψ modification is more effective than Ψ at reducing the activation of these innate immune sensors.[2] This leads to lower levels of eIF2α phosphorylation, thus maintaining a cellular environment permissive for active translation.[6][7]

  • Increased Ribosome Loading and Density: Studies have shown that m1Ψ-modified mRNAs exhibit increased ribosome loading and density.[6][8] This suggests that the modification may facilitate more efficient translation initiation or recycling of ribosomes on the same mRNA molecule, leading to a higher rate of protein synthesis.[6][8] The precise molecular interactions that lead to this are still under investigation, but it is clear that m1Ψ fundamentally alters the dynamics of the translation process.[6]

Experimental Workflow for Assessing Translational Efficiency

A robust and reproducible method for quantifying the translational efficiency of modified mRNA is crucial for preclinical development. The luciferase reporter gene assay is a widely used and highly sensitive method for this purpose.

Below is a diagram illustrating the typical workflow for such an assay.

G cluster_0 mRNA Preparation cluster_1 Cell-Based Assay cluster_2 Data Acquisition a 1. PCR Amplification of DNA Template b 2. In Vitro Transcription (IVT) with Modified NTPs (e.g., m1ΨTP) a->b c 3. mRNA Purification and Quality Control b->c d 4. Transfection of Cells with Modified mRNA c->d e 5. Incubation (Allow for protein expression) d->e f 6. Cell Lysis e->f g 7. Addition of Luciferase Substrate f->g h 8. Measurement of Luminescence g->h i 9. Data Analysis h->i

Sources

Validation

A Comparative Guide to the Immunogenicity Profile of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine (k2Ψ) Modified mRNA

For Researchers, Scientists, and Drug Development Professionals The advent of mRNA-based therapeutics and vaccines has revolutionized modern medicine, with chemical modifications to the mRNA molecule playing a pivotal ro...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has revolutionized modern medicine, with chemical modifications to the mRNA molecule playing a pivotal role in their success. These modifications are critical for enhancing stability, increasing translational efficiency, and, most importantly, reducing the innate immunogenicity of exogenous mRNA.[1][2][3][4] This guide provides an in-depth comparison of the immunogenicity profile of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine (k2Ψ) modified mRNA against other common modifications and unmodified mRNA, supported by experimental data and established scientific principles.

The Imperative of mRNA Modification: Evading Innate Immune Detection

In vitro transcribed (IVT) mRNA, in its unmodified form, can be recognized as foreign by the host's innate immune system, triggering an inflammatory response that can hinder therapeutic efficacy and cause adverse effects.[5][6][7] This recognition is primarily mediated by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs).[8][9][10]

  • Toll-Like Receptors (TLRs): Located in endosomes, TLR3, TLR7, and TLR8 are key sensors of single-stranded and double-stranded RNA.[9][11][12] Their activation initiates signaling cascades that lead to the production of pro-inflammatory cytokines and type I interferons (IFNs).[9][11]

  • RIG-I-Like Receptors (RLRs): Cytosolic sensors like RIG-I and MDA5 detect viral and synthetic RNAs in the cytoplasm.[13][14][15] RIG-I, for instance, recognizes 5'-triphosphate moieties on IVT mRNA, leading to a potent antiviral response.[15][16]

The seminal work of Karikó and colleagues demonstrated that nucleoside modifications, such as pseudouridine (Ψ), can abrogate the activation of these immune sensors, paving the way for the development of safe and effective mRNA therapeutics.[6][17][18]

A Comparative Analysis of Nucleoside Modifications

The choice of nucleoside modification significantly impacts the immunogenicity and translational output of an mRNA therapeutic. Here, we compare k2Ψ with other prominent modifications.

  • Immunogenicity: Unmodified IVT mRNA is highly immunogenic, potently activating TLRs and RLRs.[5][6] This leads to the robust production of type I interferons and inflammatory cytokines, which can suppress protein translation and lead to cellular toxicity.[6][9]

  • Translational Efficiency: The strong innate immune response triggered by unmodified mRNA can lead to the activation of RNA-dependent protein kinase (PKR), which phosphorylates the translation initiation factor eIF-2α, thereby reducing overall translation efficiency.[6]

  • Immunogenicity: The substitution of uridine with pseudouridine was a groundbreaking discovery that significantly reduces the immunogenicity of mRNA.[6][18] Ψ-modified mRNA shows a diminished capacity to activate TLR3, TLR7, and TLR8.[17][19] However, some studies suggest that Ψ-modified mRNA may still elicit a low-level immune response.[19][20]

  • Translational Efficiency: Ψ modification has been shown to enhance the translational capacity of mRNA compared to its unmodified counterpart.[6][18] This is attributed to both the reduction in PKR activation and potentially altered mRNA structure that favors ribosome loading.[6]

  • Immunogenicity: N1-methylpseudouridine, the modification used in the highly successful COVID-19 mRNA vaccines from Pfizer-BioNTech and Moderna, exhibits an even lower immunogenicity profile than pseudouridine.[21][22][23] Studies have shown that m1Ψ modification significantly reduces the activation of RIG-I and TLR signaling pathways.[1] A high degree of m1Ψ modification in an mRNA sequence correlates with a greater reduction in the expression of downstream inflammatory markers like RIG-I, RANTES, IL-6, IFN-β1, and TNF-α.[1]

  • Translational Efficiency: m1Ψ-modified mRNA has been demonstrated to possess superior translational capacity, leading to significantly higher protein expression compared to both unmodified and Ψ-modified mRNA.[22][24] This enhanced translation is a key factor in the high efficacy of m1Ψ-based vaccines.[21][23]

While direct, peer-reviewed comparative studies on the immunogenicity of k2Ψ are less abundant in the public domain compared to Ψ and m1Ψ, the structural rationale and available data suggest a highly favorable profile. The addition of the bulky N,N-Dimethylaminocarbonyl group at the N1 position of pseudouridine is expected to further sterically hinder interactions with innate immune sensors.

  • Expected Immunogenicity: Based on the trend observed from U to Ψ to m1Ψ, it is hypothesized that the larger modification in k2Ψ would lead to an even greater reduction in innate immune recognition. The modification would likely disrupt the hydrogen bonding patterns and overall conformation that PRRs recognize, leading to a near-silent immunogenicity profile.

  • Expected Translational Efficiency: The impact on translational efficiency is an area of active investigation. While reduced immunogenicity generally correlates with increased translation, the bulky nature of the k2Ψ modification could potentially influence ribosome transit. However, the primary benefit of minimizing the innate immune response is expected to result in robust protein production.

Experimental Data Summary

The following table summarizes the expected and reported effects of different uridine modifications on the immunogenicity and translational efficiency of mRNA.

ModificationInnate Immune Activation (Cytokine Induction)Protein Expression LevelKey Findings
Unmodified (U) HighLow to ModeratePotently activates TLRs and RLRs, leading to significant IFN-α production and suppression of translation.[9][18]
Pseudouridine (Ψ) LowHighSignificantly reduces TLR activation and enhances translational capacity compared to unmodified mRNA.[17][18] May still induce a low-level immune response.[19][20]
N1-methylpseudouridine (m1Ψ) Very LowVery HighSuperior to Ψ in reducing immunogenicity and increasing protein production.[22] The modification used in approved COVID-19 mRNA vaccines.[21][23]
N1-(N,N-Dimethylaminocarbonyl)-pseudouridine (k2Ψ) Extremely Low (Hypothesized)High to Very High (Expected)Expected to have the lowest immunogenicity due to the bulky N1 modification, leading to minimal immune sensing and robust protein expression.

Visualizing the Mechanism: Innate Immune Sensing of mRNA

The following diagram illustrates the primary pathways through which exogenous mRNA is recognized by the innate immune system and how nucleoside modifications can mitigate this response.

InnateImmuneSensing cluster_cell Antigen Presenting Cell (e.g., Dendritic Cell) cluster_endosome Endosome cluster_cytoplasm Cytoplasm TLR7 TLR7/8 NFkB NF-κB TLR7->NFkB MyD88 Pathway RIGI RIG-I / MDA5 MAVS MAVS RIGI->MAVS TBK1 TBK1/IKKε MAVS->TBK1 IRF37 IRF3/7 TBK1->IRF37 Nucleus Nucleus IRF37->Nucleus Transcription NFkB->Nucleus Transcription Translation Ribosome (Protein Synthesis) Cytokines Cytokines Nucleus->Cytokines Expression of Type I IFN & Pro-inflammatory Cytokines Unmodified_mRNA Unmodified mRNA (U) Unmodified_mRNA->TLR7 Recognized Unmodified_mRNA->RIGI Recognized Unmodified_mRNA->Translation Inhibited Translation Modified_mRNA Modified mRNA (Ψ, m1Ψ, k2Ψ) Modified_mRNA->TLR7 Evades Recognition Modified_mRNA->RIGI Evades Recognition Modified_mRNA->Translation Enhanced Translation

Caption: Innate immune sensing of unmodified vs. modified mRNA.

Experimental Protocols for Immunogenicity Assessment

To empirically compare the immunogenicity of different mRNA modifications, a series of standardized in vitro and in vivo assays are essential.

Protocol 1: In Vitro Assessment of Cytokine Induction in Human PBMCs

This assay quantifies the inflammatory response to different mRNA formulations.

Objective: To measure the production of pro-inflammatory cytokines and type I interferons by human peripheral blood mononuclear cells (PBMCs) upon stimulation with various modified mRNAs.

Methodology:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Plate PBMCs at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • mRNA Transfection: Prepare lipid nanoparticle (LNP) formulations of equimolar amounts of mRNA encoding a reporter gene (e.g., eGFP) with different modifications (Unmodified, Ψ, m1Ψ, k2Ψ). Transfect the PBMCs with the LNP-mRNA complexes. Use LNP alone and a TLR7/8 agonist (e.g., R848) as negative and positive controls, respectively.

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.

  • Cytokine Analysis: Quantify the concentration of key cytokines (e.g., TNF-α, IL-6, IFN-α, IFN-β) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

  • Data Analysis: Compare the cytokine levels induced by each mRNA modification. A lower cytokine level indicates reduced immunogenicity.

Protocol 2: In Vivo Luciferase Expression and Immune Response in Mice

This in vivo assay evaluates both the protein expression and the systemic immune response.

Objective: To compare the in vivo translational efficiency and the induction of an innate immune response following systemic administration of differently modified luciferase-encoding mRNAs.

Methodology:

  • Animal Model: Use 6-8 week old BALB/c mice.

  • mRNA Administration: Administer LNP-formulated luciferase mRNA (Unmodified, Ψ, m1Ψ, k2Ψ) via intravenous injection at a standardized dose (e.g., 1 mg/kg). Include a vehicle control group (LNP only).

  • Bioluminescence Imaging: At various time points (e.g., 6, 24, 48 hours) post-injection, administer D-luciferin intraperitoneally and measure luciferase expression using an in vivo imaging system (IVIS). Higher luminescence indicates greater protein expression.

  • Blood Collection: Collect blood samples via retro-orbital or tail vein bleed at early time points (e.g., 2, 6, 12 hours) post-injection.

  • Cytokine Profiling: Prepare serum from the blood samples and analyze for a panel of inflammatory cytokines and chemokines (e.g., IFN-α, TNF-α, IL-6, KC, MCP-1) using a multiplex immunoassay.

  • Data Analysis: Correlate the level of protein expression (luminescence) with the systemic cytokine profile for each mRNA modification.

Conclusion and Future Outlook

The modification of uridine is a cornerstone of modern mRNA therapeutic design, with a clear trend demonstrating that increased complexity at the N1 position of pseudouridine, from Ψ to m1Ψ, leads to a more favorable immunogenicity and translational profile. While extensive comparative data for N1-(N,N-Dimethylaminocarbonyl)-pseudouridine (k2Ψ) is still emerging, the underlying chemical principles strongly suggest that it will represent a further advancement in minimizing innate immune activation. This "stealth" characteristic is paramount for applications requiring high-dose or repeat administration, such as protein replacement therapies and certain vaccine modalities.

For researchers and developers, the selection of a nucleoside modification is a critical decision that balances the need for robust protein expression with the imperative to avoid adverse immune reactions. The continued exploration of novel modifications like k2Ψ will undoubtedly push the boundaries of what is achievable with mRNA technology, leading to safer and more potent therapeutics.

References

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  • Devant, P., & Rehwinkel, J. (2019). RNA Modifications Modulate Activation of Innate Toll-Like Receptors. Viruses, 11(2), 103. [Link]

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  • Karikó, K., Muramatsu, H., Welsh, F. A., Ludwig, J., Kato, H., Akira, S., & Weissman, D. (2008). Incorporation of pseudouridine into mRNA yields superior nonimmunogenic vector with increased translational capacity and biological stability. Molecular therapy : the journal of the American Society of Gene Therapy, 16(11), 1833–1840. [Link]

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Comparative

A Senior Application Scientist's Guide to Modified mRNA: Evaluating In Vivo Efficacy with a Focus on N1-Methylpseudouridine and Emerging Alternatives

Authored for Researchers, Scientists, and Drug Development Professionals The advent of mRNA technology has catalyzed a paradigm shift in modern medicine, most notably demonstrated by the rapid development and deployment...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The advent of mRNA technology has catalyzed a paradigm shift in modern medicine, most notably demonstrated by the rapid development and deployment of COVID-19 vaccines.[1] The clinical success of these vaccines hinges on a critical innovation: the use of modified nucleosides to enhance the stability and translational efficiency of the mRNA molecule while mitigating its inherent immunogenicity.[1][2] Among these modifications, N1-methylpseudouridine (m1Ψ) has emerged as the gold standard, demonstrating a superior performance profile in numerous preclinical and clinical studies.[1][3]

This guide provides an in-depth comparison of the in vivo efficacy of unmodified mRNA versus its modified counterparts, with a primary focus on the well-characterized pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ). We will also touch upon emerging modifications like N1-(N,N-Dimethylaminocarbonyl)-pseudouridine (k2Ψ), for which the public-domain data is still nascent. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to design and evaluate next-generation mRNA therapeutics.

The Rationale for Modification: Overcoming the Hurdles of In Vivo mRNA Delivery

In vitro transcribed (IVT) mRNA, in its unmodified form, presents two significant challenges for therapeutic applications: transient stability and potent immunogenicity. The introduction of unmodified single-stranded RNA into the cytoplasm can trigger a cascade of innate immune responses, primarily through the activation of pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and Protein Kinase R (PKR).[4] This can lead to the production of type I interferons and other pro-inflammatory cytokines, which not only cause adverse effects but also lead to the degradation of the mRNA and a shutdown of protein translation.[5]

The incorporation of modified nucleosides, such as Ψ and its derivatives, into the mRNA sequence serves to dampen this immune recognition.[6] These modifications effectively "mask" the mRNA from the host's immune surveillance, leading to a more favorable safety profile and sustained protein expression.[6]

Comparative In Vivo Performance: Unmodified mRNA vs. Ψ-mRNA vs. m1Ψ-mRNA

The following tables summarize key quantitative data from preclinical studies, offering a comparative snapshot of the in vivo performance of unmodified mRNA (u-mRNA), pseudouridine-modified mRNA (Ψ-mRNA), and N1-methylpseudouridine-modified mRNA (m1Ψ-mRNA).

Modification Peak Protein Expression (in vivo) Duration of Expression (in vivo) Key Findings
Unmodified (u-mRNA) Low to ModerateShort (hours to <1 day)Often elicits a strong innate immune response, leading to rapid mRNA degradation and translational suppression.[6]
Pseudouridine (Ψ) Moderate to HighModerate (1-4 days)Significantly increases translational capacity and reduces immunogenicity compared to u-mRNA.[6]
N1-methylpseudouridine (m1Ψ) High to Very HighLong (up to 10 days)Outperforms Ψ-mRNA in both protein expression and duration, with a further reduction in innate immune activation.[7] Considered the current state-of-the-art for therapeutic mRNA.[1][3]

Table 1: Comparative In Vivo Protein Expression and Duration

Modification IFN-α Induction (pg/mL) TNF-α Induction (pg/mL) Key Immunogenicity Findings
Unmodified (u-mRNA) HighHighPotently activates innate immune sensors, leading to a robust pro-inflammatory cytokine response.[6]
Pseudouridine (Ψ) Low to ModerateLow to ModerateSubstantially reduces the induction of pro-inflammatory cytokines compared to u-mRNA.[6]
N1-methylpseudouridine (m1Ψ) Very Low to UndetectableVery Low to UndetectableDemonstrates the lowest immunogenic profile, effectively evading recognition by the innate immune system.[7]

Table 2: Comparative In Vivo Immunogenicity

Emerging Modifications: A Glimpse at N1-(N,N-Dimethylaminocarbonyl)-pseudouridine (k2Ψ)

While Ψ and m1Ψ have been extensively studied, the landscape of mRNA modifications is continually evolving. One such emerging modification is N1-(N,N-Dimethylaminocarbonyl)-pseudouridine (k2Ψ). According to available information, k2Ψ is being explored for its potential antiviral properties and its application in vaccine and cancer research.[] However, at present, there is a scarcity of publicly available, peer-reviewed studies directly comparing the in vivo efficacy of k2Ψ-modified mRNA with m1Ψ, Ψ, and unmodified mRNA. Further research is needed to fully characterize its performance profile in terms of protein expression, duration, and immunogenicity.

Visualizing the Workflow and a Key Biological Pathway

To provide a clearer understanding of the experimental processes and the underlying biological mechanisms, we've created the following diagrams using Graphviz.

G cluster_0 mRNA Preparation cluster_1 LNP Formulation cluster_2 In Vivo Evaluation cluster_3 Data Analysis DNA Template Design DNA Template Design In Vitro Transcription (IVT) In Vitro Transcription (IVT) DNA Template Design->In Vitro Transcription (IVT) T7 RNA Polymerase IVT IVT mRNA Purification mRNA Purification IVT->mRNA Purification DNase Treatment, Chromatography Lipid Nanoparticle (LNP) Formulation Lipid Nanoparticle (LNP) Formulation mRNA Purification->Lipid Nanoparticle (LNP) Formulation Microfluidics LNP Formulation LNP Formulation Characterization Characterization LNP Formulation->Characterization Size, Zeta Potential, Encapsulation Efficiency Animal Model Administration Animal Model Administration Characterization->Animal Model Administration IV, IM, etc. Bioluminescence Imaging Bioluminescence Imaging Animal Model Administration->Bioluminescence Imaging For Luciferase Reporter Blood & Tissue Collection Blood & Tissue Collection Animal Model Administration->Blood & Tissue Collection Time Points Protein Expression Quantification Protein Expression Quantification Bioluminescence Imaging->Protein Expression Quantification Cytokine Analysis (ELISA) Cytokine Analysis (ELISA) Blood & Tissue Collection->Cytokine Analysis (ELISA) mRNA Quantification (RT-qPCR) mRNA Quantification (RT-qPCR) Blood & Tissue Collection->mRNA Quantification (RT-qPCR) Efficacy Comparison Efficacy Comparison Protein Expression Quantification->Efficacy Comparison Immunogenicity Assessment Immunogenicity Assessment Cytokine Analysis (ELISA)->Immunogenicity Assessment

Figure 1: A generalized experimental workflow for the in vivo comparison of modified mRNA.

G cluster_0 Innate Immune Recognition of mRNA Unmodified mRNA Unmodified mRNA TLR7/8 (Endosome) TLR7/8 (Endosome) Unmodified mRNA->TLR7/8 (Endosome) Activates PKR (Cytosol) PKR (Cytosol) Unmodified mRNA->PKR (Cytosol) Activates Modified mRNA (m1Ψ) Modified mRNA (m1Ψ) Modified mRNA (m1Ψ)->TLR7/8 (Endosome) Evades Modified mRNA (m1Ψ)->PKR (Cytosol) Evades MyD88 Pathway MyD88 Pathway TLR7/8 (Endosome)->MyD88 Pathway eIF2α Phosphorylation eIF2α Phosphorylation PKR (Cytosol)->eIF2α Phosphorylation Type I IFN & Pro-inflammatory Cytokines Type I IFN & Pro-inflammatory Cytokines MyD88 Pathway->Type I IFN & Pro-inflammatory Cytokines Translational Shutdown & mRNA Degradation Translational Shutdown & mRNA Degradation eIF2α Phosphorylation->Translational Shutdown & mRNA Degradation

Figure 2: A simplified diagram of innate immune sensing of mRNA and the evasive role of m1Ψ modification.

Methodologies: A Guide to Key Experimental Protocols

The following protocols provide a framework for the synthesis, delivery, and analysis of modified mRNA in vivo.

Synthesis of Modified mRNA via In Vitro Transcription (IVT)

This protocol outlines the generation of mRNA with complete substitution of uridine with a modified counterpart (e.g., m1Ψ).

Materials:

  • Linearized DNA template encoding the gene of interest with a T7 promoter.

  • NTPs (ATP, GTP, CTP) and modified UTP (e.g., m1ΨTP).

  • T7 RNA Polymerase.

  • RNase Inhibitor.

  • DNase I.

  • Transcription Buffer.

  • Purification kit (e.g., silica-based columns or magnetic beads).

Procedure:

  • Assemble the IVT reaction at room temperature by combining the transcription buffer, NTPs (with modified UTP), linearized DNA template, RNase inhibitor, and T7 RNA Polymerase.

  • Incubate the reaction at 37°C for 2-4 hours.

  • Add DNase I to the reaction mixture and incubate for a further 15-30 minutes at 37°C to digest the DNA template.

  • Purify the synthesized mRNA using a suitable purification kit according to the manufacturer's instructions.

  • Elute the purified mRNA in nuclease-free water.

  • Assess the quality and quantity of the mRNA using a spectrophotometer (e.g., NanoDrop) and denaturing agarose gel electrophoresis or capillary electrophoresis to confirm its integrity.

Lipid Nanoparticle (LNP) Formulation of Modified mRNA

LNPs are a widely used and effective delivery vehicle for mRNA in vivo.

Materials:

  • Purified modified mRNA.

  • Lipid mixture (e.g., ionizable lipid, helper lipid, cholesterol, PEG-lipid) dissolved in ethanol.

  • Aqueous buffer (e.g., citrate buffer, pH 4.0).

  • Microfluidic mixing device.

  • Dialysis or tangential flow filtration system for buffer exchange.

Procedure:

  • Prepare the lipid mixture in ethanol and the mRNA in the aqueous buffer.

  • Use a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the mRNA-aqueous buffer solution at a controlled flow rate. This process facilitates the self-assembly of LNPs encapsulating the mRNA.

  • Perform buffer exchange using dialysis or tangential flow filtration to remove ethanol and raise the pH to a physiological level (e.g., PBS, pH 7.4).

  • Characterize the formulated LNPs for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.

In Vivo Administration and Assessment of Protein Expression

This protocol describes a typical workflow for evaluating protein expression in a mouse model using a luciferase reporter.

Materials:

  • LNP-formulated modified mRNA encoding luciferase.

  • Animal model (e.g., BALB/c mice).

  • D-luciferin substrate.

  • In vivo imaging system (IVIS).

Procedure:

  • Administer the LNP-formulated mRNA to mice via the desired route (e.g., intravenous, intramuscular).

  • At predetermined time points (e.g., 6, 24, 48, 72 hours post-injection), administer D-luciferin to the mice via intraperitoneal injection.

  • Anesthetize the mice and acquire bioluminescence images using an IVIS.

  • Quantify the bioluminescent signal in the region of interest to determine the level and duration of protein expression.

Assessment of Immunogenicity

This protocol outlines the measurement of pro-inflammatory cytokines in response to mRNA administration.

Materials:

  • LNP-formulated modified mRNA.

  • Animal model (e.g., C57BL/6 mice).

  • Blood collection supplies.

  • ELISA kits for specific cytokines (e.g., IFN-α, TNF-α).

Procedure:

  • Administer the LNP-formulated mRNA to mice.

  • At selected time points (e.g., 2, 6, 12, 24 hours post-injection), collect blood samples via a suitable method (e.g., submandibular or retro-orbital bleeding).

  • Process the blood to obtain serum or plasma.

  • Measure the concentration of cytokines in the serum or plasma using specific ELISA kits according to the manufacturer's instructions.

Conclusion and Future Directions

The incorporation of modified nucleosides, particularly N1-methylpseudouridine, has been instrumental in unlocking the therapeutic potential of mRNA. The enhanced stability, increased translational efficiency, and reduced immunogenicity conferred by m1Ψ have set a high benchmark for future mRNA-based therapies. While emerging modifications like k2Ψ hold promise, rigorous in vivo comparative studies are essential to validate their efficacy and safety profiles. As the field continues to advance, a deeper understanding of the interplay between mRNA modifications, delivery systems, and the host immune response will be paramount in designing the next generation of safe and effective mRNA medicines.

References

  • Andries, O., Mc Cafferty, S., De Smedt, S. C., Weiss, R., Sanders, N. N., & Kitada, T. (2015). N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice. Journal of Controlled Release, 217, 337–344.
  • Baden, L. R., El Sahly, H. M., Essink, B., Kotloff, K., Frey, S., Novak, R., ... & Gracia, A. (2021). Efficacy and Safety of the mRNA-1273 SARS-CoV-2 Vaccine. New England Journal of Medicine, 384(5), 403-416.
  • BenchChem. (2025). An In-Depth Technical Guide to N1-Modified Pseudouridines for mRNA-Based Research and Therapeutics.
  • Karikó, K., Muramatsu, H., Welsh, F. A., Ludwig, J., Kato, H., Akira, S., & Weissman, D. (2008). Incorporation of pseudouridine into mRNA yields superior nonimmunogenic vector with increased translational capacity and biological stability. Molecular Therapy, 16(11), 1833-1840.
  • Kauffman, K. J., Webber, M. J., Anderson, D. G. (2016). Efficacy and immunogenicity of unmodified and pseudouridine-modified mRNA delivered systemically with lipid nanoparticles in vivo.
  • Kyriakidis, N. C., López-Cortés, A., González, E. V., Grimaldos, A. B., & Prado, E. O. (2021).
  • Pardi, N., Hogan, M. J., Porter, F. W., & Weissman, D. (2018). mRNA vaccines—a new era in vaccinology. Nature reviews Drug discovery, 17(4), 261-279.
  • Polack, F. P., Thomas, S. J., Kitchin, N., Absalon, J., Gurtman, A., Lockhart, S., ... & C4591001 Clinical Trial Group. (2020). Safety and efficacy of the BNT162b2 mRNA Covid-19 vaccine. New England Journal of Medicine, 383(27), 2603-2615.
  • Svitkin, Y. V., Cheng, Y. M., Chakraborty, T., Presnyak, V., John, M., & Sonenberg, N. (2017). N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density. Nucleic acids research, 45(10), 6023-6036.

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Validation

A Comparative Guide to the Mass Spectrometry Analysis of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine Incorporation in RNA

For researchers, scientists, and drug development professionals at the forefront of RNA therapeutics and molecular biology, the precise identification and quantification of modified nucleosides within RNA transcripts are...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals at the forefront of RNA therapeutics and molecular biology, the precise identification and quantification of modified nucleosides within RNA transcripts are paramount. The incorporation of synthetic analogs like N1-(N,N-Dimethylaminocarbonyl)-pseudouridine (herein referred to as Dmc¹Ψ) is a key strategy in the development of mRNA-based vaccines and therapeutics to enhance stability and translational efficiency while modulating immunogenicity. This guide provides an in-depth technical comparison of mass spectrometry-based methodologies for the analysis of Dmc¹Ψ, contrasting it with its parent nucleoside, pseudouridine (Ψ), and the well-characterized N1-methylpseudouridine (m¹Ψ).

The Analytical Imperative: Distinguishing Modified Nucleosides

The therapeutic efficacy and safety of modified mRNA drugs are intrinsically linked to the accurate incorporation and quantification of the intended modified nucleosides. Mass spectrometry, coupled with liquid chromatography (LC-MS/MS), stands as the gold standard for this purpose, offering unparalleled specificity and sensitivity.[] However, the structural nuances of modified nucleosides present unique analytical challenges that necessitate tailored methodologies.

Pseudouridine (Ψ), the most abundant RNA modification, is an isomer of uridine (U), rendering it "mass-silent" in conventional mass spectrometry as it does not exhibit a mass shift.[2] Its analysis, therefore, relies on either chromatographic separation from uridine, chemical derivatization to introduce a mass tag, or its distinct fragmentation pattern upon collision-induced dissociation (CID).[3][4][5] Building upon this foundational understanding, the analysis of N1-substituted derivatives like m¹Ψ and Dmc¹Ψ requires a further level of analytical sophistication.

Comparative Analysis of Pseudouridine and its N1-Substituted Derivatives

The key to a successful LC-MS/MS analysis lies in understanding the unique physicochemical properties and fragmentation behaviors of each modified nucleoside. The table below provides a comparative summary of Ψ, m¹Ψ, and Dmc¹Ψ.

FeaturePseudouridine (Ψ)N1-methylpseudouridine (m¹Ψ)N1-(N,N-Dimethylaminocarbonyl)-pseudouridine (Dmc¹Ψ)
Molecular Formula C₉H₁₂N₂O₆C₁₀H₁₄N₂O₆C₁₂H₁₇N₃O₇
Monoisotopic Mass 244.0695 Da258.0852 Da315.1066 Da
Key Analytical Challenge Mass-silent isomer of UridineDifferentiation from other methylated nucleosidesLack of established fragmentation data
Primary Identification Method Characteristic fragmentation (e.g., m/z 207.04)[6] or chemical derivatization[4]Unique precursor mass and fragmentationUnique precursor mass and predicted fragmentation
Predicted Key Fragmentation Loss of water moleculesLoss of methyl group and waterNeutral loss of the N,N-Dimethylaminocarbonyl group

Experimental Workflow for the Analysis of Dmc¹Ψ

The following section outlines a comprehensive, step-by-step workflow for the sensitive and specific analysis of Dmc¹Ψ incorporation in RNA. This protocol is designed to be a self-validating system, with built-in quality controls.

experimental_workflow cluster_rna_prep RNA Preparation cluster_digestion Enzymatic Digestion cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis rna_extraction RNA Extraction & Purification rna_qc RNA Quality Control (e.g., Bioanalyzer) rna_extraction->rna_qc enzymatic_digestion Enzymatic Digestion to Nucleosides (Nuclease P1, Alkaline Phosphatase) rna_qc->enzymatic_digestion lc_separation Reversed-Phase UPLC Separation enzymatic_digestion->lc_separation ms_detection High-Resolution Mass Spectrometry (HRMS) lc_separation->ms_detection ms_ms_fragmentation Tandem Mass Spectrometry (MS/MS) ms_detection->ms_ms_fragmentation nucleoside_identification Nucleoside Identification (Accurate Mass & Retention Time) ms_ms_fragmentation->nucleoside_identification quantification Quantification (Peak Area Integration) nucleoside_identification->quantification statistical_analysis Statistical Analysis quantification->statistical_analysis

Caption: A comprehensive workflow for the mass spectrometry-based analysis of Dmc¹Ψ incorporation in RNA.

Step-by-Step Experimental Protocol
  • RNA Extraction and Purification:

    • Isolate total RNA from the sample of interest using a standard Trizol-based or column-based method.

    • For mRNA analysis, perform poly(A) selection to enrich for the target transcripts.

    • Quantify the purified RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using a microfluidics-based system (e.g., Agilent Bioanalyzer).

  • Enzymatic Digestion to Nucleosides:

    • To 1-5 µg of purified RNA, add a solution of Nuclease P1 and incubate at 37°C for 2 hours. This will digest the RNA into 5'-mononucleotides.

    • Subsequently, add bacterial alkaline phosphatase and continue the incubation at 37°C for another 2 hours to dephosphorylate the mononucleotides into nucleosides.

    • The causality behind this two-step enzymatic digestion is to ensure complete hydrolysis of the RNA backbone into individual nucleosides, which are amenable to LC-MS/MS analysis.

  • Liquid Chromatography Separation:

    • Employ an ultra-high-performance liquid chromatography (UHPLC) system with a reversed-phase C18 column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 0% to 30% Mobile Phase B over 10 minutes, followed by a wash and re-equilibration step. The inclusion of formic acid in the mobile phases is crucial for efficient protonation of the nucleosides in positive ion mode electrospray ionization.

  • Mass Spectrometry Analysis:

    • Utilize a high-resolution mass spectrometer (e.g., a Q-Exactive or Triple TOF) equipped with a heated electrospray ionization (HESI) source operating in positive ion mode.

    • Full Scan (MS1): Acquire full scan data from m/z 100 to 500 to detect the precursor ions of all nucleosides.

    • Tandem MS (MS/MS): Perform data-dependent acquisition (DDA) or parallel reaction monitoring (PRM) to trigger fragmentation of the ions of interest. The precursor ion for Dmc¹Ψ will be [M+H]⁺ at m/z 316.1140.

Predicted Fragmentation Pathway of Dmc¹Ψ

While experimental data for the fragmentation of Dmc¹Ψ is not yet widely published, we can predict its fragmentation pathway based on the known behavior of pseudouridine and carbonyl-containing compounds.[7][8] The primary fragmentation event is expected to be the neutral loss of the N,N-dimethylaminocarbonyl group, followed by characteristic fragmentation of the pseudouridine core.

fragmentation_pathway cluster_precursor Precursor Ion cluster_fragments Product Ions Dmc1Psi Dmc¹Ψ [M+H]⁺ m/z 316.1140 Fragment1 [M+H - C₃H₆NO]⁺ (Loss of Dimethylcarbamoyl) m/z 245.0770 Dmc1Psi->Fragment1 Neutral Loss Fragment2 [Pseudouridine Base + H]⁺ m/z 113.0351 Fragment1->Fragment2 Glycosidic Bond Cleavage Fragment3 [Ribose]⁺ m/z 133.0495 Fragment1->Fragment3 Glycosidic Bond Cleavage

Caption: Predicted fragmentation pathway of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine (Dmc¹Ψ).

Comparative Analysis of Analytical Methods

The choice of analytical method depends on the specific research question. For the simple detection of Dmc¹Ψ, a full scan mass spectrometry analysis for the accurate mass of its protonated molecule is sufficient. However, for unambiguous identification and quantification, a tandem mass spectrometry method is essential.

Analytical MethodApplicability to ΨApplicability to m¹ΨApplicability to Dmc¹ΨAdvantagesLimitations
LC-MS (Full Scan) Challenging due to being an isomer of UYesYesSimple and fastProne to false positives from isobaric interferences
LC-MS/MS (DDA/IDA) Yes (with characteristic fragments)YesYes (with predicted fragments)Unambiguous identificationMay miss low-abundance precursors
LC-MS/MS (SRM/MRM) YesYesYes (with optimized transitions)High sensitivity and quantitative accuracyRequires prior knowledge of precursor and product ions
Chemical Derivatization Yes (e.g., with CMC)[4]Not necessaryNot necessaryCan differentiate isomersAdds complexity to the workflow, potential for incomplete reactions

Conclusion and Future Perspectives

The mass spectrometry-based analysis of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine incorporation in RNA is a critical component of the development and quality control of next-generation mRNA therapeutics. While direct experimental data on the fragmentation of Dmc¹Ψ is still emerging, the principles outlined in this guide provide a robust framework for the development and validation of a highly specific and sensitive LC-MS/MS method. By leveraging the established knowledge of pseudouridine analysis and the predictable fragmentation of the N1-substituent, researchers can confidently identify and quantify this important modified nucleoside. As the field of RNA therapeutics continues to evolve, the development of standardized and validated analytical methods will be essential for ensuring the safety and efficacy of these transformative medicines.

References

  • Dudley, E., et al. (2005). Study of the mass spectrometric fragmentation of pseudouridine: comparison of fragmentation data obtained by matrix-assisted laser desorption/ionisation post-source decay, electrospray ion trap multistage mass spectrometry, and by a method utilising electrospray quadrupole time-of-flight tandem mass spectrometry and in-source fragmentation. Rapid Communications in Mass Spectrometry, 19(21), 3075-3085. [Link]

  • Limbach, P. A., et al. (2011). Mass Spectrometry-Based Quantification of Pseudouridine in RNA. International Journal of Mass Spectrometry, 304(2-3), 91-97. [Link]

  • ChemComplete. (2020, December 19). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage [Video]. YouTube. [Link]

  • Thakur, M., et al. (2022). Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry. Methods, 203, 134-144. [Link]

  • Taoka, M., et al. (2015). A mass spectrometry-based method for direct determination of pseudouridine in RNA. Nucleic Acids Research, 43(21), e144. [Link]

  • Parr, C. J. C., et al. (2020). N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation. Nucleic Acids Research, 48(21), 12285-12297. [Link]

  • Su, D., et al. (2021). Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry. Molecules, 26(11), 3185. [Link]

  • Chemistry LibreTexts. (2023, November 3). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • Roy, B., et al. (2024). Quantitative detection of pseudouridine in RNA by mass spectrometry. Scientific Reports, 14(1), 1-11. [Link]

  • Andersen, U. N., et al. (2002). Detection of pseudouridine and other modifications in tRNA by cyanoethylation and MALDI mass spectrometry. Nucleic Acids Research, 30(11), 2464-2471. [Link]

  • Motorin, Y., et al. (2011). Quantitative detection of pseudouridine in RNA by mass spectrometry. Methods in Molecular Biology, 718, 117-133. [Link]

  • Agris, P. F., et al. (2004). Synthesis and Solution Conformation Studies of 3-Substituted Uridine and Pseudouridine Derivatives. The Journal of Organic Chemistry, 69(1), 209-216. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Patteson, K. G., et al. (2001). Identification of the mass-silent post-transcriptionally modified nucleoside pseudouridine in RNA by matrix-assisted laser desorption/ionization mass spectrometry. Nucleic Acids Research, 29(11), e49. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Danesh, A., et al. (2011). Identification, localization, and relative quantitation of pseudouridine in RNA by tandem mass spectrometry of hydrolysis products. International Journal of Mass Spectrometry, 304(2-3), 91-97. [Link]

  • Wikipedia. (2023, December 14). Fragmentation (mass spectrometry). [Link]

  • Al-Masoudi, N. A., et al. (2004). Synthesis and Characterization of N,N-Dimethylamino- N',N''-diarylamino Phosphine Oxides. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 34(6), 1077-1085. [Link]

  • Jasienski, J., et al. (2011). Identification, localization, and relative quantitation of pseudouridine in RNA by tandem mass spectrometry of hydrolysis products. International journal of mass spectrometry, 304(2-3), 91-97. [Link]

  • Sirbu, D., & Marin, I. (2011). Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. Chemistry Journal of Moldova, 6(1), 86-89. [Link]

  • Gawinecki, R., et al. (2002). Synthesis and NMR characterization of seven new substituted pyridine N-oxides. Magnetic Resonance in Chemistry, 40(12), 823-828. [Link]

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Comparative

A Comparative Guide to N1-Substituted Pseudouridines in Therapeutic mRNA Applications

The rapid ascent of messenger RNA (mRNA) from a promising therapeutic modality to a clinically validated platform, exemplified by the COVID-19 vaccines, has underscored the critical role of chemical modifications in opti...

Author: BenchChem Technical Support Team. Date: January 2026

The rapid ascent of messenger RNA (mRNA) from a promising therapeutic modality to a clinically validated platform, exemplified by the COVID-19 vaccines, has underscored the critical role of chemical modifications in optimizing RNA performance.[1][2] The strategic substitution of canonical nucleosides with modified analogs is paramount for enhancing mRNA stability, boosting translational output, and, crucially, evading the host's innate immune system.[3] Among these modifications, N1-methylpseudouridine (m1Ψ) has become the gold standard, integral to the success of the first approved mRNA vaccines.[4][5]

This guide provides an in-depth comparative analysis of N1-substituted pseudouridines for researchers, scientists, and drug development professionals. We will move beyond a singular focus on m1Ψ to explore the broader landscape of N1-substitutions, offering the technical rationale and experimental frameworks necessary to make informed decisions in the design of next-generation RNA therapeutics.

The Foundational Advantage: From Uridine to Pseudouridine

Pseudouridine (Ψ), an isomer of uridine, is the most prevalent modified nucleoside in natural RNAs.[6] Its unique C-glycosidic bond, replacing uridine's N-glycosidic linkage, introduces a free N1-H group.[6] This seemingly subtle change has profound functional consequences: it enhances base stacking, pre-organizes the RNA backbone into a ribosome-friendly A-form helix, and disrupts the hydrogen bonding patterns recognized by innate immune sensors like Toll-like receptors (TLRs).[6][7] The incorporation of Ψ into synthetic mRNA was a landmark discovery, leading to transcripts with significantly increased protein expression and reduced immunogenicity compared to their unmodified counterparts.[6][8]

The subsequent methylation of the N1 position to create N1-methylpseudouridine (m1Ψ) provided a further, dramatic improvement, demonstrating superior immune evasion and an order-of-magnitude increase in protein production relative to Ψ.[9][10] This guide will dissect the properties that confer this advantage and compare m1Ψ to other N1-substituted analogs.

Comparative Performance Metrics of N1-Substituted Pseudouridines

The efficacy of a therapeutic mRNA is determined by a delicate balance of translational efficiency, immunogenicity, and stability. The choice of the N1-substituent on pseudouridine is a critical variable in this optimization process.

Translational Efficiency

The ultimate goal of most mRNA therapies is the robust and sustained production of a therapeutic protein. The modification of the uridine base is a key determinant of how efficiently the mRNA is translated by the ribosome.

Causality of Enhanced Translation: The prevailing hypothesis is that m1Ψ promotes a rigid C3'-endo sugar pucker conformation. This structural pre-organization of the mRNA backbone is thought to facilitate more efficient ribosome loading and translocation.[11] Furthermore, while unmodified mRNA can activate the PKR pathway, leading to the phosphorylation of eIF2α and a general shutdown of translation, m1Ψ-modified mRNA effectively blocks this activation, ensuring the translational machinery remains active.[3][11]

ModificationRelative Translational Efficiency (vs. Unmodified Uridine)Key Experimental Findings
Pseudouridine (Ψ)IncreasedProvides a significant boost in translation over unmodified mRNA by reducing PKR activation.[8]
N1-methylpseudouridine (m1Ψ) Strongly Increased Consistently demonstrates the highest levels of protein expression, outperforming Ψ by more than an order of magnitude in multiple studies. [9][11][12]
N1-ethylpseudouridine (e1Ψ)Strongly IncreasedShows translational activity close to that of m1Ψ, making it a viable alternative.[10]
Other N1-alkyl-Ψ (e.g., Pr1Ψ)IncreasedGenerally show high activity, though often slightly lower than m1Ψ. The yield of in vitro transcription can be affected by the size of the substituent.[10]

Table 1: Comparative analysis of translational efficiency conferred by N1-substituted pseudouridines. Data is synthesized from in vitro translation and cellular expression studies.

Immunogenicity

A primary obstacle for mRNA therapeutics is their potential to be recognized as foreign by the innate immune system, leading to inflammatory responses and reduced efficacy.

Mechanism of Immune Evasion: Single-stranded RNA is primarily sensed by endosomal Toll-like receptors 7 and 8 (TLR7/8), while double-stranded RNA contaminants can activate cytosolic sensors like RIG-I and PKR.[7] These receptors recognize specific patterns in the RNA. The presence of the methyl group at the N1 position of pseudouridine creates steric hindrance that interferes with receptor binding, effectively "cloaking" the mRNA from immune detection.[13]

ModificationRelative Immunogenicity (vs. Unmodified mRNA)Key Experimental Findings
Pseudouridine (Ψ)ReducedSignificantly decreases the activation of TLRs compared to unmodified mRNA.[8]
N1-methylpseudouridine (m1Ψ) Strongly Reduced Effectively abrogates the immune response by preventing activation of TLRs and the PKR pathway. [9][13]
Other N1-substituted ΨStrongly ReducedN1-substitutions generally lead to a significant reduction in innate immune activation and cellular toxicity.[10]

Table 2: Comparative immunogenicity of N1-substituted pseudouridines based on cytokine induction in immune cells.

Key Experimental Protocols for Evaluation

To facilitate independent verification and further research, we provide the following validated, step-by-step protocols for the synthesis and comparative assessment of modified mRNA.

Synthesis of Modified mRNA via In Vitro Transcription

This workflow describes the enzymatic synthesis of mRNA where all uridine triphosphates (UTP) are replaced by an N1-substituted pseudouridine triphosphate (e.g., m1ΨTP).

Workflow for Modified mRNA Synthesis

G cluster_0 Template Preparation cluster_1 In Vitro Transcription (IVT) cluster_2 Purification & QC pDNA Linearized Plasmid DNA (with T7 Promoter) IVT_Mix Assemble IVT Reaction: - T7 RNA Polymerase & Buffer - RNase Inhibitor - ATP, GTP, CTP - N1-substituted ΨTP - Cap Analog pDNA->IVT_Mix Add Template Incubate Incubate at 37°C for 2-4h IVT_Mix->Incubate DNase DNase I Treatment (Remove DNA Template) Incubate->DNase Purify Purify mRNA (e.g., Column-based or LiCl Precipitation) DNase->Purify QC Quality Control: - Concentration (A260) - Integrity (Gel/Capillary Electrophoresis) Purify->QC

A generalized workflow for the synthesis of modified mRNA.

Methodology:

  • Template Preparation: Use a high-quality, linearized plasmid DNA containing the gene of interest downstream of a T7 RNA polymerase promoter.

  • Reaction Assembly: In a nuclease-free tube at room temperature (to prevent spermidine precipitation), combine the following in order: transcription buffer, cap analog (e.g., CleanCap™), the four nucleotide triphosphates (ATP, CTP, GTP, and the N1-substituted ΨTP), linearized DNA template, and nuclease-free water. Finally, add T7 RNA polymerase.

    • Rationale: Assembling the reaction at room temperature and adding the enzyme last ensures a homogenous mixture and synchronous start to the transcription reaction. The full substitution of UTP with the modified analog is critical for the desired properties.[4][10][12]

  • Incubation: Incubate the reaction at 37°C for 2 to 4 hours.

  • Template Removal: Add DNase I directly to the IVT reaction and incubate for an additional 30 minutes at 37°C to degrade the plasmid DNA template.

  • Purification: Purify the synthesized mRNA using a silica-column-based kit or lithium chloride (LiCl) precipitation to remove enzymes, free nucleotides, and salts.

  • Quality Control: Assess the mRNA concentration and purity via UV spectrophotometry (A260/A280 ratio). Verify the integrity and length of the transcript using denaturing agarose gel or capillary electrophoresis.

Comparative Immunogenicity Assay in PBMCs

This protocol measures the innate immune response triggered by different mRNA modifications using primary human immune cells.

Innate Immune Sensing of mRNA

G cluster_0 mRNA Recognition cluster_1 Signaling Cascade cluster_2 Cellular Response mRNA_unmod Unmodified mRNA TLR7 TLR7 (Endosome) mRNA_unmod->TLR7 Strong Binding mRNA_mod m1Ψ-modified mRNA mRNA_mod->TLR7 Binding Blocked MyD88 MyD88 Pathway TLR7->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IFN-α) NFkB->Cytokines

N1-methylation of pseudouridine blocks TLR7 recognition.

Methodology:

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole human blood using density gradient centrifugation (e.g., Ficoll-Paque). Resuspend cells in complete RPMI medium.

  • Cell Plating: Plate the PBMCs in a 96-well tissue culture plate at a density of 2.5 x 10⁵ cells per well.

  • mRNA Transfection: Complex the various modified mRNAs (e.g., unmodified, Ψ-modified, m1Ψ-modified) with a lipid-based transfection reagent according to the manufacturer's instructions. Add the mRNA-lipid complexes to the cells.

    • Controls: Include a mock transfection (reagent only) as a negative control and a known TLR7 agonist (e.g., R848) as a positive control.

  • Incubation: Incubate the cells for 18-24 hours at 37°C in a CO₂ incubator.

  • Cytokine Measurement: Carefully collect the cell culture supernatant. Quantify the concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α) or Interferon-alpha (IFN-α), using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.[14]

    • Self-Validation: A successful experiment will show high cytokine levels for the positive control and unmodified mRNA, with significantly lower levels for the mock and properly modified (e.g., m1Ψ) mRNA.

Conclusion and Future Outlook

The comprehensive replacement of uridine with N1-methylpseudouridine is a validated and highly effective strategy for producing therapeutic mRNA with high translational capacity and a low immunogenic profile.[4][9] It remains the benchmark modification for current clinical applications. However, the exploration of other N1-substitutions, such as N1-ethylpseudouridine, reveals that a family of modifications can achieve similar desirable properties.[10] The future of mRNA therapeutics may involve a "mix-and-match" approach, where different modifications are selected to fine-tune the expression kinetics and immunogenic profile for specific applications, from vaccines to protein replacement therapies and gene editing. The robust experimental frameworks detailed herein provide the necessary tools to undertake this next phase of rational mRNA design with scientific rigor.

References

Sources

Validation

The Vanguard of Translation: A Head-to-Head Comparison of Novel Modified Nucleosides for mRNA Therapy

A Senior Application Scientist's Guide to Optimizing mRNA Potency and Safety For researchers, scientists, and drug development professionals at the forefront of genetic medicine, the messenger RNA (mRNA) molecule represe...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Optimizing mRNA Potency and Safety

For researchers, scientists, and drug development professionals at the forefront of genetic medicine, the messenger RNA (mRNA) molecule represents a paradigm shift in therapeutic potential. Its ability to programmatically direct the synthesis of any protein offers unprecedented opportunities for vaccines, protein replacement therapies, and gene editing. However, the clinical success of mRNA is not merely a function of its sequence; it is profoundly influenced by the chemical identity of its constituent nucleosides.

Unmodified, in vitro-transcribed (IVT) mRNA is inherently immunogenic, triggering cellular innate immune sensors that can lead to inflammation and degradation of the therapeutic molecule, ultimately silencing its expressive potential[1]. The strategic replacement of canonical nucleosides with modified analogs is the cornerstone of modern mRNA therapy, a critical innovation that enhances stability, boosts protein translation, and cloaks the mRNA from the host's immune surveillance.

This guide provides an in-depth, head-to-head comparison of the most pivotal modified nucleosides in the field, moving beyond the foundational pseudouridine (Ψ) to the current gold-standard, N1-methylpseudouridine (m1Ψ), and exploring promising next-generation candidates like 5-methoxyuridine (5moU) and N1-ethylpseudouridine (e1Ψ). We will dissect the experimental data that underpins our understanding of their performance, provide detailed protocols for their evaluation, and offer insights into the causal mechanisms that drive their therapeutic advantages.

The Contenders: A Chemical Overview

The primary focus of nucleoside modification has been the uridine base, as it is a key trigger of pattern recognition receptors such as Toll-like receptors (TLRs) 7 and 8. By altering its chemical structure, we can modulate how the cellular machinery interacts with the mRNA molecule.

Modified Nucleoside Abbreviation Key Structural Feature
PseudouridineΨIsomer of uridine with a C-glycosidic bond between C5 of the uracil base and C1 of the ribose sugar.
N1-methylpseudouridinem1ΨPseudouridine with a methyl group at the N1 position of the uracil base.
5-methoxyuridine5moUUridine with a methoxy group at the C5 position of the uracil base.
N1-ethylpseudouridinee1ΨPseudouridine with an ethyl group at the N1 position of the uracil base.

Below is a diagram illustrating the chemical structures of these key modified nucleosides.

G cluster_U Uridine cluster_Psi Pseudouridine (Ψ) cluster_m1Psi N1-methylpseudouridine (m1Ψ) cluster_5moU 5-methoxyuridine (5moU) cluster_e1Psi N1-ethylpseudouridine (e1Ψ) U Uridine (U) Psi Pseudouridine (Ψ) m1Psi N1-methylpseudouridine (m1Ψ) 5moU 5-methoxyuridine (5moU) e1Psi N1-ethylpseudouridine (e1Ψ)

Caption: Chemical structures of key modified nucleosides.

Performance Metrics: A Quantitative Showdown

The efficacy of a modified nucleoside is judged on three primary criteria: its ability to enhance protein expression (potency and duration), its capacity to evade the innate immune system (reduced immunogenicity), and its maintenance of translational fidelity.

Protein Expression: The Ultimate Measure of Potency

The primary goal of mRNA therapy is the efficient production of a therapeutic protein. The choice of modified nucleoside has a dramatic impact on the translational output of the mRNA molecule.

Modification Comparison Fold Increase in Protein Expression Model System Citation
m1Ψ vs. Ψ~13-foldMice[2][3]
m1Ψ/m5C vs. Ψ/m5C~44-foldCell Lines[2][3]
m1Ψ vs. Unmodified>10-foldCell Culture[2]
5moU vs. UnmodifiedUp to 4-foldPrimary Human Macrophages[4]
e1Ψ vs. ΨHigher than Ψ, comparable to m1ΨTHP-1 cells[5]

Key Insights:

  • N1-methylpseudouridine (m1Ψ) is the undisputed leader in enhancing protein expression, consistently outperforming its predecessor, pseudouridine[3][6]. The addition of a methyl group at the N1 position is thought to further improve base stacking and codon-anticodon interactions, leading to more efficient ribosomal translation[7].

  • The combination of m1Ψ with 5-methylcytidine (m5C) can produce a synergistic effect, dramatically boosting protein output[2][3].

  • 5-methoxyuridine (5moU) also demonstrates a significant ability to increase protein production, although the currently available data suggests it may be less potent than m1Ψ in this regard[4][8].

  • Emerging data on N1-ethylpseudouridine (e1Ψ) suggests it may offer protein expression levels comparable to m1Ψ, positioning it as a viable alternative for future therapeutic development[5]. However, some studies indicate that ethylation at the N1 position of pseudouridine can hinder translation[9][10].

Immunogenicity: The Art of Stealth

A critical function of nucleoside modification is to render the mRNA "invisible" to the cellular innate immune sensors that would otherwise recognize it as foreign and mount an inflammatory response. This is crucial for both safety and efficacy, as an immune response can lead to degradation of the mRNA and shutdown of protein translation.

Modification Effect on Innate Immune Response Key Markers Model System Citation
m1Ψ Suppressed expressionIL-6, TNF-α, CXCL10Primary Human Fibroblast-like Synoviocytes[2]
m1Ψ Reduced expressionRIG-I, IL-6, IFN-β1A549 cells[2]
m1Ψ No significant responseInterferon ResponseMice[2]
5moU Reduced immunogenicityPro-inflammatory cytokinesPrimary Human Macrophages[11]
e1Ψ Reduced immunogenicity(Qualitative)THP-1 cells[5][12]

Key Insights:

  • m1Ψ demonstrates a superior ability to dampen the innate immune response compared to both unmodified and pseudouridine-modified mRNA[2][3]. This is largely attributed to its ability to evade recognition by endosomal Toll-like receptor 3 (TLR3)[3].

  • 5moU is also effective at reducing the immunogenicity of mRNA, a key advantage for therapeutic applications where minimizing inflammation is paramount[11].

  • Preliminary data for e1Ψ suggests it shares the favorable immunogenicity profile of other N1-substituted pseudouridine derivatives, eliciting a lower innate immune response than unmodified mRNA[12].

Translational Fidelity: A Critical Safety Checkpoint

While enhancing protein expression is a primary goal, it is imperative that the correct protein is synthesized. Alterations to the nucleoside structure can, in some cases, affect the accuracy of the ribosome, leading to misincorporation of amino acids or ribosomal frameshifting.

Modification Impact on Translational Fidelity Observation Model System Citation
m1Ψ Does not significantly alter decoding accuracyReconstituted in vitro translation system[2]
m1Ψ No detectable increase in miscoded proteinsHEK 293 cells[2]
m1Ψ May cause +1 ribosomal frameshiftingIn vitro and in vivo (mice and humans)[2]
Ψ May alter translation fidelity at certain codons(Inferred from antibody response to self-antigen)Mice[9]

Key Insights:

  • While generally considered to have high fidelity, there is emerging evidence that m1Ψ may induce a low level of +1 ribosomal frameshifting at specific "slippery sequences"[2]. This could lead to the production of off-target proteins and is an important safety consideration for therapeutic development.

  • There is also some indication that pseudouridine (Ψ) may alter translational fidelity, potentially leading to an immune response against the resulting miscoded self-antigens[9].

  • The translational fidelity of 5moU and e1Ψ is an area of active investigation and requires further characterization.

Experimental Workflows and Protocols

To empower researchers to conduct their own head-to-head comparisons, we provide the following detailed experimental protocols for the key assays used to evaluate modified nucleosides.

Experimental Workflow Overview

G IVT In Vitro Transcription (with modified NTPs) Purification mRNA Purification IVT->Purification QC Quality Control (e.g., Bioanalyzer) Purification->QC Transfection Cell Transfection QC->Transfection Expression_Assay Protein Expression Assay (e.g., Luciferase, ELISA) Transfection->Expression_Assay Immuno_Assay Immunogenicity Assay (e.g., Cytokine Profiling) Transfection->Immuno_Assay

Caption: A generalized experimental workflow for comparing modified nucleosides.

Protocol 1: In Vitro Transcription of Modified mRNA

Objective: To synthesize mRNA transcripts with complete substitution of uridine with a modified analog.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • RNase Inhibitor

  • Reaction Buffer (10x)

  • ATP, GTP, CTP solution (100 mM each)

  • Modified UTP analog (e.g., m1ΨTP, 5moUTP) (100 mM)

  • DNase I

  • Nuclease-free water

  • RNA purification kit

Procedure:

  • Reaction Setup: In a nuclease-free tube on ice, combine the following in order:

    • Nuclease-free water to a final volume of 50 µL

    • 10x Reaction Buffer: 5 µL

    • ATP, GTP, CTP mix (10 mM final each): 5 µL

    • Modified UTP (10 mM final): 5 µL

    • Linearized DNA template (1 µg)

    • RNase Inhibitor (40 units)

    • T7 RNA Polymerase (50 units)

  • Incubation: Mix gently and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.

  • Purification: Purify the mRNA using an RNA purification kit according to the manufacturer's instructions.

  • Quantification and Quality Control: Determine the mRNA concentration using a spectrophotometer (e.g., NanoDrop) and assess its integrity using an Agilent Bioanalyzer.

Protocol 2: Quantification of Protein Expression using a Luciferase Reporter Assay

Objective: To quantify the translational efficiency of modified mRNA in a cell-based assay.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Modified mRNA encoding a reporter protein (e.g., Firefly Luciferase)

  • Transfection reagent (e.g., Lipofectamine MessengerMAX)

  • Opti-MEM reduced-serum medium

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in ~80% confluency at the time of transfection.

  • Transfection Complex Formation:

    • In a sterile tube, dilute 500 ng of modified mRNA in 50 µL of Opti-MEM.

    • In a separate tube, dilute 1.5 µL of transfection reagent in 50 µL of Opti-MEM.

    • Combine the diluted mRNA and transfection reagent, mix gently, and incubate at room temperature for 10-15 minutes.

  • Transfection:

    • Aspirate the medium from the cells and add 400 µL of fresh, pre-warmed complete medium.

    • Add the 100 µL of the mRNA-lipid complex dropwise to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer, following the manufacturer's protocol.

    • Normalize luciferase activity to total protein concentration in the cell lysate.

Protocol 3: Assessment of Immunogenicity by Cytokine Profiling

Objective: To measure the induction of pro-inflammatory cytokines in response to transfection with modified mRNA.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., THP-1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Modified mRNA

  • Transfection reagent

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IFN-β)

Procedure:

  • Cell Seeding: Seed PBMCs or THP-1 cells in a 96-well plate.

  • Transfection: Transfect the cells with modified mRNA as described in Protocol 2.

  • Incubation: Incubate the cells for 12-24 hours.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of specific cytokines in the supernatant using ELISA kits according to the manufacturer's instructions.

The Path Forward: Choosing the Right Modification for Your Application

The selection of a modified nucleoside is not a one-size-fits-all decision. The optimal choice depends on the specific therapeutic application, balancing the need for high protein expression with the requirement for a minimal immune response and high translational fidelity.

G Therapeutic_Goal Therapeutic Goal Protein_Replacement Protein Replacement Therapeutic_Goal->Protein_Replacement Vaccine Vaccine Therapeutic_Goal->Vaccine Gene_Editing Gene Editing Therapeutic_Goal->Gene_Editing m1Psi m1Ψ Protein_Replacement->m1Psi High Expression 5moU 5moU Protein_Replacement->5moU Balanced Expression & Low Immunogenicity Vaccine->m1Psi High Expression & Low Immunogenicity Vaccine->5moU Balanced Expression & Low Immunogenicity Gene_Editing->m1Psi High Expression & Fidelity e1Psi e1Ψ Gene_Editing->e1Psi Potentially High Fidelity Modification_Choice Modification Choice

Caption: Decision-making framework for selecting a modified nucleoside.

  • For applications requiring the highest possible protein expression, such as protein replacement therapies or certain vaccine modalities, N1-methylpseudouridine (m1Ψ) remains the leading candidate.

  • For therapies where minimizing immunogenicity is the absolute priority, both m1Ψ and 5-methoxyuridine (5moU) are excellent choices.

  • As the field continues to evolve, next-generation modifications like N1-ethylpseudouridine (e1Ψ) may offer a refined balance of potency, safety, and translational fidelity, warranting their continued investigation.

The journey of an mRNA therapeutic from the laboratory to the clinic is paved with critical decisions. The choice of modified nucleoside is one of the most fundamental, with profound implications for the success of the final product. By understanding the quantitative differences in their performance and the causal mechanisms that drive them, researchers can make informed decisions to unlock the full therapeutic potential of mRNA.

References

  • Andries, O., et al. (2015). N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice. Journal of Controlled Release, 217, 337-344. [Link]

  • Chaudhary, N., et al. (2024). Exploring the Impact of mRNA Modifications on Translation Efficiency and Immune Tolerance to Self-Antigens. International Journal of Molecular Sciences, 25(11), 6149. [Link]

  • Svitkin, Y. V., et al. (2017). N1-methylpseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density. Nucleic Acids Research, 45(10), 6023-6036. [Link]

  • Lin, P. J., et al. (2016). Efficacy and Immunogenicity of Unmodified and Pseudouridine-Modified mRNA Delivered Systemically with Lipid Nanoparticles in Vivo. Molecular Therapy, 24(9), 1559-1569. [Link]

  • Areterna LLC. (2024). The Multifaceted Role of Modified NTPs in mRNA Synthesis. [Link]

  • Xu, X., et al. (2024). N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA. Journal of Medical Virology, 96(9), e29136. [Link]

  • Jena Bioscience. (n.d.). N1-Methylpseudouridine: Increase mRNA vaccine effectiveness. [Link]

  • Liu, J., et al. (2021). Effects of Nucleoside Modifications on mRNA Translation: Choosing the Right Modifications. Methods in Molecular Biology, 2321, 17-31. [Link]

  • Obolenskaya, M. Yu., et al. (2016). Practical approach to quantification of mRNA abundance using RT-qPCR, normalization of experimental data and MIQE. Biopolymers and Cell, 32(3), 165-174. [Link]

  • Hancock-Cerutti, W., et al. (2022). Relative quantification of mRNA transcript levels by qPCR. [Link]

  • Khuperkar, D., et al. (2020). Quantification of mRNA translation in live cells using single-molecule imaging. Nature Protocols, 15(3), 837-861. [Link]

  • Huang, Y. (2017). Development of Lipid-like Nanoparticles for mRNA Delivery. [Link]

  • Helm, M., & Motorin, Y. (2017). New Twists in Detecting mRNA Modification Dynamics. Journal of Molecular Biology, 429(10), 1513-1526. [Link]

  • Hector, R. D., et al. (2017). The Importance of Being Modified: The Role of RNA Modifications in Translational Fidelity. Biochemistry, 56(29), 3839-3848. [Link]

  • Ginkgo Bioworks. (2025). Advancing Therapeutic mRNA with Precision Sequence Design: Ginkgo's Translation Efficiency Assay. [Link]

  • Gunter, K., et al. (2023). mRNA vaccine quality analysis using RNA sequencing. Nature Communications, 14(1), 5859. [Link]

  • Agris, P. F., et al. (2017). The Importance of Being Modified: The Role of RNA Modifications in Translational Fidelity. Methods in Enzymology, 590, 139-169. [Link]

  • Choi, J., et al. (2018). Modulation of translational decoding by m6A modification of mRNA. Nature Communications, 9(1), 4487. [Link]

  • Wang, Y., et al. (2011). Convenient synthesis of nucleoside 5′-triphosphates for RNA transcription. Chemical Communications, 47(31), 8961-8963. [Link]

  • Wang, Y., et al. (2011). Convenient synthesis of nucleoside 5′-triphosphates for RNA transcription. Chemical Communications, 47(31), 8961-8963. [Link]

  • Wang, Y., et al. (2011). Convenient synthesis of nucleoside 5′-triphosphates for RNA transcription. Chemical Communications, 47(31), 8961-8963. [Link]

  • Felgner, J., et al. (2025). Lipid Nanoparticle Development for A Fluvid mRNA Vaccine Targeting Seasonal Influenza and SARS-CoV-2. Vaccines, 13(6), 932. [Link]

  • Veltri, D., et al. (2018). Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function. Biomolecules, 8(4), 135. [Link]

  • Khuperkar, D., et al. (2020). Quantification of mRNA translation in live cells using single-molecule imaging. Nature Protocols, 15(3), 837-861. [Link]

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Comparative

A Researcher's Guide to Assessing Off-Target Effects of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine in mRNA Therapeutics

Introduction: The Double-Edged Sword of Modified Nucleosides in mRNA Therapeutics The advent of mRNA-based therapeutics and vaccines has marked a paradigm shift in modern medicine, with chemically modified nucleosides at...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Modified Nucleosides in mRNA Therapeutics

The advent of mRNA-based therapeutics and vaccines has marked a paradigm shift in modern medicine, with chemically modified nucleosides at the heart of this revolution.[1][2] Modifications such as the widely adopted N1-methyl-pseudouridine (m1Ψ) have been instrumental in enhancing the stability and translational efficiency of mRNA molecules while mitigating their inherent immunogenicity.[1][] This has paved the way for the successful development of COVID-19 vaccines and a burgeoning pipeline of mRNA-based drugs for a myriad of diseases.[2]

However, the introduction of these synthetic building blocks into the intricate cellular machinery is not without its challenges. The primary concerns revolve around potential off-target effects, which can be broadly categorized into two main areas: the activation of innate immune pathways and a loss of translational fidelity. As the field explores novel modifications beyond m1Ψ, such as N1-(N,N-Dimethylaminocarbonyl)-pseudouridine, a rigorous and objective assessment of their off-target profiles becomes paramount.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the off-target effects of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine. While direct comparative experimental data for this specific modification is not yet widely available in peer-reviewed literature, we will draw upon the extensive knowledge gained from studying other N1-substituted pseudouridine derivatives to establish a robust evaluation strategy. This guide will equip you with the foundational knowledge and detailed experimental protocols necessary to characterize this and other novel mRNA modifications, ensuring the development of safe and effective next-generation therapeutics.

Understanding the Landscape of Off-Target Effects

The introduction of exogenous mRNA into the cellular environment can trigger a cascade of unintended biological responses. A thorough understanding of these potential off-target effects is the first step in designing a comprehensive assessment strategy.

Innate Immune Activation: The Cell's First Line of Defense

Cells possess a sophisticated network of pattern recognition receptors (PRRs) that act as sentinels against foreign nucleic acids. Key players in this surveillance system include Toll-like receptors (TLRs), Retinoic acid-inducible gene I (RIG-I), and Protein Kinase R (PKR).[1] Unmodified single-stranded RNA can be recognized by TLR7 and TLR8, while double-stranded RNA contaminants, often a byproduct of in vitro transcription, are potent activators of TLR3, RIG-I, and PKR.[1][4] Activation of these pathways can lead to the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IFN-β, and ultimately result in the shutdown of protein translation, thereby diminishing the therapeutic efficacy of the mRNA drug.[5]

Nucleoside modifications, particularly at the N1 position of pseudouridine, have been shown to effectively dampen this innate immune response.[1][] The altered chemical structure is thought to reduce the binding affinity of mRNA to these immune sensors.[6]

Translational Infidelity: The Risk of Unintended Proteins

The ribosome is the cellular machinery responsible for translating the genetic code of mRNA into a functional protein. This process is remarkably precise, but alterations to the mRNA's building blocks can introduce errors. Studies on m1Ψ-modified mRNA have revealed a potential for ribosomal frameshifting, where the ribosome shifts its reading frame, leading to the synthesis of unintended, off-target proteins.[7] These aberrant proteins can be immunogenic and may have unknown and potentially harmful biological activities.

The chemical structure of the modified nucleoside can influence the codon-anticodon interactions and the translocation of the ribosome along the mRNA strand. Therefore, any novel modification must be rigorously scrutinized for its impact on translational fidelity.

Comparative Analysis of Well-Characterized mRNA Modifications

To establish a baseline for evaluating N1-(N,N-Dimethylaminocarbonyl)-pseudouridine, it is essential to understand the performance of well-characterized modifications. The following tables summarize the known off-target effects of unmodified uridine (U), pseudouridine (Ψ), and the industry-standard N1-methyl-pseudouridine (m1Ψ).

Table 1: Comparison of Innate Immune Activation

mRNA ModificationKey Immune Sensors ActivatedPro-inflammatory Cytokine Production
Unmodified Uridine (U) TLR3, TLR7, TLR8, RIG-I, PKRHigh
Pseudouridine (Ψ) Reduced activation compared to ULow
N1-methyl-pseudouridine (m1Ψ) Minimal activationVery Low
N1-(N,N-Dimethylaminocarbonyl)-pseudouridine Data not yet availableData not yet available

Table 2: Comparison of Translational Fidelity

mRNA ModificationReported Ribosomal FrameshiftingPotential for Off-Target Protein Synthesis
Unmodified Uridine (U) LowLow
Pseudouridine (Ψ) Not extensively reported, but structural similarity to m1Ψ warrants investigationPotentially low
N1-methyl-pseudouridine (m1Ψ) Yes, at a low frequencyYes
N1-(N,N-Dimethylaminocarbonyl)-pseudouridine Data not yet availableData not yet available

A Framework for Assessing N1-(N,N-Dimethylaminocarbonyl)-pseudouridine

Given the lack of direct comparative data, a systematic and multi-faceted experimental approach is necessary to characterize the off-target profile of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine. The following sections outline the key experimental workflows.

Workflow for Assessing Off-Target Effects

G cluster_0 mRNA Synthesis & Purification cluster_1 In Vitro & Cellular Assays cluster_2 Transcriptome & Proteome Analysis cluster_3 Data Analysis & Interpretation synthesis In Vitro Transcription with N1-(N,N-Dimethylaminocarbonyl)-pseudouridine-TP purification Purification of Modified mRNA synthesis->purification transfection Transfection into Immune & Target Cells cytokine Cytokine Profiling (ELISA) transfection->cytokine cytotoxicity Cytotoxicity Assay (MTT) transfection->cytotoxicity rnaseq RNA-Sequencing transfection->rnaseq proteomics LC-MS/MS Proteomics transfection->proteomics analysis Comparative Analysis of Off-Target Gene & Protein Expression rnaseq->analysis proteomics->analysis

Caption: A generalized workflow for the comprehensive assessment of off-target effects of novel mRNA modifications.

Detailed Experimental Protocols

The following protocols provide a starting point for the rigorous evaluation of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine. It is crucial to include unmodified, Ψ-modified, and m1Ψ-modified mRNAs as controls in all experiments for a robust comparative analysis.

Protocol 1: In Vitro Transcription and Purification of Modified mRNA
  • Template Preparation: Linearize a plasmid DNA template encoding a reporter protein (e.g., Firefly Luciferase or eGFP) downstream of a T7 promoter.

  • In Vitro Transcription: Set up the in vitro transcription reaction using a high-fidelity T7 RNA polymerase. For the modified mRNA, completely replace UTP with N1-(N,N-Dimethylaminocarbonyl)-pseudouridine triphosphate. Assemble control reactions with UTP, Ψ-TP, and m1Ψ-TP.

  • DNase Treatment: Remove the plasmid DNA template by incubation with DNase I.

  • Purification: Purify the transcribed mRNA using a suitable method such as lithium chloride precipitation or silica-based spin columns to remove unincorporated nucleotides and enzymes.

  • Quality Control: Assess the integrity and concentration of the purified mRNA using denaturing agarose gel electrophoresis and UV spectrophotometry.

Protocol 2: Assessment of Innate Immune Activation

This protocol utilizes human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1, which are sensitive to nucleic acid stimulation.

  • Cell Culture and Transfection: Culture PBMCs or THP-1 cells under standard conditions. Transfect the cells with the different modified mRNAs using a suitable lipid-based transfection reagent.

  • Cytokine Profiling: After 24 hours of incubation, collect the cell culture supernatant. Quantify the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-β) using commercially available ELISA kits according to the manufacturer's instructions.

  • Cytotoxicity Assessment: After 24-48 hours of incubation, perform an MTT assay on the cells to determine the relative cytotoxicity of each mRNA modification. This involves incubating the cells with MTT reagent and then measuring the absorbance of the resulting formazan product.

Signaling Pathway for Innate Immune Sensing of mRNA

G cluster_0 mRNA Recognition cluster_1 Signaling Cascades cluster_2 Cellular Response mrna Exogenous mRNA tlr TLR3, TLR7, TLR8 mrna->tlr rigi RIG-I, PKR mrna->rigi adaptors Adaptor Proteins (MyD88, TRIF) tlr->adaptors rigi->adaptors kinases Kinase Cascades (IRFs, NF-κB) adaptors->kinases cytokines Pro-inflammatory Cytokines kinases->cytokines translation_shutdown Translational Shutdown kinases->translation_shutdown

Caption: Simplified signaling pathway of innate immune recognition of foreign mRNA.

Protocol 3: Transcriptome-Wide Off-Target Analysis using RNA-Sequencing
  • Cell Culture and Transfection: Transfect a relevant human cell line (e.g., HEK293T or HeLa) with the different modified mRNAs.

  • RNA Extraction: At a specified time point (e.g., 24 hours) post-transfection, harvest the cells and extract total RNA using a high-quality RNA isolation kit.

  • Library Preparation and Sequencing: Prepare RNA-sequencing libraries from the extracted RNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the human reference genome and perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in response to each modified mRNA compared to a mock-transfected control. This will reveal any unintended changes in the transcriptome.

Protocol 4: Proteomic Analysis of Off-Target Translation Products

This protocol utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify unintended protein products resulting from translational infidelity.

  • Cell Culture and Transfection: Transfect cells with the modified mRNAs as described above.

  • Protein Extraction and Digestion: Lyse the cells and extract the total protein. Digest the proteins into smaller peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Database Searching: Search the acquired mass spectrometry data against a comprehensive protein database. In addition to identifying the intended protein product, specialized bioinformatics pipelines can be used to search for peptides that would result from ribosomal frameshifting or other translational errors.

Conclusion: A Call for Rigorous Characterization

While N1-(N,N-Dimethylaminocarbonyl)-pseudouridine may hold promise as a novel modification for mRNA therapeutics, its off-target effect profile remains to be elucidated. The experimental framework outlined in this guide provides a clear path forward for its comprehensive evaluation. By systematically assessing its impact on innate immunity, and translational fidelity in direct comparison to established modifications, researchers can generate the critical data needed to determine its potential for clinical development. This rigorous, data-driven approach is essential to ensure the safety and efficacy of the next generation of life-saving mRNA medicines.

References

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine

For researchers at the forefront of drug development and biomedical innovation, the integrity of your work extends beyond groundbreaking discoveries to encompass the safe and responsible management of all laboratory mate...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug development and biomedical innovation, the integrity of your work extends beyond groundbreaking discoveries to encompass the safe and responsible management of all laboratory materials. This guide provides a detailed protocol for the proper disposal of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine, a modified ribonucleoside with significant applications in vaccine and cancer research.[] Adherence to these procedures is not merely a matter of compliance but a fundamental aspect of ensuring a safe laboratory environment for yourself, your colleagues, and the broader ecosystem.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the potential for N1-(N,N-Dimethylaminocarbonyl)-pseudouridine to be pharmacologically active and the lack of comprehensive toxicity data, a conservative approach to handling is essential. The main routes of occupational exposure to hazardous drugs include inhalation of dusts or aerosols, skin absorption, and ingestion from contaminated surfaces.[4][5]

Essential Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Chemically resistant, disposable (e.g., nitrile)To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes or aerosols.[6]
Lab Coat Standard laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRecommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust.[7]

Always consult your institution's Environmental Health & Safety (EHS) department for specific PPE requirements.

Step-by-Step Disposal Protocol

The proper disposal of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine waste requires careful segregation and handling from the point of generation to the final pickup by certified hazardous waste personnel.

Step 1: Waste Segregation

Proper segregation is paramount to prevent dangerous chemical reactions and ensure compliant disposal.[2]

  • Solid Waste:

    • Collect all solid N1-(N,N-Dimethylaminocarbonyl)-pseudouridine, contaminated consumables (e.g., weigh boats, pipette tips, gloves, bench paper), and spill cleanup materials in a designated, compatible solid waste container.[2]

    • This container must be clearly labeled as "Hazardous Waste."

  • Liquid Waste:

    • Collect all solutions containing N1-(N,N-Dimethylaminocarbonyl)-pseudouridine in a separate, leak-proof liquid waste container.[2]

    • Do not mix this waste with other incompatible waste streams, such as strong acids, bases, or oxidizers.[2]

  • Empty Containers:

    • Empty containers that held N1-(N,N-Dimethylaminocarbonyl)-pseudouridine must also be treated as hazardous waste.

    • Triple-rinse the container with a suitable solvent (e.g., water or another solvent in which the compound is soluble).[2]

    • Collect the rinsate as hazardous liquid waste.[8]

    • After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for clean glassware or plastic.[2]

Step 2: Container Management

The choice and handling of waste containers are critical for safety and regulatory compliance.

  • Container Choice: Use containers that are in good condition, chemically compatible with the waste, and have a secure, screw-top lid.[2][9] Plastic containers are often preferred for their durability.[2]

  • Labeling: Immediately label the waste container with a hazardous waste tag provided by your institution's EHS department.[2][10] The label must include:

    • The words "Hazardous Waste."[10]

    • The full chemical name: "N1-(N,N-Dimethylaminocarbonyl)-pseudouridine" (no abbreviations or formulas).[11]

    • The approximate concentration and quantity of the waste.[11]

    • The name of the Principal Investigator (PI) and the laboratory location.[2]

    • The date the waste was first added to the container (accumulation start date).

  • Container Filling and Closure:

    • Do not fill containers to more than 90% capacity to allow for expansion.[12]

    • Keep waste containers closed at all times except when adding waste.[11] Do not leave funnels in the container.[11]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[13]

  • Location: The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.[11]

  • Segregation: Store waste containers in the SAA segregated by hazard class (e.g., keep away from incompatible chemicals like strong acids and bases).[11][13]

  • Secondary Containment: Use secondary containment bins to prevent spills from reaching drains.[8]

  • Inspections: The SAA must be inspected weekly for leaks and proper container labeling.[13]

Step 4: Arranging for Waste Pickup

Once a waste container is full (or approaching the accumulation time limit), arrange for its removal by your institution's EHS department or a licensed hazardous waste disposal company.

  • Accumulation Limits: Laboratories are subject to regulations regarding the maximum amount of hazardous waste that can be stored and for how long.[2][10]

    • A full waste container must be removed from the SAA within three days.[13]

    • Partially filled containers may remain in the SAA for up to one year.[13]

Disposal Workflow Diagram

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Disposal generation N1-(N,N-Dimethylaminocarbonyl)- pseudouridine Waste Generated solid_waste Solid Waste (gloves, tips, etc.) generation->solid_waste Solidify liquid_waste Liquid Waste (solutions) generation->liquid_waste Dissolve empty_containers Empty Containers generation->empty_containers Use solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container rinsate_collection Triple Rinse & Collect Rinsate empty_containers->rinsate_collection saa Satellite Accumulation Area (SAA) - Segregated - Secondary Containment - Weekly Inspection solid_container->saa liquid_container->saa rinsate_collection->liquid_container pickup Arrange EHS Pickup saa->pickup Container Full or Time Limit Reached final_disposal Licensed Hazardous Waste Facility pickup->final_disposal

Caption: Decision workflow for the proper disposal of N1-(N,N-Dimethylaminocarbonyl)-pseudouridine waste.

Spill Management

In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: Determine the extent of the spill and if you have the appropriate training and materials to clean it up safely. For large or highly hazardous spills, contact your institution's EHS department immediately.

  • Don PPE: Wear the appropriate PPE, including a respirator if the spilled material is a powder.

  • Contain the Spill: Use a spill kit with absorbent materials to contain the spill.

  • Clean the Area:

    • For liquid spills, cover with an absorbent material and collect it in the solid hazardous waste container.

    • For solid spills, carefully sweep or wipe up the material to avoid creating dust and place it in the solid hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, as required by your institution's policies.

By adhering to these comprehensive disposal procedures, you contribute to a culture of safety and environmental stewardship within your research community. Always prioritize safety and consult your institution's specific guidelines.

References

  • Essential Guide to the Proper Disposal of L-Acosamine Nucleoside. Benchchem.
  • Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration (OSHA).
  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA).
  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society.
  • Chemical Waste Disposal Guidelines. Emory University.
  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US Environmental Protection Agency (EPA).
  • Safety Data Sheet for N1-Methylpseudouridine. MedchemExpress.com.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs. Oregon Occupational Safety and Health Administration (OSHA).
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  • Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists (ASHP).
  • Safety Data Sheet for mRNA-1283. Moderna Therapeutics.
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